3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Description
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Properties
IUPAC Name |
benzyl 3-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKMYRCEUJLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662467 | |
| Record name | Benzyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-25-8 | |
| Record name | Phenylmethyl 3-(methylamino)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159982-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
An In-Depth Technical Guide to the Synthesis of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview and detailed protocol for the , a valuable building block in medicinal chemistry and drug development. The guide focuses on the robust and widely applicable Eschweiler-Clarke reaction for the N-methylation of the primary amine precursor, benzyl 3-aminopiperidine-1-carboxylate. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the rationale behind the choice of reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important piperidine derivative.
Introduction: The Significance of Substituted Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. Specifically, 3-amino and 3-methylamino piperidine derivatives serve as crucial intermediates in the synthesis of compounds targeting a range of therapeutic areas. The title compound, this compound, combines the 3-methylamino piperidine core with a benzyloxycarbonyl (Cbz or Z) protecting group on the ring nitrogen. This protecting group offers stability during subsequent synthetic transformations and can be readily removed under standard hydrogenolysis conditions, making it an ideal intermediate for further elaboration in multi-step syntheses.
Strategic Approach: N-Methylation via the Eschweiler-Clarke Reaction
The most direct and efficient route to the target compound is the N-methylation of the commercially available starting material, benzyl 3-aminopiperidine-1-carboxylate.[1][2] Among the various methods for N-methylation of primary and secondary amines, the Eschweiler-Clarke reaction stands out for its simplicity, high yield, and the use of inexpensive reagents.[3][4][5] This classical organic transformation utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation of the amine to the corresponding tertiary amine without the formation of quaternary ammonium salts.[4][5]
Mechanism of the Eschweiler-Clarke Reaction
The reaction proceeds through a reductive amination pathway where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[4][6] The key steps are as follows:
-
Iminium Ion Formation: The primary amine of benzyl 3-aminopiperidine-1-carboxylate first reacts with formaldehyde to form a Schiff base (imine), which is then protonated by formic acid to generate a transient iminium ion.
-
Hydride Transfer: A hydride ion is transferred from the formate anion (derived from formic acid) to the electrophilic carbon of the iminium ion. This reduces the iminium ion to the desired N-methylated product.
-
Byproduct Formation: The formate anion is oxidized to carbon dioxide during the hydride transfer step.
This process can occur a second time if a primary amine is used, leading to the dimethylated product. However, for a secondary amine, the reaction stops at the tertiary amine stage. In our case, starting with a primary amine, the reaction will proceed to the dimethylamino derivative if not properly controlled. For the synthesis of the mono-methylated product, careful control of stoichiometry and reaction conditions is crucial. An alternative and often preferred method for mono-methylation is direct reductive amination with one equivalent of formaldehyde and a milder reducing agent like sodium triacetoxyborohydride. However, the Eschweiler-Clarke conditions can be optimized for mono-methylation. For the purpose of this guide, we will focus on the classical Eschweiler-Clarke approach.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the .
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Benzyl 3-aminopiperidine-1-carboxylate | 711002-74-3 | 234.29 | 5.0 g | 21.3 |
| Formaldehyde (37% solution in water) | 50-00-0 | 30.03 | 1.9 mL | ~23.4 |
| Formic Acid (98-100%) | 64-18-6 | 46.03 | 3.2 mL | ~84.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution (aq.) | - | - | 50 mL | - |
| Brine (Saturated NaCl solution) | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 10 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl 3-aminopiperidine-1-carboxylate (5.0 g, 21.3 mmol).
-
Reagent Addition: Add formic acid (3.2 mL, ~84.0 mmol) to the flask, followed by the slow addition of a 37% aqueous formaldehyde solution (1.9 mL, ~23.4 mmol). The addition of formaldehyde should be done carefully as the initial reaction can be exothermic.
-
Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and maintain it under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Workup - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g). Basify the aqueous solution by the slow and careful addition of saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is ~8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound as an oil or a low-melting solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the .
Caption: Workflow for the synthesis of the target compound.
Causality and Experimental Insights
-
Choice of Reagents: Formaldehyde provides the single carbon unit for methylation, while formic acid serves a dual role as a catalyst (by protonating the intermediate carbinolamine to facilitate water elimination and form the iminium ion) and as the terminal reductant (hydride source).[6] The use of excess formic acid ensures the reaction goes to completion and maintains a reducing environment.
-
Reaction Conditions: The elevated temperature (90-100 °C) is necessary to drive the reaction, particularly the hydride transfer step, which has a significant activation energy. The reaction time of 4-6 hours is typical for this transformation to ensure complete consumption of the starting material.
-
Workup Procedure: Quenching the reaction on ice helps to dissipate any excess heat from the subsequent neutralization. The use of a weak base like sodium bicarbonate is crucial to neutralize the excess formic acid without causing hydrolysis of the benzyl ester protecting group, which could occur under harsher basic conditions.
-
Purification: While the Eschweiler-Clarke reaction is generally clean, column chromatography is often necessary to remove any unreacted starting material, byproducts, or baseline impurities, ensuring a high purity of the final product, which is critical for subsequent applications in drug discovery.
Conclusion
The via the Eschweiler-Clarke reaction is a reliable and efficient method. This guide provides a solid foundation for researchers to successfully perform this synthesis. The principles discussed herein, including the mechanistic rationale and the justification for the experimental design, are intended to empower scientists to not only replicate this procedure but also to troubleshoot and adapt it as needed for their specific research goals. The final product is a versatile intermediate, well-suited for the development of novel therapeutics.
References
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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Turner, N. J., & Dunsmore, C. J. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6043-6046. [Link]
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Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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ResearchGate. (n.d.). IMAMR for the synthesis of (±)‐Cbz‐protected pelletierine 17. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.
- Google Patents. (n.d.). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]
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Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2947. [Link]
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PubMed. (2002). Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 12(12), 1579-1582. [Link]
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Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]
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National Institutes of Health. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5099. [Link]
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National Institutes of Health. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 61(21), 9776-9782. [Link]
- Google Patents. (n.d.). Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.
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National Institutes of Health. (2024). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature, 626(7999), 591-598. [Link]
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Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4545-4554. [Link]
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ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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The Strategic Role of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] Within this privileged class of heterocycles, 3-Methylamino-piperidine-1-carboxylic acid benzyl ester emerges as a key intermediate, offering a unique combination of structural features for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on empowering researchers in the development of next-generation pharmaceuticals.
Physicochemical and Structural Properties
This compound, also known as benzyl 3-(methylamino)piperidine-1-carboxylate, possesses a molecular formula of C14H20N2O2 and a molecular weight of approximately 248.32 g/mol . The structure is characterized by a piperidine ring substituted at the 3-position with a methylamino group and protected at the nitrogen with a benzyloxycarbonyl (Cbz or Z) group.
The benzyloxycarbonyl protecting group offers several advantages in a synthetic context. It enhances the stability of the molecule and modulates its solubility, often rendering it more soluble in common organic solvents used in synthesis.[3] Furthermore, this protecting group can be readily removed under specific conditions, allowing for further functionalization of the piperidine nitrogen. The presence of the methylamino group provides a site for further chemical modification and is a key feature for interacting with biological targets.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C14H20N2O2 | - |
| Molecular Weight | 248.32 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from related compounds[3] |
| Stability | The dihydrochloride salt form is expected to be more stable.[6] | Inferred from related compounds[6] |
Synthesis and Methodologies
The synthesis of this compound can be achieved through a variety of synthetic routes, often starting from commercially available piperidine derivatives. A common and effective strategy involves the reductive amination of a suitable ketone precursor.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with 1-benzyl-3-piperidone. The piperidine nitrogen is first protected with a benzyloxycarbonyl group to yield 1-(benzyloxycarbonyl)piperidin-3-one. This intermediate then undergoes reductive amination with methylamine to afford the target compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the synthesis of similar N-substituted piperidines.[7]
Materials:
-
1-(Benzyloxycarbonyl)piperidin-3-one
-
Methylamine (as a solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-(benzyloxycarbonyl)piperidin-3-one (1 equivalent) in anhydrous DCM or DCE, add methylamine (1.1 to 1.5 equivalents).
-
If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.1 to 1.5 equivalents) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
-
Add a catalytic amount of glacial acetic acid.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Potential Applications in Drug Discovery
The 3-aminopiperidine moiety is a key structural feature in numerous biologically active compounds and approved pharmaceutical drugs.[8][9] These derivatives are particularly prominent in the development of agents targeting the central nervous system (CNS).[9] The introduction of a methyl group on the amine can influence the compound's basicity, lipophilicity, and metabolic stability, which in turn can fine-tune its pharmacological profile.
Central Nervous System (CNS) Disorders
Derivatives of 3-aminopiperidine are integral to the development of treatments for a range of CNS disorders, including depression and anxiety.[9] The structural features of this compound make it an attractive starting point for the synthesis of novel CNS-active agents. The piperidine ring can act as a scaffold to orient functional groups for optimal interaction with receptors and enzymes in the brain.
Enzyme Inhibition
The 3-aminopiperidine core is a key component of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[10] The methylamino group can be further elaborated to introduce functionalities that interact with the active site of target enzymes. This makes this compound a valuable intermediate for the synthesis of novel enzyme inhibitors.
Anticancer Agents
Recent research has highlighted the potential of piperidine derivatives in cancer therapy.[2] They can be incorporated into molecules designed to inhibit key signaling pathways involved in tumor growth and proliferation. The versatility of the 3-methylamino group allows for the attachment of various pharmacophores to target specific cancer-related proteins.
Caption: Potential therapeutic applications of derivatives of this compound.
Analytical Characterization
The characterization of this compound and its derivatives relies on a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule. The proton NMR spectrum would be expected to show characteristic signals for the benzyl group, the piperidine ring protons, and the methyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound and for monitoring the progress of reactions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the carbonyl group of the carbamate and the N-H bond of the secondary amine.
Conclusion
This compound is a strategically important building block in the synthesis of novel, high-value pharmaceutical compounds. Its unique structural features, combined with the well-established chemistry of the piperidine scaffold, provide a versatile platform for the development of new therapeutics targeting a wide range of diseases. This guide has outlined its key properties, a reliable synthetic approach, and its significant potential in drug discovery, offering a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
[11] Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). PubMed Central. [Link]
[6] Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. [Link]
[7] Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine. Google Patents.
[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link]
[12] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). [Link]
[10] Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
[13] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
[14] Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. MDPI. [Link]
[15] Synthesis process of 3-methylamino-piperidine. Google Patents.
[2] Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
[4] In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2024). PubMed. [Link]
[16] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]
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[8] Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]
[17] Improved Synthesis of N-Methylcadaverine. MDPI. [Link]
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[9] Worldwide 3-Aminopiperidine Market Research Report 2026, Forecast to 2032. LinkedIn. [Link]
[5] Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. [Link]
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structure elucidation of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
An In-depth Technical Guide to the Structure Elucidation of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
This guide provides a comprehensive, technically detailed walkthrough for the complete . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind the analytical strategy, the interpretation of complex spectral data, and the integration of multiple analytical techniques to arrive at an unambiguous structural assignment. The methodologies and interpretations are grounded in established chemical principles and supported by authoritative references.
Introduction: The Analytical Challenge
The target molecule, this compound, is a substituted piperidine. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Its conformational flexibility and the presence of multiple substituents necessitate a multi-faceted analytical approach to confirm not only the core structure and connectivity but also to lay the groundwork for future stereochemical analysis.
The structure presents several key features for analytical verification:
-
A piperidine ring , which is expected to adopt a chair conformation.
-
A benzyl carbamate (Cbz) protecting group on the ring nitrogen (N-1).
-
A methylamino substituent at the 3-position.
This guide will systematically employ Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments to confirm the molecular formula and establish the precise atomic connectivity.
Integrated Analytical Workflow
A robust structure elucidation relies on the convergence of data from orthogonal analytical techniques. Our workflow is designed to first establish the molecular formula and identify key functional groups, then to piece together the molecular skeleton through correlation spectroscopy.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Formula
The initial step is to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the ideal technique for this purpose, as it provides high mass accuracy and typically generates the protonated molecular ion [M+H]⁺.[2]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of methanol containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Infusion: Infuse the sample solution directly at a flow rate of 5 µL/min.
-
Mass Analysis: Acquire data over a mass range of m/z 50-500.
-
Calibration: Use a known calibration standard to ensure high mass accuracy.
Data Interpretation
The molecular formula of this compound is C₁₄H₂₀N₂O₂. The expected exact mass for the protonated molecule [C₁₄H₂₁N₂O₂]⁺ is calculated to be 265.1598.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Calculated [M+H]⁺ (m/z) | 265.1598 |
| Observed [M+H]⁺ (m/z) | 265.1601 |
| Mass Error | +1.1 ppm |
The observed mass is well within the acceptable 5 ppm error margin, confirming the elemental composition. Tandem MS (MS/MS) of the precursor ion at m/z 265.16 would be expected to show characteristic losses, such as the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group.[2][3]
Infrared Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence of the carbamate and secondary amine functionalities gives rise to characteristic absorption bands.
Experimental Protocol: FTIR (ATR)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the neat solid or oil is placed directly onto the ATR crystal.
-
Data Acquisition: Spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation
The IR spectrum provides clear evidence for the major functional groups.
Table 2: Key Infrared Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Reference |
| ~3320 | Medium | N-H Stretch (secondary amine) | [4] |
| ~3030 | Weak | Aromatic C-H Stretch | [5] |
| 2945, 2860 | Medium | Aliphatic C-H Stretch (piperidine & methyl) | [5] |
| ~1690 | Strong | C=O Stretch (urethane/carbamate) | [4][6] |
| ~1495, 1455 | Medium | Aromatic C=C Bending | [5] |
| ~1240 | Strong | C-N Stretch & O-C-O Asymmetric Stretch (carbamate) | [4] |
The strong absorption at ~1690 cm⁻¹ is highly characteristic of the carbamate carbonyl group.[4][6] The medium peak around 3320 cm⁻¹ confirms the presence of the N-H bond of the secondary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[7] A combination of 1D and 2D experiments is required for a complete and unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
¹H and ¹³C NMR: Initial Assignments
The 1D spectra provide the first look at the chemical environments of the hydrogen and carbon atoms. The ¹³C spectrum, combined with a DEPT-135 experiment, allows for the classification of each carbon signal as a CH₃, CH₂, CH, or quaternary (C) carbon.[10]
Table 3: ¹H and ¹³C NMR Data (400 MHz, CDCl₃)
| Position Label | δ ¹³C (ppm) | Multiplicity (DEPT-135) | δ ¹H (ppm) | Multiplicity (J in Hz) | Integration |
| 1 (C=O) | ~155.5 | C | - | - | - |
| 2 | ~44.2 | CH₂ | ~4.10, ~2.95 | m, m | 1H, 1H |
| 3 | ~55.8 | CH | ~2.75 | m | 1H |
| 4 | ~29.5 | CH₂ | ~1.90, ~1.65 | m, m | 1H, 1H |
| 5 | ~22.1 | CH₂ | ~1.80, ~1.55 | m, m | 1H, 1H |
| 6 | ~43.8 | CH₂ | ~4.10, ~2.95 | m, m | 1H, 1H |
| 7 (N-CH₃) | ~33.9 | CH₃ | 2.42 | s | 3H |
| 8 (N-H) | - | - | ~1.50 | br s | 1H |
| 9 (Bn-CH₂) | ~67.1 | CH₂ | 5.14 | s | 2H |
| 10 (Bn-C) | ~136.8 | C | - | - | - |
| 11, 15 (Bn-CH) | ~128.5 | CH | 7.30-7.40 | m | 2H |
| 12, 14 (Bn-CH) | ~127.9 | CH | 7.30-7.40 | m | 2H |
| 13 (Bn-CH) | ~128.0 | CH | 7.30-7.40 | m | 1H |
Note: The complex multiplets for the piperidine ring protons are due to overlapping signals and complex coupling patterns (axial-axial, axial-equatorial, and geminal), which is typical for this system.[11][12]
Initial Observations:
-
Carbamate Group: The ¹³C signal at ~155.5 ppm is characteristic of a carbamate carbonyl. The benzylic CH₂ protons at 5.14 ppm and the associated carbon at ~67.1 ppm confirm the benzyl ester portion.[13]
-
Aromatic Ring: Five proton signals integrated to 5H in the aromatic region (7.30-7.40 ppm) and the corresponding four ¹³C signals confirm the monosubstituted benzene ring.
-
N-Methyl Group: A sharp singlet at 2.42 ppm integrating to 3H, with a corresponding CH₃ signal at ~33.9 ppm in the ¹³C/DEPT-135 spectra, confirms the N-CH₃ group.
-
Piperidine Ring: The remaining signals in the aliphatic region correspond to the five carbons and nine protons of the piperidine ring. The DEPT-135 spectrum confirms one CH (at C-3) and four CH₂ groups.
2D NMR: Assembling the Pieces
While 1D NMR identifies the fragments, 2D NMR establishes their connectivity.
¹H-¹H COSY: Mapping Proton Neighbors The COSY spectrum reveals which protons are coupled to each other (typically through 2 or 3 bonds).[7][10] We expect to see a single, continuous network of correlations for the piperidine ring protons.
-
The proton at C-3 (~2.75 ppm) will show correlations to protons on C-2 (~4.10, ~2.95 ppm) and C-4 (~1.90, ~1.65 ppm).
-
The protons on C-4 will correlate with C-3 and C-5 (~1.80, ~1.55 ppm).
-
The protons on C-5 will correlate with C-4 and C-6 (~4.10, ~2.95 ppm).
-
The protons on C-6 will correlate with C-5 and C-2.
¹H-¹³C HSQC: Linking Protons to their Carbons The HSQC experiment creates a correlation spot for every proton that is directly attached to a carbon atom.[12] This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal from Table 3.
Caption: Key 2D NMR correlations (COSY and HMBC).
¹H-¹³C HMBC: The Final Confirmation The HMBC experiment is the most powerful tool for completing the puzzle, as it shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations).[14] This technique confirms the connection between the major structural fragments.
-
Cbz Group to Ring: A crucial correlation will be observed from the benzylic protons (H-9, δ 5.14) to the carbamate carbonyl carbon (C-1, δ ~155.5). This definitively links the benzyl group to the carbamate. Further correlations from these protons to the piperidine ring carbons C-2 and C-6 would confirm the carbamate's attachment to the ring nitrogen.
-
Methylamino Group to Ring: The protons of the N-methyl group (H-7, δ 2.42) will show a strong correlation to the piperidine methine carbon at C-3 (δ ~55.8). This unambiguously places the methylamino substituent at the 3-position of the ring.
-
Piperidine Ring Connectivity: Correlations from H-3 to C-2 and C-5, and from H-2 to C-4 and C-6, will further solidify the ring structure deduced from the COSY spectrum.
Conclusion: A Convergent Structural Proof
The combined analytical data provides an unequivocal structural confirmation of this compound.
-
HRMS established the correct molecular formula (C₁₄H₂₀N₂O₂).
-
FTIR confirmed the presence of the key carbamate and secondary amine functional groups.
-
¹H and ¹³C NMR identified all the constituent parts of the molecule: a Cbz group, a methylamino group, and a piperidine ring.
-
2D NMR (COSY, HSQC, and HMBC) provided the definitive connectivity map, linking the Cbz group to N-1 and the methylamino group to C-3 of the piperidine ring.
This systematic, multi-technique approach represents a robust and self-validating system for the structure elucidation of novel small molecules in a research and development setting. The causality behind each experimental choice is clear, leading to a trustworthy and authoritative final structure.
References
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Retrieved January 26, 2026, from [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 26, 2026, from [Link]
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Benzyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link]
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Parthiban, P., Balasubramanian, S., Aridoss, G., & Kabilan, S. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11–24. [Link]
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Benzylcarbamate. (n.d.). NIST WebBook. Retrieved January 26, 2026, from [Link]
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Spectral Databases. (n.d.). Wiley Science Solutions. Retrieved January 26, 2026, from [Link]
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Wu, S. (2011). 1D and 2D NMR Experiment Methods. Emory University. Retrieved January 26, 2026, from [Link]
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Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
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Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). PMC - NIH. Retrieved January 26, 2026, from [Link]
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2D NMR Introduction. (2025). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
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Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by the. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved January 26, 2026, from [Link]
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Piperine mass fragments: possible structures of major mass spectral... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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1-BOC-3-Aminopiperidine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved January 26, 2026, from [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved January 26, 2026, from [Link]
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3-Methylamino-piperidine-1-carboxylic acid benzyl ester starting materials
An In-depth Technical Guide to the Synthesis of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a chiral center at the 3-position of the piperidine ring and a readily removable N-protecting group, makes it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule reveals several potential synthetic disconnections. The most logical and industrially scalable approach involves the formation of the 3-methylamino group and the N-protection of the piperidine ring. The order of these steps can be varied, leading to different synthetic routes with distinct advantages and challenges.
Diagram: Retrosynthetic Pathways
Caption: Key retrosynthetic disconnections for the target molecule.
The choice of starting material is paramount and is often dictated by cost, availability, and stereochemical requirements. Commercially available precursors such as 3-aminopiperidine, 3-oxopiperidine, or even functionalized pyridines serve as common starting points.
Synthetic Pathway 1: N-Methylation of a Pre-protected Piperidine
This strategy involves the initial protection of a commercially available 3-aminopiperidine derivative, followed by methylation of the primary amine. This route is often preferred when control over the stereochemistry of the 3-position is required, as chiral 3-aminopiperidine is accessible.
Step 1: N-Cbz Protection of 3-Aminopiperidine
The first step is the selective protection of the more nucleophilic piperidine nitrogen over the primary amino group at the 3-position. This is typically achieved by reacting 3-aminopiperidine with benzyl chloroformate (Cbz-Cl) under basic conditions. The choice of base and solvent is critical to ensure selectivity and high yield.
Experimental Protocol: Synthesis of 3-Amino-piperidine-1-carboxylic acid benzyl ester
-
Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate or triethylamine (2.5-3.0 eq), to neutralize the hydrochloride salt and create the reaction conditions.
-
Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: N-Methylation via Reductive Amination
The resulting N-Cbz-3-aminopiperidine can then be methylated. A common and efficient method is reductive amination using formaldehyde followed by a reducing agent. This two-step, one-pot procedure is highly effective.
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-amino-piperidine-1-carboxylic acid benzyl ester (1.0 eq) in a protic solvent like methanol or ethanol.
-
Add aqueous formaldehyde (1.1-1.5 eq) to the solution. The initial product is the corresponding imine or aminal.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C. The choice of reducing agent is important; STAB is milder and more selective than NaBH₄.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by flash column chromatography on silica gel.
Table 1: Representative Yields for Pathway 1
| Step | Starting Material | Product | Typical Yield |
| 1 | 3-Aminopiperidine | N-Cbz-3-aminopiperidine | 85-95% |
| 2 | N-Cbz-3-aminopiperidine | This compound | 70-85% |
Synthetic Pathway 2: N-Protection of 3-Methylaminopiperidine
An alternative approach is to first synthesize 3-methylaminopiperidine and then protect the piperidine nitrogen. This route can be more atom-economical if 3-methylaminopiperidine is readily available or can be synthesized efficiently.
Step 1: Synthesis of 3-Methylaminopiperidine
The synthesis of 3-methylaminopiperidine can be achieved from 3-aminopiperidine via reductive amination, as described in the previous section, but without the N-Cbz protecting group. Care must be taken to control the reaction conditions to avoid over-methylation.
Step 2: N-Cbz Protection
The final step is the N-protection of 3-methylaminopiperidine with benzyl chloroformate.
Experimental Protocol: N-Cbz Protection of 3-Methylaminopiperidine
-
Dissolve 3-methylaminopiperidine (1.0 eq) in a solvent such as DCM.
-
Cool the solution to 0 °C.
-
Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (1.2-1.5 eq).
-
Add benzyl chloroformate (1.0-1.1 eq) dropwise.
-
Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature overnight.
-
Perform an aqueous workup and purify by column chromatography as previously described.
Diagram: Workflow for Pathway 2
Caption: Synthetic workflow starting with 3-aminopiperidine.
Alternative Starting Materials and Future Trends
Research continues to explore more efficient and sustainable routes to chiral piperidines. The use of biocatalysis, for instance, with transaminases, can provide enantiomerically pure 3-aminopiperidines, which are valuable starting materials. Additionally, catalytic hydrogenation of substituted pyridines offers a direct route to the piperidine core, although controlling the regioselectivity and stereoselectivity can be challenging.
Conclusion
The synthesis of this compound is a well-established process in medicinal chemistry. The choice of synthetic route depends on factors such as the availability and cost of starting materials, the desired stereochemistry, and scalability. The two primary pathways, differing in the sequence of N-protection and N-methylation, both offer reliable methods to obtain the target compound. Careful optimization of reaction conditions, including solvent, base, and temperature, is crucial for achieving high yields and purity. As the demand for complex chiral building blocks grows, the development of more efficient and greener synthetic methodologies will continue to be an active area of research.
References
The Piperidine Scaffold: A Privileged Core in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and pharmaceutical development.[1] Its ubiquity in over twenty classes of pharmaceuticals and a vast number of natural alkaloids is a testament to its status as a "privileged scaffold".[1][2] The inherent structural features of the piperidine moiety—conformational flexibility, metabolic stability, and the capacity to improve crucial pharmacokinetic properties like absorption and distribution—render it an exceptionally versatile building block for designing novel therapeutic agents.[3] This guide offers an in-depth exploration of the diverse biological activities of piperidine derivatives, tailored for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and neuropharmacological effects, supported by quantitative data, detailed experimental workflows, and visual schematics to empower the next wave of piperidine-based drug discovery.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Piperidine derivatives have emerged as formidable agents in oncology, demonstrating a remarkable ability to interfere with cancer cell proliferation, survival, and metastasis.[4] Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the modulation of critical oncogenic signaling pathways and direct interaction with genetic material.[4][5]
Mechanisms of Action
A primary anticancer strategy of many piperidine compounds involves the intrinsic pathway of apoptosis. For instance, the derivative DTPEP, synthesized from Tamoxifen, has been shown to increase the production of reactive oxygen species (ROS) in breast cancer cells.[5] This oxidative stress disrupts mitochondrial membrane integrity, leading to the release of cytochrome c and an increased Bax/Bcl-2 ratio, which culminates in the activation of caspase cascades and apoptotic cell death.[5] Other derivatives function by arresting the cell cycle at the G0/G1 phase, effectively halting proliferation.[5] Furthermore, piperidine alkaloids like piperine can regulate crucial signaling pathways essential for cancer progression, including STAT-3, NF-κB, and PI3K/Akt.[5]
Quantitative Anticancer Activity Data
The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represent the concentration required to inhibit 50% of cell growth or viability. The table below summarizes the cytotoxic activity of selected piperidine derivatives against various human cancer cell lines.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [5] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [5] | |
| Evodiamine | Various | - | Varies | [4] |
| Raloxifene | - | Breast | Acts as estrogen blocker | [4] |
| Compound 2 | - | Various | Potent antitumor agent | [4] |
Signaling Pathway: Induction of Apoptosis
The following diagram illustrates the simplified intrinsic apoptosis pathway often triggered by piperidine derivatives.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a reliable method for assessing the cytotoxic effects of piperidine derivatives on cancer cell lines. The assay's trustworthiness stems from its biological basis: the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases, an activity exclusive to living, metabolically active cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate, providing a consistent baseline for treatment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours. Causality: A range of concentrations is crucial for determining a dose-response curve and calculating the IC50 value.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C. Causality: During this time, only viable cells with active mitochondria will reduce the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Antimicrobial and Antioxidant Activities
The piperidine scaffold is a key component in compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6] This makes them attractive candidates for combating the growing challenge of antibiotic resistance.[6] Additionally, many derivatives possess significant antioxidant capabilities, which are crucial for mitigating cellular damage caused by oxidative stress.
Spectrum of Activity
Synthetic piperidine derivatives have shown inhibitory effects against a range of pathogenic bacteria, including both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species.[6] Their antifungal activity has been observed against fungi such as Aspergillus niger and Candida albicans.[6] The antioxidant potential is typically evaluated by measuring the compound's ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Quantitative Antimicrobial and Antioxidant Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Antioxidant activity is often expressed as a percentage of radical scavenging capacity.
| Derivative | Organism/Assay | Activity Measurement | Result | Reference |
| Compound 6 | B. subtilis | MIC | 0.75 mg/mL | [6] |
| E. coli | MIC | 1.5 mg/mL | [6] | |
| S. aureus | MIC | 1.5 mg/mL | [6] | |
| DPPH Scavenging | % Inhibition (at 1 mg/mL) | 49% | [6] | |
| Compound 8 | B. subtilis | Zone of Inhibition | 5 mm | [6] |
| DPPH Scavenging | % Inhibition (at 1 mg/mL) | 78% | [6] |
Experimental Protocol: Agar Disc Diffusion and MIC Determination
This two-part protocol is a standard, self-validating system for screening antimicrobial activity and quantifying potency.
Part A: Agar Disc Diffusion (Qualitative Screening)
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Causality: Standardizing the inoculum density is critical for reproducibility and ensures that the resulting zones of inhibition are comparable between experiments.
-
Lawn Culture: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of the agar plate to create a uniform "lawn" of microbial growth.
-
Disc Application: Sterilize blank paper discs (6 mm diameter). Impregnate the discs with a known concentration of the piperidine derivative solution. Place the discs onto the inoculated agar surface. Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is absent) in millimeters. A larger zone indicates greater inhibitory activity.
Part B: Broth Microdilution for MIC Determination (Quantitative Analysis)
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the piperidine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum (prepared as in Part A, but diluted further) to each well. The final volume in each well should be 100-200 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). Causality: The growth control validates that the inoculum is viable, while the sterility control ensures the medium is not contaminated. These controls are essential for accurate interpretation of the results.
-
Incubation: Incubate the plate under the same conditions as in Part A.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.
Neuropharmacological Applications
The piperidine nucleus is a privileged scaffold for drugs targeting the central nervous system (CNS). It is the core structure in potent analgesics like morphine and in drugs used to manage neurodegenerative diseases like Alzheimer's.[7][8]
Analgesic and Anti-Alzheimer's Activity
Many synthetic piperidine derivatives exhibit strong analgesic properties, primarily through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[8] The essential role of the piperidine moiety in morphine for its analgesic effect highlights the structural importance of this ring system for MOR binding.[8] In the context of Alzheimer's disease, the benzyl-piperidine group is a key pharmacophore for inhibiting cholinesterase enzymes (AChE and BuChE).[7] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can help alleviate cognitive symptoms. Donepezil is a prime example of a piperidine-based AChE inhibitor.[9]
Mechanism: Opioid Receptor Interaction
The diagram below conceptualizes the interaction of a piperidine analgesic with the µ-opioid receptor, leading to the modulation of pain signals.
Experimental Protocol: Acetic Acid-Induced Writhing Test (In Vivo Analgesia)
This in vivo model is a standard and reliable method for screening the peripheral analgesic activity of new compounds. The protocol's validity rests on the quantifiable and specific response (writhing) induced by a chemical irritant.
-
Animal Acclimatization: Use mice (e.g., Swiss albino) and allow them to acclimatize to the laboratory environment for at least one week. House them with free access to food and water.
-
Grouping and Administration: Divide the animals into groups (n=6-8 per group).
-
Group I (Control): Administer the vehicle (e.g., saline or 1% Tween 80).
-
Group II (Standard): Administer a standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg, intraperitoneally).
-
Group III, IV, etc. (Test): Administer the piperidine derivatives at different doses.
-
Causality: The control group establishes the baseline writhing response, while the standard group validates the assay's sensitivity to known analgesics.
-
-
Waiting Period: Allow a 30-minute (for intraperitoneal injection) or 60-minute (for oral administration) absorption period after drug administration.
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally into each mouse. Causality: Acetic acid acts as a chemical irritant, inducing visceral pain that manifests as a characteristic stretching and constriction of the abdomen, known as writhing.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes for each animal over a 20-minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for the standard and test groups using the following formula: % Inhibition = [(Mean writhes in Control) - (Mean writhes in Test Group)] / (Mean writhes in Control) * 100 A higher percentage of inhibition indicates stronger analgesic activity. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significance.
A General Workflow for Piperidine Derivative Evaluation
The discovery and development of a new piperidine-based therapeutic follow a logical, multi-stage workflow. This process ensures a systematic evaluation of a compound's chemical properties, biological activity, mechanism of action, and potential for in vivo efficacy.
Conclusion and Future Perspectives
The piperidine scaffold continues to demonstrate its immense value in drug discovery, providing the structural foundation for therapies across a wide range of diseases.[2][4] The diverse biological activities—from potent anticancer and antimicrobial effects to crucial neuropharmacological modulation—underscore the chemical versatility of this heterocyclic core. Future research will likely focus on the synthesis of novel, highly functionalized, and stereochemically complex piperidine derivatives. Advances in computational chemistry and high-throughput screening will accelerate the identification of new lead compounds. Furthermore, exploring piperidine derivatives as targeted delivery vehicles or as components in proteolysis-targeting chimeras (PROTACs) represents an exciting frontier, promising to unlock even more sophisticated therapeutic interventions. The continued exploration of this privileged structure is certain to yield the next generation of innovative medicines.
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Oliynyk, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
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Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]
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A Technical Guide to 3-Methylamino-piperidine-1-carboxylic acid benzyl ester Derivatives and Analogs
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties that make it exceptionally valuable for drug design. Its sp3-hybridized structure provides a three-dimensional framework that can be precisely tailored to fit the binding pockets of biological targets.[1] Furthermore, the piperidine motif can enhance a molecule's druggability by improving its pharmacokinetic properties, such as metabolic stability and membrane transport, while often maintaining a favorable toxicity profile.[1][3]
This guide focuses on a specific, highly functionalized class of piperidine derivatives: those derived from the 3-Methylamino-piperidine-1-carboxylic acid benzyl ester core. The strategic placement of a methylamino group at the 3-position and a benzyl carbamate (Cbz) protecting group on the ring nitrogen creates a versatile intermediate. This structure allows for systematic modifications to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents. These derivatives have shown promise in a range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][4]
This document will provide an in-depth exploration of the synthesis, pharmacological significance, and analytical considerations for this important class of compounds, aimed at researchers and professionals in the field of drug development.
Core Synthesis Strategies: Building the 3-Methylamino-Piperidine Scaffold
The synthesis of this compound and its analogs requires a robust and flexible chemical strategy. The choice of starting materials and reaction sequence is critical for achieving desired stereochemistry, yield, and purity. A common and logical approach begins with a commercially available, nitrogen-protected piperidone.
A representative synthetic workflow is outlined below. The rationale behind each step is to build the molecule methodically while ensuring that reactive sites are appropriately masked until needed, a fundamental principle of modern organic synthesis.
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The Piperidine Scaffold: A Cornerstone in Modern Pharmacology
An In-depth Technical Guide to the Mechanism of Action of Piperidine-Containing Drugs
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperidine Moiety
The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, stands as a testament to nature's efficiency and a cornerstone of synthetic medicinal chemistry.[1] Its prevalence in a vast array of natural alkaloids and clinically successful drugs underscores its status as a "privileged scaffold."[2] This guide delves into the multifaceted mechanisms of action of piperidine-containing drugs, providing a detailed exploration of their interactions with key biological targets and the experimental methodologies used to elucidate these interactions. The inherent conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for precise three-dimensional orientations that are critical for specific and high-affinity binding to a diverse range of biological macromolecules.[3]
Core Mechanisms of Action: A Triumvirate of Pharmacological Intervention
The therapeutic diversity of piperidine-containing drugs stems from their ability to interact with a wide spectrum of biological targets. Broadly, their mechanisms of action can be categorized into three principal domains: receptor modulation, enzyme inhibition, and ion channel interference. This guide will explore each of these domains through the lens of exemplary piperidine-containing drugs, dissecting their molecular interactions and the downstream physiological consequences.
Receptor Modulation: The Art of Agonism and Antagonism
A significant proportion of piperidine-containing drugs exert their effects by binding to and modulating the activity of cell surface and intracellular receptors. The piperidine moiety often serves as a key pharmacophore, orienting other functional groups for optimal receptor engagement.
Many first and second-generation antipsychotics feature a piperidine ring, which is crucial for their interaction with dopamine and serotonin receptors.
-
Haloperidol (a typical antipsychotic): Haloperidol's primary mechanism of action is the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4][5] This blockade of D2 receptors is believed to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[6] The piperidine ring in haloperidol is a key structural feature that contributes to its high affinity for the D2 receptor.[7] Chronic treatment with haloperidol can also lead to adaptive changes in the brain, including alterations in the excitability of striatal neurons.[4]
-
Risperidone (an atypical antipsychotic): Risperidone exhibits a broader receptor binding profile, acting as a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[8][9][10][11] This dual antagonism is thought to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics.[9] The piperidine moiety is an integral part of the pharmacophore responsible for this dual receptor interaction.
Signaling Pathway: Dopamine D2 Receptor Antagonism
The blockade of D2 receptors by antagonists like haloperidol prevents the binding of endogenous dopamine, thereby inhibiting the downstream signaling cascade. D2 receptors are Gαi/o-coupled, and their activation normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[12] Antagonism reverses these effects.
Figure 1: Simplified signaling pathway of dopamine D2 receptor antagonism by piperidine-containing drugs.
The phenylpiperidine scaffold is a hallmark of many synthetic opioids, including the highly potent analgesic, fentanyl.
-
Fentanyl: Fentanyl exerts its powerful analgesic effects by acting as a potent agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor.[13][14] The piperidine ring is a critical component of the pharmacophore responsible for high-affinity binding to the MOR.[15] Activation of MORs leads to a cascade of intracellular events that ultimately result in the inhibition of neuronal activity and the attenuation of pain signals.[16] Fentanyl's high lipid solubility, a property influenced by its chemical structure including the piperidine moiety, allows for rapid entry into the central nervous system, contributing to its fast onset of action.[13]
Signaling Pathway: Mu-Opioid Receptor Agonism
Upon activation by an agonist like fentanyl, the μ-opioid receptor, which is coupled to inhibitory G-proteins (Gαi/o), initiates a signaling cascade that leads to neuronal hyperpolarization and reduced neurotransmitter release.
Figure 2: Downstream effects of μ-opioid receptor activation by fentanyl.
-
Raloxifene: This drug contains a piperidine ring and is a second-generation SERM.[17] Raloxifene's mechanism is fascinatingly tissue-dependent. It acts as an estrogen agonist in bone, helping to maintain bone density, while functioning as an estrogen antagonist in breast and uterine tissues, thereby reducing the risk of estrogen receptor-positive breast cancer.[18][19] This tissue-specific activity is a result of the unique conformational changes induced in the estrogen receptor upon binding to raloxifene, which in turn leads to differential recruitment of co-activator and co-repressor proteins in different cell types.[17][18][20] Raloxifene binds to both estrogen receptor alpha (ERα) and beta (ERβ).[17][20]
Enzyme Inhibition: A Precise Molecular Intervention
The piperidine scaffold is also a key feature in drugs that function by inhibiting the activity of specific enzymes.
-
Donepezil: A piperidine derivative, donepezil is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[21] By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is beneficial in Alzheimer's disease where there is a deficit in cholinergic neurotransmission.[21][22] The piperidine moiety in donepezil is involved in key interactions within the active site of AChE.[23]
Ion Channel and Transporter Modulation: Regulating Neuronal Communication
Piperidine-containing drugs can also exert their effects by directly interacting with ion channels and neurotransmitter transporters.
-
Methylphenidate: Used in the treatment of ADHD and narcolepsy, methylphenidate contains a piperidine ring and functions by blocking the reuptake of dopamine and norepinephrine by their respective transporters (DAT and NET).[3][20][24] This blockade leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.[3]
Experimental Protocols for Elucidating Mechanisms of Action
The determination of a drug's mechanism of action is a cornerstone of pharmacology. The following are detailed, step-by-step methodologies for key experiments used to characterize the interactions of piperidine-containing drugs with their targets.
Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination
This protocol is designed to determine the binding affinity (Ki) of a piperidine-containing drug for a specific receptor, such as the dopamine D2 receptor.
Objective: To quantify the competitive binding of a test compound against a known radiolabeled ligand for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 dopamine receptor).
-
Radiolabeled ligand (e.g., [³H]-Spiperone).
-
Test compound (piperidine-containing drug).
-
Non-specific binding control (e.g., Haloperidol at a high concentration).
-
Assay buffer.
-
96-well microplates.
-
Filter mats (GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the radiolabeled ligand in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Total Binding wells: Cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding wells: Cell membranes, radiolabeled ligand, and a high concentration of the non-specific binding control.
-
Test Compound wells: Cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[25]
-
Filtration: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester to separate the bound from the free radioligand.[4]
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[4]
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Figure 3: Workflow for a typical radioligand binding assay.
Protocol 2: Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol is used to determine the inhibitory effect of a piperidine-containing drug, such as donepezil, on the activity of acetylcholinesterase.
Objective: To measure the rate of acetylthiocholine hydrolysis by AChE in the presence and absence of an inhibitor.
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compound (e.g., donepezil).
-
Assay buffer (e.g., phosphate buffer, pH 8.0).
-
96-well microplate.
-
Spectrophotometric microplate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Control wells: AChE enzyme, DTNB, and assay buffer.
-
Test wells: AChE enzyme, DTNB, and varying concentrations of the test compound.
-
-
Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (acetylthiocholine) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometric reader and measure the absorbance at 412 nm at regular intervals for a set period. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of acetylthiocholine hydrolysis) reacts with DTNB.[8]
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and its modulation by drugs.
Objective: To record the ionic currents flowing through specific ion channels in a single cell and determine the effect of a piperidine-containing drug on these currents.
Materials:
-
Cultured cells expressing the ion channel of interest.
-
Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system).
-
Glass micropipettes.
-
Intracellular (pipette) solution.
-
Extracellular (bath) solution.
-
Test compound (piperidine-containing drug).
Step-by-Step Methodology:
-
Cell Preparation: Plate the cells on a coverslip in a recording chamber mounted on the microscope stage.
-
Pipette Fabrication: Pull a glass micropipette to a fine tip (1-5 MΩ resistance) and fill it with the intracellular solution.
-
Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.[26]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a desired holding potential using the patch-clamp amplifier.
-
Current Recording: Apply a voltage protocol (e.g., a series of voltage steps) to activate the ion channels and record the resulting ionic currents.
-
Drug Application: Perfuse the extracellular solution containing the piperidine-containing drug over the cell.
-
Record Drug Effect: Repeat the voltage protocol and record the currents in the presence of the drug.
-
Data Analysis: Analyze the recorded currents to determine the effect of the drug on channel properties, such as current amplitude, activation and inactivation kinetics, and voltage-dependence.
Quantitative Data: A Comparative Look at Binding Affinities
The following tables summarize the binding affinities (Ki values in nM) of various piperidine-containing drugs for their primary targets. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Antipsychotics for Dopamine and Serotonin Receptors
| Drug | Piperidine-Containing | D2 Receptor | 5-HT2A Receptor |
| Haloperidol | Yes | ~1-2 | ~20-50 |
| Risperidone | Yes | 3.2 | 0.2 |
| Olanzapine | No | ~11 | ~4 |
| Clozapine | No | ~128 | ~13 |
Data compiled from various pharmacological sources.
Table 2: Binding Affinities (Ki, nM) of Opioids for the Mu-Opioid Receptor
| Drug | Piperidine-Containing | Mu-Opioid Receptor (MOR) |
| Morphine | Yes (fused ring system) | ~1-5 |
| Fentanyl | Yes | ~0.4 |
| Carfentanil | Yes | ~0.02 |
| Alfentanil | Yes | ~7.4 |
Data compiled from various pharmacological sources, including[9].
Structure-Activity Relationships (SAR): The Influence of Chemical Architecture
The pharmacological activity of piperidine-containing drugs is exquisitely sensitive to their chemical structure. Modifications to the piperidine ring or its substituents can profoundly impact binding affinity, selectivity, and functional activity.
-
Opioids: In the fentanyl series, modifications to the N-acyl group and the substituent on the piperidine nitrogen have a significant impact on potency at the μ-opioid receptor. For instance, the size and nature of the N-substituent influence the interaction with a hydrophobic pocket in the receptor.
-
Acetylcholinesterase Inhibitors: For drugs like donepezil, the length and nature of the linker between the piperidine ring and the other aromatic moiety are critical for optimal positioning within the active site gorge of the enzyme.[21][27] The piperidinyl moiety itself plays a crucial role in the activity against AChE.[27]
-
Antihistamines: The piperidine ring is a common feature in many H1 receptor antagonists. The substituents on the piperidine nitrogen and the connection to other aromatic systems are key determinants of affinity and selectivity for the H1 receptor.[3]
Conclusion: A Privileged Scaffold with a Promising Future
The piperidine ring is a remarkably versatile and enduringly important scaffold in drug discovery. Its ability to serve as a central structural element in compounds that modulate a wide array of biological targets—from GPCRs and enzymes to ion channels and transporters—is a testament to its privileged status in medicinal chemistry. A deep understanding of the mechanisms of action of piperidine-containing drugs, grounded in rigorous experimental validation, is essential for the rational design of new and improved therapeutics. As our knowledge of the molecular intricacies of disease pathways continues to expand, the piperidine scaffold will undoubtedly remain a fertile ground for the discovery of the next generation of innovative medicines.
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An In-depth Technical Guide to the Safe Handling of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Methylamino-piperidine-1-carboxylic acid benzyl ester. As this compound is a specialized piperidine derivative, this document synthesizes data from structurally similar molecules to establish a robust framework for its safe utilization in a research and development setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Introduction and Chemical Context
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of laboratory safety. Based on data from analogous piperidine structures, this compound should be treated as a potentially hazardous substance.
2.1. Toxicological Profile (Inferred)
The primary hazards are inferred from related piperidine compounds:
-
Acute Toxicity: Piperidine and its derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin and Eye Damage: Direct contact may cause severe skin burns and serious eye damage.[4][6] The amine functionality can lead to corrosive effects.
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[2][3]
-
Sensitization: Prolonged or repeated exposure may lead to allergic reactions in susceptible individuals.[2][3]
2.2. GHS Hazard Classification (Anticipated)
The following table summarizes the anticipated GHS classifications based on data from structurally related compounds.
| Hazard Class | GHS Hazard Statement (Anticipated) | Signal Word | Source Analogy |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [5][6] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | [4] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Danger | [6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | [2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. Engineering controls should be the primary means of protection, supplemented by appropriate PPE.
3.1. Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Isolation: If possible, designate a specific area within the laboratory for working with this and other potent compounds.
3.2. Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact.
-
Hand Protection: Wear nitrile or neoprene gloves that are regularly inspected for tears or holes before use.[3] Always use proper glove removal technique to avoid skin contact.[3]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[8]
-
Skin and Body Protection: A lab coat must be worn and kept fastened. For larger quantities, consider a chemically resistant apron.[8]
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a respirator with an appropriate cartridge (e.g., OV/AG/P99) may be necessary.[2] All respirator use requires prior training and fit-testing.[3]
Workflow for Safe Handling
Caption: Decision-making workflow for chemical spill response.
First Aid Measures
In the event of exposure, immediate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [5][9]* Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [8][9]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [4][8]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, absorbent materials, and empty containers should be placed in a sealed, labeled hazardous waste container. [2]* Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. [2]* Disposal Method: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. [2][3]
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A Technical Guide to the Spectroscopic Characterization of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Senior Application Scientist Note: Direct experimental spectroscopic data for the novel compound 3-Methylamino-piperidine-1-carboxylic acid benzyl ester is not currently available in public scientific databases. This guide has been developed to provide a robust framework for researchers on the acquisition, interpretation, and validation of its spectroscopic data (NMR, IR, MS). The principles outlined herein are grounded in foundational spectroscopic theory and illustrated with data from analogous piperidine structures. This document serves as a predictive and methodological resource for scientists engaged in the synthesis and characterization of new chemical entities.
Introduction: Structural Elucidation of a Novel Piperidine Derivative
The compound this compound is a disubstituted piperidine derivative. Piperidine rings are prevalent scaffolds in medicinal chemistry, and precise structural confirmation is a critical step in drug discovery and development.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous determination of molecular structure.[2] This guide provides an in-depth analysis of the expected spectroscopic signatures of the title compound and outlines the self-validating protocols required to generate high-fidelity data.
Molecular Structure:
The structure incorporates several key features that will give rise to characteristic spectroscopic signals: a benzyl carbamate group, a saturated piperidine ring, and a secondary amine (methylamino) substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.[3] For this compound, both ¹H and ¹³C NMR will provide essential information. Further 2D NMR experiments like COSY and HSQC would be employed to confirm assignments definitively.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy.[4]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ can be useful if the N-H proton signal is of particular interest, as it slows down proton exchange.
-
Internal Standard: Add a small amount of a chemical shift reference, such as tetramethylsilane (TMS) at 0 ppm. For quantitative NMR (qNMR), a calibrated internal concentration reference would be added.[5]
-
Instrument Calibration: Calibrate the spectrometer for temperature, water suppression (if necessary), and gradient shimming to ensure high resolution and spectral quality.[4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.[6]
-
2D NMR (COSY & HSQC): If structural ambiguity remains, acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings and a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly attached protons and carbons.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The proton NMR spectrum is the starting point for most structure determinations.[3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~ 7.30 - 7.40 | Multiplet | 5H | Ar-H (Benzyl) | The five protons of the phenyl ring will appear as a complex multiplet in this region, typical for monosubstituted benzene rings. |
| ~ 5.15 | Singlet | 2H | O-CH₂ -Ph | The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring. The signal is expected to be a sharp singlet as there are no adjacent protons. |
| ~ 3.0 - 4.0 | Broad Multiplet | 3H | Piperidine H ₂ₑ, H ₆ₑ, H ₆ₐ | Protons on carbons adjacent to the nitrogen of the carbamate (C2 and C6) are significantly deshielded. Due to the conformational flexibility of the piperidine ring and the influence of the nitrogen lone pair, these signals are often broad and complex. |
| ~ 2.8 - 3.0 | Multiplet | 1H | CH -NHCH₃ | The proton at the C3 position, attached to the methylamino-bearing carbon, will be deshielded by the adjacent nitrogen. |
| ~ 2.45 | Singlet | 3H | N-CH₃ | The methyl group protons attached to the nitrogen will appear as a singlet. Its chemical shift is characteristic of N-alkyl groups. |
| ~ 1.5 - 2.2 | Multiplet | 5H | Piperidine Ring H ₂, H ₄, H ₅ & NH | The remaining piperidine ring protons will appear in the more upfield aliphatic region. The N-H proton signal is often broad and its position can vary depending on concentration and solvent; it may exchange with trace water in the solvent, leading to its disappearance. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~ 155 | C =O (Carbamate) | The carbonyl carbon of the carbamate is characteristic and appears in this downfield region. |
| ~ 136 | Ar-C (Quaternary) | The ipso-carbon of the benzyl group to which the CH₂ group is attached. |
| ~ 128.5 | Ar-C H | Aromatic carbons of the benzyl group. Multiple signals are expected. |
| ~ 128.0 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~ 127.8 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~ 67 | O-C H₂-Ph | The benzylic carbon is deshielded by the adjacent oxygen. |
| ~ 55-60 | C H-NHCH₃ (C3) | The C3 carbon bearing the methylamino group. |
| ~ 45-50 | Piperidine C H₂ (C2, C6) | Carbons adjacent to the ring nitrogen are deshielded. Due to the carbamate, they may appear as two distinct signals. |
| ~ 35 | N-C H₃ | The methyl carbon of the methylamino group. |
| ~ 30 | Piperidine C H₂ (C5) | Aliphatic carbon of the piperidine ring. |
| ~ 25 | Piperidine C H₂ (C4) | Aliphatic carbon of the piperidine ring. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[7] The vibrational frequencies of bonds provide a unique "fingerprint."
Experimental Protocol: FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and minimal sample preparation.[8]
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[9]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction, providing the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Expert Insights |
| ~ 3300-3350 | N-H Stretch | Weak-Medium | Secondary Amine | The N-H stretch of a secondary amine is typically a single, relatively sharp peak, which distinguishes it from the broad O-H stretch of alcohols.[10] |
| ~ 3030 | C-H Stretch (sp²) | Medium | Aromatic C-H | This absorption, appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on an aromatic ring. |
| ~ 2850-2960 | C-H Stretch (sp³) | Strong | Aliphatic C-H | Strong absorptions from the C-H bonds of the piperidine ring and the methyl and methylene groups. |
| ~ 1690-1710 | C=O Stretch | Strong | Carbamate | This is one of the most intense and diagnostic peaks in the spectrum. The position is characteristic of the carbamate carbonyl group.[11] |
| ~ 1450-1600 | C=C Stretch | Medium | Aromatic Ring | A series of absorptions in this region confirms the presence of the benzene ring. |
| ~ 1230-1250 | C-N Stretch | Strong | Amine/Carbamate | The stretching vibration of the C-N bonds will produce strong signals in the fingerprint region. |
| ~ 1100-1150 | C-O Stretch | Strong | Ester Linkage | The C-O stretch of the carbamate ester functionality. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecular ion.[12]
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).[1]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[13]
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.[14]
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight). For structural confirmation, tandem MS (MS/MS) can be performed to induce and analyze fragmentation.
Predicted Mass Spectrum (Positive ESI Mode)
-
Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 249.16. High-resolution MS (HRMS) would be used to confirm the elemental composition (C₁₄H₂₁N₂O₂⁺) with high accuracy.
-
Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 249 peak would likely reveal characteristic fragments. The stability of the benzyl and tropylium cations makes certain fragmentation pathways highly probable.
-
Loss of Benzyl Group: Cleavage of the O-CH₂ bond could lead to the loss of a benzyl radical and formation of a protonated carbamic acid intermediate, though less common.
-
Formation of Tropylium Ion (m/z 91): A very common and diagnostically significant fragment for benzyl-containing compounds is the tropylium ion (C₇H₇⁺) at m/z 91, formed via cleavage of the benzylic C-O bond and subsequent rearrangement.
-
Loss of CO₂: Decarboxylation of an intermediate ion could lead to a fragment corresponding to the loss of 44 Da.
-
Piperidine Ring Fragmentation: Alpha-cleavage adjacent to the ring nitrogen or the C3 substituent can lead to various smaller fragments characteristic of the piperidine core.[15]
-
Data Synthesis and Visualization
A cohesive analysis requires integrating data from all three spectroscopic techniques. The workflow ensures that each piece of data corroborates the others, leading to a self-validating structural assignment.
Logical Workflow for Structural Elucidation
Caption: Workflow for structural elucidation of a novel compound.
Experimental Workflow: Spectroscopic Data Acquisition
Caption: Parallel workflows for acquiring NMR, IR, and MS data.
Conclusion
While awaiting experimental verification, this comprehensive guide provides a robust, theory-backed framework for the spectroscopic analysis of this compound. By following the detailed protocols and applying the interpretative principles discussed, researchers can confidently acquire and analyze the necessary data to confirm the structure of this and other novel piperidine derivatives. The integration of NMR, IR, and MS provides a self-validating system that ensures the highest degree of scientific integrity in structural elucidation.
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An In-Depth Technical Guide to 3-Methylamino-piperidine-1-carboxylic acid benzyl ester: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract: The piperidine heterocycle is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester, a strategically designed intermediate poised for application in drug discovery. While not a widely documented compound itself, its constituent parts—the piperidine core, a secondary amine at the 3-position, and a readily cleavable N-Cbz protecting group—make it a highly valuable and versatile building block. This document will deconstruct the molecule's potential, outlining robust synthetic protocols, proposing strategic derivatization pathways for library synthesis, and discussing potential therapeutic applications based on structure-activity relationships of analogous compounds.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, prized for its conformational flexibility and its ability to improve critical drug-like properties such as aqueous solubility and bioavailability.[3][4] Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets.[5] Derivatives of piperidine are found in over twenty classes of pharmaceuticals, targeting a wide array of conditions, particularly those affecting the central nervous system (CNS) and cancer.[1][4][6]
The subject of this guide, this compound, is a pre-functionalized scaffold designed for efficient use in medicinal chemistry campaigns. Its key features are:
-
A 3-Substituted Piperidine Core: The 3-amino functionality is a key structural motif in various active pharmaceutical ingredients (APIs), including inhibitors of Dipeptidyl Peptidase IV (DPP-IV) used in diabetes treatment, such as Alogliptin.[7][8][9]
-
A Secondary Methylamino Group: The N-methyl group provides a balance of steric and electronic properties and can serve as a crucial hydrogen bond acceptor or be a site for further modification.
-
An N-Carboxybenzyl (Cbz) Protecting Group: The Cbz group provides robust protection of the piperidine nitrogen during synthesis and can be selectively removed under standard hydrogenolysis conditions, revealing a secondary amine ready for diverse chemical modifications.[10]
This guide will treat this molecule as a strategic starting point, demonstrating its potential for generating novel chemical entities with therapeutic promise.
Synthesis and Characterization
The synthesis of this compound can be approached through a logical, multi-step sequence starting from commercially available precursors. The primary challenge lies in the selective functionalization of the piperidine ring. A proposed, field-proven synthetic pathway is outlined below.
Proposed Synthetic Pathway
A plausible route begins with the readily available 3-aminopyridine, proceeds through reduction and methylation, and concludes with N-protection.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol: Synthesis of 3-Methylaminopiperidine (Intermediate C)
This protocol is adapted from established methods for pyridine reduction and N-alkylation.[11]
-
Step 1: Synthesis of 3-Methylaminopyridine. To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent such as methanol, add formaldehyde (1.1 eq, 37% aqueous solution). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water, and extract the product with an organic solvent like dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylaminopyridine.
-
Step 2: Synthesis of 3-Methylaminopiperidine. Dissolve the crude 3-methylaminopyridine from the previous step in acetic acid. Add platinum(IV) oxide (0.05 eq) and subject the mixture to hydrogenation at 50 psi of H₂ for 24 hours. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure. Basify the residue with a saturated solution of sodium hydroxide and extract the product with dichloromethane. Dry the combined organic layers and concentrate to yield 3-methylaminopiperidine.[11]
Detailed Experimental Protocol: N-Cbz Protection (Step 3)
This protocol employs standard conditions for the protection of secondary amines.[10]
-
Materials & Setup:
-
3-Methylaminopiperidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
A suitable base (e.g., triethylamine or sodium bicarbonate, 2.0 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet
-
-
Procedure:
-
Dissolve 3-methylaminopiperidine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base to the solution.
-
Slowly add benzyl chloroformate dropwise via a syringe, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Application in Medicinal Chemistry: A Strategic Derivatization Workflow
The true value of this compound lies in its potential as a versatile intermediate for creating a library of novel compounds. A logical workflow allows for the systematic exploration of chemical space around the piperidine core.
Core Derivatization Strategy
The primary strategy involves two key steps:
-
Deprotection: Removal of the Cbz group to expose the piperidine nitrogen.
-
Functionalization: Introduction of diverse chemical moieties at the now-free N1 position.
Caption: Strategic workflow for library synthesis.
Experimental Protocols for Derivatization
Protocol 1: Cbz Deprotection (Hydrogenolysis)
-
Dissolve the N-Cbz protected piperidine (1.0 eq) in methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the mixture through Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate to yield the deprotected 3-methylaminopiperidine, which can often be used in the next step without further purification.
Protocol 2: N-Acylation (Amide Formation)
-
To a solution of the deprotected piperidine (1.0 eq) and a carboxylic acid of interest (R-COOH, 1.1 eq) in DCM, add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).
-
Add a base like triethylamine (1.5 eq) and stir the mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the desired amide derivative.
Structure-Activity Relationship (SAR) Insights and Potential Therapeutic Targets
By leveraging the 3-methylaminopiperidine scaffold, researchers can target disease areas where similar structures have shown efficacy.[6]
| Position of Modification | Potential Impact on Activity | Example Therapeutic Targets |
| N1-Position | Modulates solubility, cell permeability, and interaction with secondary binding pockets. | GPCRs (e.g., dopamine, serotonin receptors), Ion Channels, Kinases.[12] |
| C3-Amine | Often a key pharmacophoric element, directly interacting with the target via H-bonding. | DPP-IV, other proteases and enzymes.[7][13] |
| Piperidine Ring | Substitution can alter conformation and lipophilicity, influencing potency and selectivity. | CNS disorders, metabolic diseases, infectious diseases.[3][4] |
Hypothetical Screening Cascade:
A library of compounds derived from this scaffold could be screened against a panel of targets relevant to CNS disorders.[3] For instance, initial screening could focus on binding affinities for dopamine and serotonin transporters, followed by functional assays to determine agonist or antagonist activity. Promising hits would then be evaluated for selectivity against other monoamine transporters and for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
This compound represents a strategically valuable, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable through robust and scalable chemical methods. The true power of this scaffold lies in its capacity for rapid and diverse derivatization at the N1-position following a straightforward deprotection step. By applying the synthetic strategies and workflows detailed in this guide, research and drug development professionals can efficiently generate libraries of novel piperidine derivatives for screening against a range of therapeutic targets, particularly in the fields of CNS and metabolic disorders. The logical design of this intermediate makes it an excellent starting point for campaigns aimed at discovering the next generation of piperidine-based therapeutics.
References
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A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. Available at: [Link]
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Worldwide 3-Aminopiperidine Market Research Report 2026, Forecast to 2032. Available at: [Link]
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The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
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Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). Available at: [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
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WO/2014/016338 NEW SYNTHETIC ROUTE FOR THE PREPARATION OF 3-AMINO-PIPERIDINE COMPOUNDS - WIPO Patentscope. Available at: [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]
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Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
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Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under - RSC Publishing. Available at: [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]
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Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF - ResearchGate. Available at: [Link]
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Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]
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Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company. Available at: [Link]
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N-Cbz-4-piperidineacetic acid | C15H19NO4 - PubChem - NIH. Available at: [Link]
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Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline - ResearchGate. Available at: [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]
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A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. Available at: [Link]
-
N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed. Available at: [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester, a valuable bifunctional building block in medicinal chemistry and drug development. The synthesis commences with the selective N-protection of the piperidine ring of 3-aminopiperidine using benzyl chloroformate, followed by a high-yield reductive amination of the exocyclic primary amine with formaldehyde. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, characterization data, and critical safety information to ensure reproducible and efficient synthesis.
Introduction and Synthetic Strategy
The 3-aminopiperidine scaffold is a privileged structure found in numerous pharmacologically active compounds. Functionalization at both the 1- and 3-positions allows for the generation of diverse molecular libraries for drug discovery. The target compound, this compound, incorporates a secondary amine at the 3-position and a stable, yet readily cleavable, carboxybenzyl (Cbz) protecting group at the 1-position. This substitution pattern makes it an ideal intermediate for further elaboration.
The synthetic approach detailed herein is a logical and robust two-step process designed for efficiency and selectivity.
-
Step 1: Selective Cbz Protection: The synthesis begins with the protection of the more nucleophilic secondary amine of the piperidine ring in 3-aminopiperidine using benzyl chloroformate (Cbz-Cl). This reaction establishes the stable carbamate linkage at the N1 position.
-
Step 2: Reductive Amination: The resulting intermediate, 3-Amino-piperidine-1-carboxylic acid benzyl ester, undergoes reductive amination with formaldehyde. This classic transformation proceeds via an iminium ion intermediate, which is subsequently reduced in situ to yield the final N-methylated product.[1]
This strategy avoids problematic intermediates and employs common, well-characterized reactions, ensuring high fidelity and scalability.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. The process is designed to be completed sequentially, with the purification of Intermediate 1 being a critical checkpoint before proceeding to the final step.
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of 3-Amino-piperidine-1-carboxylic acid benzyl ester (Intermediate 1)
Principle and Mechanistic Considerations
This step involves the selective acylation of the piperidine ring nitrogen over the exocyclic primary amine. The carboxybenzyl (Cbz) group is introduced using benzyl chloroformate, a reagent first popularized by Bergmann and Zervas for peptide synthesis.[2] The selectivity is achieved due to the generally higher nucleophilicity of the endocyclic secondary amine compared to the primary amine at the 3-position. The reaction is performed under Schotten-Baumann conditions, using an aqueous base (sodium bicarbonate) to neutralize the HCl byproduct, driving the reaction to completion.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Aminopiperidine | ≥97% | Sigma-Aldrich | 54012-73-6 | Can be used as dihydrochloride salt |
| Benzyl Chloroformate | 95% | Sigma-Aldrich | 501-53-1 | Corrosive, Lachrymator. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 | |
| Sodium Bicarbonate | Reagent | VWR | 144-55-8 | |
| Sodium Sulfate | Anhydrous | VWR | 7757-82-6 | |
| Deionized Water | - | - | 7732-18-5 | |
| Equipment | ||||
| 250 mL Round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Dropping funnel | ||||
| Ice bath | ||||
| Separatory funnel | ||||
| Rotary evaporator | ||||
| Glass column for chromatography | ||||
| Silica gel (230-400 mesh) |
Detailed Experimental Protocol
-
To a 250 mL round-bottom flask, add 3-aminopiperidine (5.0 g, 50.0 mmol). If using the dihydrochloride salt, use 8.65 g (50.0 mmol) and add 1.1 equivalents of a non-nucleophilic base like triethylamine.
-
Dissolve the amine in a biphasic mixture of dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
In a dropping funnel, prepare a solution of benzyl chloroformate (9.4 g, 55.0 mmol, 1.1 equiv) in dichloromethane (20 mL).
-
Add the benzyl chloroformate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% methanol in dichloromethane to afford the title intermediate as a pale yellow oil.
Expected Yield and Characterization
-
Yield: 70-85%
-
Appearance: Pale yellow oil
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.29 (m, 5H), 5.14 (s, 2H), 4.0-3.8 (m, 2H), 3.0-2.8 (m, 3H), 1.8-1.4 (m, 6H, includes NH₂ protons).
-
MS (ESI+): m/z = 235.14 [M+H]⁺
Part 2: Synthesis of this compound (Final Product)
Principle and Mechanistic Considerations
This step employs reductive amination to convert the primary amine of Intermediate 1 into a secondary methylamine.[3] The reaction proceeds in two key stages within the same pot:
-
Iminium Ion Formation: The primary amine nucleophilically attacks the carbonyl carbon of formaldehyde. Subsequent dehydration, often catalyzed by a weak acid like acetic acid, forms a transient iminium ion.
-
Hydride Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion.[1] NaBH(OAc)₃ is preferred over reagents like sodium borohydride because it is less basic, does not readily reduce the aldehyde starting material, and is moisture-tolerant.[4][5]
Caption: Simplified mechanism of reductive amination.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Intermediate 1 | As prepared | - | - | |
| Formaldehyde | 37 wt. % in H₂O | Sigma-Aldrich | 50-00-0 | Toxic, Carcinogen. Handle in a fume hood. |
| Sodium Triacetoxyborohydride | 97% | Acros Organics | 56553-60-7 | Moisture sensitive. Handle quickly. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 | |
| Acetic Acid | Glacial | VWR | 64-19-7 | Used as a catalyst. |
| Sodium Bicarbonate | Reagent | VWR | 144-55-8 | |
| Sodium Sulfate | Anhydrous | VWR | 7757-82-6 | |
| Equipment | ||||
| 250 mL Round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Ice bath | ||||
| Separatory funnel | ||||
| Rotary evaporator |
Detailed Experimental Protocol
-
In a 250 mL round-bottom flask, dissolve Intermediate 1 (7.0 g, 29.9 mmol) in anhydrous dichloromethane (100 mL).
-
Add formaldehyde solution (2.9 mL, 35.9 mmol, 1.2 equiv) followed by 3-4 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (9.5 g, 44.8 mmol, 1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude material can often be used without further purification. If necessary, flash chromatography (5% to 15% Methanol in DCM) will yield the pure product as a clear to pale yellow oil.
Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: Colorless to pale yellow oil
-
¹H NMR (400 MHz, CDCl₃): δ 7.39-7.28 (m, 5H), 5.13 (s, 2H), 4.1-3.9 (m, 2H), 2.9-2.7 (m, 2H), 2.6-2.5 (m, 1H), 2.41 (s, 3H), 1.9-1.5 (m, 5H, includes NH proton).
-
MS (ESI+): m/z = 249.16 [M+H]⁺
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) must be worn at all times.
-
Benzyl Chloroformate: Is highly corrosive and a lachrymator. It reacts with water to release HCl gas. Avoid inhalation and contact with skin. Use a syringe or cannula for transfers.
-
Formaldehyde: Is a known carcinogen and is toxic upon inhalation. All operations involving formaldehyde must be conducted in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Additions and quenching should be performed carefully and away from ignition sources.
-
Dichloromethane: Is a suspected carcinogen. Minimize exposure through inhalation and skin contact.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low Yield | Incomplete reaction. | Extend reaction time. Ensure vigorous stirring to promote mixing of the biphasic system. Check the quality of Cbz-Cl. |
| Di-Cbz protected byproduct formation. | Ensure slow, dropwise addition of Cbz-Cl at 0°C. Do not use a large excess of Cbz-Cl. | |
| Step 2: Low Yield | Incomplete iminium formation. | Ensure the catalytic acetic acid was added. Allow the mixture to stir for at least 1 hour before adding the reducing agent. |
| Inactive reducing agent. | NaBH(OAc)₃ is moisture sensitive. Use a fresh bottle or ensure it was stored properly in a desiccator. | |
| Product Impurity | Unreacted starting material. | Drive the reaction to completion (check by TLC). If necessary, purify carefully by column chromatography. |
| Over-alkylation in Step 2. | This is unlikely with formaldehyde but if observed, reduce the equivalents of formaldehyde and reducing agent. |
References
- CN103030587A - Synthesis process of 3-methylamino-piperidine - Google P
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
- Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine - Google P
- Facile synthesis of 3-amino substituted piperidines
- 309962-63-8 | (S)-3-N-Boc-3-(Methylamino)piperidine - ChemScene.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communic
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P
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Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
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Application of Sodium Borohydride Reduction to Synthesis of Substituted Aminopiperidines, Aminopiperazines, Aminopyridines, and Hydrazines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System - SciSpace. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. [Link]
-
Benzyl chloroformate - Wikipedia. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Mastering the Purification of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester: A Guide for Pharmaceutical Development
Introduction: The Critical Role of Purity in Piperidine-Based Pharmaceutical Intermediates
3-Methylamino-piperidine-1-carboxylic acid benzyl ester is a key building block in the synthesis of a multitude of pharmaceutical agents. The piperidine scaffold is a prevalent feature in many centrally active drugs, and the precise functionalization at the 3-position is often crucial for pharmacological activity and selectivity. The benzyl carbamate (Cbz) protecting group offers stability during synthetic manipulations and allows for selective deprotection under specific conditions.[1]
The efficacy and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of its intermediates. Impurities, which can arise from starting materials, byproducts, or degradation products, can have unintended pharmacological effects, impact the stability of the API, and complicate regulatory approval. Therefore, robust and reproducible purification protocols are not merely a matter of good laboratory practice but a cornerstone of drug development.
This application note provides a comprehensive guide to the purification of this compound, addressing common impurities and detailing validated protocols for liquid-liquid extraction, flash column chromatography, and crystallization. The methodologies described herein are designed to be both effective and scalable, catering to the needs of researchers in both academic and industrial settings.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The first step in developing a successful purification strategy is to understand the potential impurities that may be present in the crude product. The synthesis of this compound typically involves the N-protection of a 3-(methylamino)piperidine precursor with benzyl chloroformate or a similar reagent.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual 3-(methylamino)piperidine and benzyl chloroformate.
-
Over-alkylation/acylation Products: Bis-acylated byproducts on the secondary amine.
-
Stereoisomers: If the synthesis starts from a racemic or diastereomeric mixture of the piperidine precursor, the final product will also be a mixture of stereoisomers.
-
Hydrolysis Products: Benzyl alcohol and other degradation products from the Cbz group.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, and other reagents.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and to guide the selection of the most appropriate purification method.
Purification Workflow: A Multi-Step Approach to High Purity
A multi-pronged approach, combining different purification techniques, is often the most effective way to achieve high purity. The following workflow is recommended for the purification of this compound.
Sources
Application Notes and Protocols for the Analytical Characterization of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Introduction
3-Methylamino-piperidine-1-carboxylic acid benzyl ester is a substituted piperidine derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules. The piperidine scaffold is a key structural feature in many pharmaceutical compounds, making the rigorous analytical characterization of its derivatives crucial for ensuring the quality, safety, and efficacy of potential drug candidates.[1] This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of this compound, drawing upon established principles for the analysis of related N-substituted piperidines and benzyl carbamates.
The analytical challenges associated with this molecule include the potential for stereoisomerism at the 3-position of the piperidine ring, the lack of a strong chromophore in the piperidine moiety for UV-based detection, and the need to control for potential process-related impurities.[2][3] These application notes offer detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to address these challenges.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification. The choice between HPLC and GC-MS will depend on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for the analysis of moderately polar compounds like the target molecule. Due to the weak UV absorbance of the piperidine portion, method development should focus on leveraging the benzyl ester group for detection or employing derivatization for enhanced sensitivity, particularly for chiral separations.
Rationale for Method Design:
-
Stationary Phase: A C18 column is a suitable starting point, offering good retention for the benzyl group.
-
Mobile Phase: A mixture of acetonitrile or methanol with water allows for the elution of the compound with good peak shape. The addition of a small amount of acid, like formic or trifluoroacetic acid, can improve peak symmetry by protonating the basic nitrogen atoms.[4]
-
Detection: UV detection at a wavelength where the benzyl group absorbs (around 254 nm) is recommended. For trace analysis or in complex matrices, derivatization with a UV-active agent like benzoyl chloride or p-toluenesulfonyl chloride can be employed.[5][6]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Purity
Since the 3-position of the piperidine ring is a chiral center, resolving the enantiomers is critical. This often requires a chiral stationary phase (CSP) and may necessitate derivatization to improve interaction with the CSP and enhance detectability.[3][7]
Experimental Protocol: Chiral HPLC
-
Derivatization (if necessary): React the sample with a chiral derivatizing agent or a UV-active tag like p-toluenesulfonyl chloride.[3]
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Ethanol with 0.1% diethylamine |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 228 nm (for the derivatized analyte) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that piperidine itself is volatile (boiling point 106 °C), there is a potential for the analysis of its derivatives by GC, provided they do not decompose at the temperatures used in the injector and column.[8]
Rationale for Method Design:
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of amine derivatives.[9]
-
Temperature Program: A temperature gradient is necessary to ensure the elution of the compound with good peak shape.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching and structural elucidation.
Experimental Protocol: GC-MS for Impurity Profiling
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
GC-MS Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS with Electrospray Ionization (ESI) is a soft ionization technique well-suited for this compound, as it is likely to produce a strong protonated molecule [M+H]+.
Expected Fragmentation Patterns:
The fragmentation of piperidine derivatives in the mass spectrometer is influenced by the ionization method and the substituents.[10] Under ESI, tandem MS (MS/MS) of the protonated molecule is expected to show characteristic losses.[2]
-
Loss of the benzyl group: A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to a stable tropylium ion at m/z 91.
-
Decarboxylation: Loss of CO2 from the carbamate moiety.
-
Piperidine ring opening: Alpha-cleavage adjacent to the nitrogen atom can lead to ring opening and the formation of iminium ions.[10]
Experimental Protocol: LC-MS for Structural Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in methanol or acetonitrile.
-
LC-MS Conditions:
| Parameter | Condition |
| LC System | Utilize the RP-HPLC conditions described in Section 1.1. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full scan (m/z 100-600) and product ion scan of the [M+H]+ ion. |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the phenyl ring of the benzyl group.[11]
-
Benzylic Protons: A singlet around 5.1 ppm for the -CH₂- protons of the benzyl group.[11] Due to the chiral center at C3, these protons can be diastereotopic and may appear as a pair of doublets (geminal coupling).[12]
-
Piperidine Protons: A complex series of multiplets in the aliphatic region (1.5-4.0 ppm).
-
N-Methyl Protons: A singlet around 2.3-2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 155-165 ppm for the carbamate carbonyl.
-
Aromatic Carbons: Signals between 127-140 ppm.
-
Benzylic Carbon: A signal around 67 ppm.
-
Piperidine Carbons: Signals in the aliphatic region (20-60 ppm).
-
N-Methyl Carbon: A signal around 35-45 ppm.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.[13]
-
Visualizations
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Aminopiperidine Derivatives in Pharmaceutical Development
Abstract
This application note presents a comprehensive guide to developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-aminopiperidine derivatives. These saturated heterocyclic amines are crucial building blocks in modern pharmaceuticals, but their analysis presents unique challenges, including a lack of a native chromophore and the potential for chiral centers. This document provides a detailed rationale for analytical choices, a step-by-step protocol for pre-column derivatization followed by reversed-phase HPLC, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guideline. The methodologies described herein are intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction: The Analytical Challenge of 3-Aminopiperidine Derivatives
The 3-aminopiperidine (3-AP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) targeting a wide range of diseases. Its conformational rigidity and the presence of a basic nitrogen atom make it an ideal fragment for interacting with biological targets. However, the very properties that make it attractive for drug design render it challenging for routine analysis by HPLC with UV detection.
The primary analytical hurdles include:
-
Lack of a UV Chromophore: The saturated piperidine ring does not absorb light in the conventional UV-Vis range (200-400 nm), making direct detection impossible.
-
High Polarity: The primary or secondary amine group imparts high polarity, leading to poor retention on traditional reversed-phase columns like C18.
-
Potential for Chirality: The 3-position is a stereocenter, meaning derivatives can exist as enantiomers, which may have different pharmacological and toxicological profiles, necessitating chiral separation methods.
-
Peak Tailing: The basic amine can interact with acidic silanol groups on the surface of silica-based columns, leading to asymmetric peak shapes.
To overcome these challenges, a multi-step analytical strategy is required. This guide focuses on a widely applicable approach: pre-column derivatization to introduce a chromophore, followed by analysis using a robust reversed-phase HPLC method.
Method Development: A Scientifically-Driven Approach
A successful HPLC method is not merely a set of conditions but a system designed based on the physicochemical properties of the analyte. The choices of derivatizing agent, column, and mobile phase are interconnected and justified by chemical principles.
The Critical Role of Pre-Column Derivatization
Pre-column derivatization is the cornerstone of this analytical method. It serves two primary purposes: attaching a UV-active molecule (a chromophore) for sensitive detection and increasing the hydrophobicity of the polar amine to enhance retention on a reversed-phase column.[1]
For this protocol, we select Benzoyl Chloride as the derivatizing agent.
-
Causality: Benzoyl chloride reacts efficiently with both primary and secondary amines under mild basic conditions to form a stable benzamide derivative.[2][3] The resulting benzoyl group provides strong UV absorbance around 230 nm, ideal for detection. The reaction is rapid and produces a single, stable product, which is crucial for quantitative accuracy. Other reagents like Dansyl Chloride or FMOC-Cl are also effective but benzoylation is often robust and cost-effective.[1][4]
Stationary Phase Selection
The choice of the HPLC column is critical for achieving good peak shape and resolution.
-
Rationale: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is selected. The C18 alkyl chains provide the necessary hydrophobic character to retain the benzoylated derivative. "End-capping" is a crucial feature; it involves treating the silica support with a small silylating agent (like trimethylchlorosilane) to block most of the residual acidic silanol groups. This minimizes secondary ionic interactions with the any residual basicity of the analyte, thereby preventing peak tailing and improving chromatographic efficiency.
Mobile Phase Optimization
The mobile phase composition governs the retention and elution of the analyte.
-
pH Control: The pKa of the piperidine ring nitrogen is typically around 9-10. To ensure a consistent charge state and avoid chromatographic drift, the mobile phase pH must be controlled with a buffer. A phosphate buffer set to pH 3.0 is chosen. At this pH, any unreacted amine would be fully protonated, while the benzamide derivative is neutral, ensuring consistent retention behavior.
-
Organic Modifier: Acetonitrile is selected as the organic solvent over methanol because its lower viscosity leads to higher column efficiency and lower backpressure. A gradient elution, starting from a lower percentage of acetonitrile and ramping up, will be used to ensure that the derivatized analyte is eluted with a sharp peak while also cleaning the column of any late-eluting impurities.
Caption: Workflow for analyzing 3-aminopiperidine derivatives.
Detailed Protocol: Assay of a Benzoylated 3-AP Derivative
This protocol provides a complete, step-by-step methodology for the analysis.
Materials and Instrumentation
-
Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: End-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Potassium Dihydrogen Phosphate, Phosphoric Acid, Benzoyl Chloride, Sodium Hydroxide, Dichloromethane.
-
Reference Standard: Certified reference standard of the 3-aminopiperidine derivative.
Step-by-Step Experimental Protocol
A. Preparation of Reagents and Mobile Phase
-
Mobile Phase A (Aqueous): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1 L of HPLC grade water. Adjust pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Derivatization Buffer: 0.1 M Sodium Hydroxide solution.
B. Standard Solution Preparation (Example Concentration: 1 mg/mL)
-
Accurately weigh about 25 mg of the 3-AP derivative reference standard into a 25 mL volumetric flask.
-
Add 10 mL of Dichloromethane and 5 mL of 0.1 M NaOH.
-
Add 0.5 mL of Benzoyl Chloride. Cap the flask immediately and vortex vigorously for 2 minutes.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 25.0 mL of Diluent. This is the Standard Stock Solution.
-
Prepare working standards by diluting the stock solution with the Diluent to the desired concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
C. Sample Preparation
-
Prepare the sample (e.g., from a formulation or API batch) to achieve a theoretical concentration of ~1 mg/mL of the 3-AP derivative in Dichloromethane.
-
Follow the same derivatization procedure as described for the standard (Steps B.2 through B.6).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, End-capped, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM KH₂PO₄ Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Method Validation: Ensuring Trustworthiness and Compliance
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[5] The protocol must be validated according to the ICH Q2(R1) guideline.[6][7]
Caption: Core parameters for HPLC method validation under ICH Q2(R1).
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. A forced degradation study is the definitive test for this.[8] The goal is to achieve 5-20% degradation of the API to ensure that any potential degradation products are generated and can be chromatographically separated from the main peak.[9][10]
-
Protocol:
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[11]
-
-
Acceptance Criteria: The method is stability-indicating if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0. Peak purity analysis using a DAD detector should confirm the main peak is spectrally pure.
Linearity, Range, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
| Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | Analyze a minimum of 5 concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The range is confirmed by the linearity, accuracy, and precision data. Typically 80-120% of the test concentration for an assay.[7] | Method provides acceptable performance across the range. |
| Accuracy | Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability (Intra-day): 6 replicate injections of a 100% standard. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (LOD = 3:1, LOQ = 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ must be sufficiently low for impurity testing. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). Analyze system suitability. | System suitability parameters remain within limits. |
Data Interpretation and System Suitability
Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.
-
SST Protocol: Inject a standard solution five times.
-
SST Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
RSD of Peak Areas: ≤ 1.0%
-
Conclusion
This application note provides a robust framework for the development and validation of an HPLC method for 3-aminopiperidine derivatives. By employing pre-column derivatization with benzoyl chloride, a sensitive and reliable reversed-phase HPLC-UV method can be established. The key to a successful method lies not only in the final protocol but in the scientific rationale behind each parameter choice—from derivatization chemistry to mobile phase pH. Adherence to the validation principles outlined in ICH Q2(R1) ensures that the method is fit for its purpose in a regulated pharmaceutical environment, providing trustworthy data for API and drug product analysis.
References
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at: [Link][12]
-
Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Available at: [2]
-
Google Patents. (2016). CN105699582A - HPLC detection method of 3-aminopiperidine isomer. Available at: [13]
-
Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine. Available at: [3]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link][11]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link][6]
-
Krause, I., Bockhardt, A., & Neckermann, H. (1995). HPLC determination of agmatine and other amines in wine. OENO One, 29(3), 161-169. Available at: [Link]
-
ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link][9]
-
PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link][10]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(1). Available at: [Link][8]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Available at: [Link][7]
-
Food and Drug Administration. (2005). Guidance for Industry Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][5]
-
Chromatography Forum. (2006). Detecting Primary Amines. Available at: [Link][14]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link][11]
-
ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Available at: [Link][15]
-
Helda - University of Helsinki. (2017). Chromatographic Determination of Amines in Food Samples. Available at: [Link][4]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]
- 14. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Neuropharmacological Research: 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Abstract
These application notes provide a comprehensive guide for neuropharmacology researchers, scientists, and drug development professionals on the potential utility of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester as a novel therapeutic agent for cognitive disorders. Based on structural similarities to known central nervous system (CNS) active compounds, we hypothesize that this molecule acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] This document outlines a strategic, multi-tiered research plan, from initial in vitro characterization to in vivo assessment of cognitive enhancement and neuroprotective effects. Detailed, field-proven protocols are provided to enable a thorough investigation of this compound's neuropharmacological profile.
Introduction and Scientific Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[2] Derivatives of piperidine have shown a wide range of pharmacological activities, including modulation of neurotransmitter systems implicated in learning, memory, and neurodegeneration.
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognition such as the hippocampus and prefrontal cortex, has emerged as a key therapeutic target for cognitive deficits associated with Alzheimer's disease and schizophrenia.[2][3][4] Unlike orthosteric agonists which directly activate the receptor and can lead to rapid desensitization, positive allosteric modulators (PAMs) offer a more nuanced approach. PAMs bind to a site topographically distinct from the acetylcholine binding site, enhancing the receptor's response to its endogenous agonist without causing direct activation.[2] This can lead to a more physiological potentiation of cholinergic signaling and may offer a wider therapeutic window.
Given the structural features of this compound, we propose a research hypothesis that it functions as a PAM at the α7 nAChR. This document will guide the user through a logical sequence of experiments to test this hypothesis and characterize its potential as a neuropharmacological agent.
Proposed Mechanism of Action: Positive Allosteric Modulation of α7 nAChR
We hypothesize that this compound enhances the function of α7 nAChRs in the presence of an agonist like acetylcholine. There are two primary types of α7 PAMs, distinguished by their effect on receptor desensitization.[5]
-
Type I PAMs: Increase the peak agonist-evoked current with minimal effect on the rapid desensitization of the receptor.
-
Type II PAMs: Increase the peak current and markedly slow the receptor's desensitization, leading to a prolonged ion channel opening.[5]
The initial in vitro characterization will aim to determine if the compound exhibits PAM activity and, if so, to which type it belongs. This distinction is crucial as it has implications for potential therapeutic efficacy and safety, with concerns that prolonged channel opening by Type II PAMs could lead to Ca2+-induced cytotoxicity.[2][6]
Figure 1: Hypothesized mechanism of this compound as a PAM of the α7 nAChR.
Experimental Workflows and Protocols
A tiered approach is recommended to efficiently evaluate the neuropharmacological potential of this compound.
Figure 2: Tiered experimental workflow for characterizing the test compound.
Tier 1: In Vitro Characterization of α7 nAChR Modulation
The primary goal of this tier is to determine if the test compound modulates α7 nAChR function and to characterize the nature of this modulation.
This protocol provides a high-throughput method to assess the compound's effect on ion channel function.[7][8]
-
Cell Line: Use a stable cell line expressing human recombinant α7 nAChRs (e.g., GH4C1 cells).
-
Instrumentation: Utilize an automated patch-clamp system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.
-
Internal Solution (in mM): 140 CsF, 10 HEPES, 10 EGTA; pH 7.2.
-
-
Procedure: a. Obtain whole-cell patch-clamp recordings from the transfected cells. b. Hold cells at a membrane potential of -70 mV. c. Apply a sub-maximal concentration of acetylcholine (ACh) (e.g., EC20) to elicit a baseline current. d. Co-apply the EC20 concentration of ACh with increasing concentrations of the test compound (e.g., 0.01 µM to 10 µM). e. To determine the modulator type, apply a saturating concentration of ACh to induce desensitization, followed by co-application of the test compound in the continued presence of ACh.[3][5]
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the presence and absence of the test compound.
-
Calculate the fold-potentiation at each concentration to determine the EC50.
-
Analyze the current decay kinetics to assess effects on desensitization. A significant slowing of decay indicates a Type II PAM.
-
This assay leverages the high calcium permeability of α7 nAChRs to provide a functional readout of receptor activation.[9][10]
-
Cell Line: Use a cell line endogenously or recombinantly expressing α7 nAChRs (e.g., SH-SY5Y, IMR-32, or transfected HEK293 cells).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure: a. Plate cells in 96- or 384-well black-walled, clear-bottom plates. b. Load cells with the calcium dye according to the manufacturer's protocol. c. Acquire a baseline fluorescence reading using a fluorescence plate reader or high-content imager. d. Add the test compound at various concentrations, followed immediately by an EC20 concentration of an α7 agonist (e.g., choline). e. Record the change in fluorescence intensity over time.
-
Data Analysis:
-
Quantify the peak fluorescence response and the area under the curve.
-
Plot dose-response curves to determine the EC50 of the test compound's potentiation.
-
Compare the response kinetics to differentiate between Type I and Type II modulation.
-
| Assay | Primary Endpoint | Throughput | Information Provided |
| Automated Patch-Clamp | Ion current amplitude and kinetics | Medium-High | Direct measure of channel function, EC50, PAM Type (I/II) |
| Calcium Imaging | Intracellular Ca2+ concentration | High | Functional consequence of channel opening, EC50 |
Table 1: Comparison of in vitro functional assays for α7 nAChR PAMs.
Tier 2: In Vivo Assessment of Cognitive Efficacy
If the compound is confirmed as an α7 nAChR PAM in vitro, the next step is to assess its ability to improve cognitive function in rodent models.
The NOR test assesses recognition memory, a cognitive domain often impaired in Alzheimer's disease. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.[11][12][13]
-
Animals: Adult male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: A square open-field arena (e.g., 40 x 40 cm for mice).
-
Procedure: a. Habituation (Day 1): Allow each animal to explore the empty arena for 10 minutes. b. Training/Acquisition (Day 2): Place the animal in the arena with two identical objects. Allow exploration for 5-10 minutes. Administer the test compound or vehicle via appropriate route (e.g., intraperitoneal injection) 30 minutes prior to this phase. c. Testing (Day 2, after inter-trial interval): After a retention interval (e.g., 2 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.
-
Data Analysis:
-
Videotape all sessions and score the time spent exploring each object (sniffing or touching with the nose).
-
Calculate the Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
-
A significantly higher DI in the compound-treated group compared to the vehicle group indicates enhanced recognition memory.
-
The MWM is a classic test of hippocampus-dependent spatial learning and memory.[14][15]
-
Animals: Adult male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: A large circular pool (e.g., 120 cm diameter) filled with opaque water, with a submerged escape platform. Visual cues are placed around the room.
-
Procedure: a. Acquisition Training (Days 1-5): Conduct 4 trials per day. For each trial, place the animal in the pool at one of four starting positions. Allow the animal to swim and find the hidden platform. If not found within 60 seconds, guide it to the platform. The test compound or vehicle is administered daily before the first trial. b. Probe Trial (Day 6): Remove the platform and allow the animal to swim for 60 seconds.
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial. A steeper learning curve in the treated group suggests enhanced spatial learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was) and the number of platform location crossings. A significant preference for the target quadrant indicates robust spatial memory.
-
Tier 3: In Vitro Neuroprotection Assays
Activation of α7 nAChRs can initiate intracellular signaling cascades that promote neuronal survival. This tier assesses the compound's potential to protect neurons from common insults relevant to neurodegenerative diseases.
-
Cell Line: Human neuroblastoma cell line SH-SY5Y, differentiated into a neuronal phenotype.
-
Procedure: a. Plate and differentiate SH-SY5Y cells. b. Pre-treat cells with various concentrations of the test compound for 1-2 hours. c. Induce excitotoxicity by exposing cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours. d. Include control groups: untreated, vehicle + glutamate, and test compound alone.
-
Data Analysis:
-
Assess cell viability using a standard MTT or LDH release assay.
-
A significant increase in cell viability in the compound-treated groups compared to the glutamate-only group indicates neuroprotection.
-
Tier 4: Preliminary Pharmacokinetic (PK) Profiling
A successful CNS drug must be able to cross the blood-brain barrier (BBB) to reach its target.[16] Early assessment of BBB permeability is critical.
This assay uses a co-culture of endothelial cells and astrocytes to model the BBB.[17][18][19]
-
Model: Utilize a commercially available or in-house developed in vitro BBB model (e.g., using hCMEC/D3 endothelial cells and human astrocytes on a Transwell insert).
-
Procedure: a. Establish the co-culture and verify barrier integrity by measuring Transendothelial Electrical Resistance (TEER). b. Add the test compound to the apical (blood) side of the Transwell. c. At various time points, collect samples from the basolateral (brain) side. d. Include control compounds with known low and high BBB permeability (e.g., Lucifer yellow and propranolol).
-
Data Analysis:
-
Quantify the concentration of the test compound in the basolateral samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Compare the Papp value to those of the control compounds to estimate the potential for BBB penetration.
-
| Parameter | Desired Outcome for a CNS Drug Candidate |
| Molecular Weight | < 450 Da |
| LogP | 1.5 - 3.5 |
| Papp (in vitro BBB) | High (comparable to positive controls) |
| Kp,uu (unbound brain/plasma ratio) | ~ 1 |
Table 2: Key pharmacokinetic properties for CNS drug candidates.
Trustworthiness and Self-Validation
Each protocol described incorporates essential controls to ensure the validity of the results.
-
In Vitro Assays: Vehicle controls, positive controls (known α7 PAMs like PNU-120596), and negative controls are critical.[3] Specificity should be confirmed by demonstrating that the compound's effects are blocked by a selective α7 antagonist (e.g., methyllycaconitine).
-
In Vivo Studies: All behavioral testing must be conducted by an experimenter blinded to the treatment conditions. Vehicle-treated control groups are mandatory. Cued trials in the MWM should be included to rule out non-cognitive effects (e.g., on motivation or swimming ability).[14]
-
Reproducibility: All experiments should be repeated with multiple biological replicates to ensure the robustness of the findings.
Conclusion
The protocols and application notes presented here provide a rigorous and logical framework for investigating this compound as a potential neuropharmacological agent. By systematically progressing through in vitro characterization, in vivo efficacy testing, and preliminary pharmacokinetic profiling, researchers can generate a comprehensive data package to support a go/no-go decision for further preclinical development. This structured approach, grounded in established methodologies, ensures scientific integrity and maximizes the potential for identifying a novel therapeutic for cognitive disorders.
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Application Notes & Protocols for the Synthesis of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester Analogs in Drug Discovery
Introduction: The Strategic Importance of the 3-Methylaminopiperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for engaging with biological targets.[4][5] Within this structural class, the 3-aminopiperidine moiety is a particularly valuable pharmacophore, integral to numerous therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) like Alogliptin and Janus kinase (JAK) inhibitors such as Tofacitinib.[6][7]
Introducing a methyl group to the 3-amino position creates a secondary amine that can serve as a critical hydrogen bond donor/acceptor, while also influencing the scaffold's lipophilicity and metabolic stability. The synthesis of analogs based on the 3-methylamino-piperidine-1-carboxylic acid benzyl ester core allows for systematic exploration of structure-activity relationships (SAR). The benzyl carbamate (Cbz) group on the piperidine nitrogen serves a dual purpose: it acts as a robust protecting group that deactivates the ring nitrogen towards unwanted side reactions, and it provides a handle for late-stage deprotection and derivatization.
This guide provides a detailed, field-proven protocol for the synthesis of the title compound and its analogs via reductive amination. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical logic to empower effective troubleshooting and adaptation.
Synthetic Strategy: A Logic-Driven Approach
The most reliable and versatile method for synthesizing this compound is through a two-step sequence starting from a readily available precursor, tert-butyl 3-aminopiperidine-1-carboxylate. This strategy involves:
-
Protecting Group Exchange: Swapping the acid-labile tert-butoxycarbonyl (Boc) group for the hydrogenolysis-labile benzyl carbamate (Cbz) group. This is a strategic choice, as the Cbz group is stable to the mildly acidic conditions of the subsequent reductive amination step, preventing unwanted side reactions.
-
Reductive Amination: The core transformation where the primary amine is selectively methylated. This reaction proceeds via the in-situ formation of an iminium ion from the amine and formaldehyde, which is then immediately reduced by a mild and selective hydride agent.[8][9] This one-pot procedure is highly efficient and avoids the common pitfalls of direct alkylation, such as over-methylation to form the quaternary ammonium salt.[9]
The following diagram illustrates the overall synthetic workflow.
Caption: High-level workflow for the synthesis of target analogs.
Detailed Experimental Protocols
Protocol 1: Synthesis of Benzyl 3-aminopiperidine-1-carboxylate
This protocol details the crucial protecting group swap from Boc to Cbz. The choice of trifluoroacetic acid (TFA) for Boc deprotection is strategic; it is highly effective and volatile, simplifying its removal post-reaction.
Materials:
-
tert-Butyl 3-aminopiperidine-1-carboxylate (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (4.0-5.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Boc Deprotection: a. Dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask. b. Cool the solution in an ice bath to 0 °C. c. Add TFA (4.0 equiv) dropwise to the stirred solution. Causality Note: The excess TFA ensures complete and rapid cleavage of the Boc group. The reaction is exothermic, hence the need for an ice bath and slow addition. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. f. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude 3-aminopiperidine trifluoroacetate salt is typically a viscous oil or solid and is used directly in the next step without further purification.
-
Cbz Protection: a. Dissolve the crude salt from the previous step in DCM (approx. 0.2 M). b. Cool the solution to 0 °C in an ice bath. c. Add TEA or DIPEA (3.0 equiv) slowly. Causality Note: A sufficient amount of base is required to neutralize the trifluoroacetate salt and to quench the HCl generated during the Cbz protection step. d. Add benzyl chloroformate (1.1 equiv) dropwise. A white precipitate of triethylammonium chloride will form. e. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. f. Monitor the reaction by TLC or LC-MS. g. Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Trustworthiness Note: The bicarbonate wash is critical to remove any unreacted Cbz-Cl and acidic impurities, ensuring the stability of the final product. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield benzyl 3-aminopiperidine-1-carboxylate as a pure solid or oil.
Protocol 2: Synthesis of this compound via Reductive Amination
This is the key step for installing the methyl group. We recommend Sodium Triacetoxyborohydride (STAB) as the reducing agent. It is milder and more selective for iminium ions over aldehydes compared to other borohydrides, and it does not require stringent pH control.[9]
Materials:
-
Benzyl 3-aminopiperidine-1-carboxylate (1.0 equiv)
-
Aqueous formaldehyde (37% solution) (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: a. To a solution of benzyl 3-aminopiperidine-1-carboxylate (1.0 equiv) in DCE (approx. 0.1 M), add aqueous formaldehyde (1.2 equiv). b. Stir the mixture at room temperature for 30-60 minutes. Causality Note: This initial period allows for the formation of the intermediate hemiaminal and subsequent iminium ion. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, but it is often not necessary.
-
Reduction: a. Add STAB (1.5 equiv) portion-wise to the reaction mixture. Safety Note: The addition may cause gas evolution (hydrogen). Ensure the reaction is well-ventilated and add the reagent slowly. b. Stir the reaction at room temperature for 2-16 hours. c. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the desired product.
-
Work-up and Purification: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol gradient) to yield the pure this compound.
Protocol 3: General Protocol for Analog Synthesis
The power of reductive amination lies in its broad substrate scope.[8][10] By simply replacing formaldehyde with other aldehydes or ketones, a diverse library of analogs can be rapidly synthesized.
Caption: General workflow for analog library synthesis.
Procedure: Follow Protocol 2, but replace aqueous formaldehyde with 1.2 equivalents of the desired aldehyde or ketone. The reaction time may vary depending on the steric and electronic properties of the carbonyl compound.
| Carbonyl Compound | Resulting N-Substituent | Notes |
| Acetaldehyde | Ethyl | Use freshly distilled acetaldehyde. |
| Acetone | Isopropyl | Reaction may be slower; can be gently heated to ~40 °C. |
| Cyclopentanone | Cyclopentyl | Generally provides good yields. |
| Benzaldehyde | Benzyl | A common modification to explore aromatic interactions. |
Characterization Data
Proper characterization is essential for validating the synthesis. Below are the expected data for the parent compound.
| Compound | Formula | MW ( g/mol ) | Expected Mass [M+H]⁺ | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Benzyl 3-methylaminopiperidine-1-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | 249.15 | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, Ar-CH₂), ~2.45 (s, 3H, N-CH₃) |
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reducing agent.- Sterically hindered carbonyl. | - Add an additional portion of STAB (0.3-0.5 equiv).- Increase reaction time or gently warm the reaction. |
| Formation of Di-alkylated Product | - This is less common with STAB but possible if the product amine is highly nucleophilic. | - Ensure no large excess of the carbonyl compound is used. |
| Low Yield after Cbz Protection | - Incomplete Boc deprotection.- Insufficient base during Cbz-Cl addition. | - Confirm complete deprotection by LC-MS before proceeding.- Ensure at least 3 equivalents of a non-nucleophilic base are used. |
| Difficult Purification | - Close-running impurities. | - Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. |
Conclusion
The synthetic protocols outlined in this guide provide a robust and highly adaptable platform for the creation of this compound and a wide array of its analogs. The strategic use of protecting groups and the efficiency of the reductive amination reaction make this approach ideal for generating compound libraries for drug discovery campaigns. By understanding the chemical principles behind each step, researchers can confidently apply and modify these methods to accelerate the development of novel therapeutics targeting a range of diseases.[4][11]
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protocol for removing benzyl protecting group from piperidine
An Application Guide to the Strategic Debenzylation of N-Benzylpiperidines
For researchers and professionals in organic synthesis and drug development, the benzyl (Bn) group is a cornerstone of amine protection strategy due to its general stability and reliability.[1] Its removal, or deprotection, is a critical step that must be both high-yielding and compatible with the functionality of a complex molecule. This is particularly true for piperidine scaffolds, which are ubiquitous in pharmaceuticals.
This document serves as a senior application scientist's guide to the theory and practice of removing the N-benzyl group from piperidine rings. We will move beyond simple procedural lists to explore the causality behind methodological choices, enabling you to select and execute the optimal deprotection strategy for your specific substrate.
Strategic Selection of a Debenzylation Protocol
The choice of a debenzylation method is not arbitrary; it is dictated by the substrate's functional group landscape, the available laboratory equipment, and the desired scale of the reaction. The most common and robust methods rely on palladium-catalyzed hydrogenolysis, but the source of hydrogen (H₂ gas vs. in-situ generation) and the specific catalyst/additive combination are key variables.
Before proceeding to a specific protocol, consult the following decision-making framework to identify the most suitable starting point for your system.
Caption: Decision tree for selecting an N-debenzylation method.
Core Methodologies: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most widely employed method for N-benzyl group removal.[2] The reaction involves the cleavage of the C-N bond by hydrogen on the surface of a palladium catalyst. The primary challenge with this reaction is the potential for the amine substrate and, more importantly, the secondary amine product to coordinate strongly with the palladium surface, leading to catalyst poisoning and sluggish or incomplete reactions.[1][3]
Method 1: Catalytic Hydrogenation with H₂ Gas
This is the classic approach, utilizing hydrogen gas as the terminal reductant. To overcome the common issue of catalyst inhibition, two key strategies are employed: the addition of a stoichiometric amount of acid or the use of a more robust catalyst like Pearlman's catalyst (Palladium Hydroxide on Carbon).
Causality & Experimental Rationale:
-
Role of Acid: The addition of an acid, such as acetic acid (HOAc), protonates the basic piperidine nitrogen.[4] The resulting ammonium salt has a significantly lower affinity for the palladium surface, preventing catalyst poisoning and thereby facilitating a faster, more complete reaction.[3]
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more effective and less prone to inhibition than standard Pd/C for N-debenzylation reactions.[5] It is particularly useful for more stubborn substrates where Pd/C fails. The combination of Pearlman's catalyst and acetic acid is a powerful system for challenging debenzylations.[4]
Protocol 1: N-Debenzylation using Pd(OH)₂/C with Acetic Acid [4][5]
This protocol is adapted from a procedure for N-Boc, N-Bn protected aminopyridine derivatives, which demonstrates its utility for challenging substrates.[4]
Workflow Overview
Caption: Experimental workflow for hydrogenation with Pd(OH)₂/C.
Step-by-Step Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the N-benzyl piperidine substrate (1.0 mmol, 1.0 equiv).
-
Solvent and Additive: Add ethanol (60 mL) and stir until the substrate is fully dissolved. To this solution, add acetic acid (1.5 mmol, 1.5 equiv).
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Argon), carefully add 20% Palladium Hydroxide on Carbon (150 mg, ~15 wt% of substrate). Safety Note: Palladium catalysts can be pyrophoric. Do not add to a dry flask and handle with care.
-
Hydrogen Atmosphere: Seal the flask and purge the headspace by evacuating and backfilling with hydrogen gas three times. Inflate a balloon with hydrogen and attach it to the flask via a needle to maintain a positive pressure (~1 atm) of H₂.
-
Reaction: Immerse the flask in an oil bath preheated to 60 °C and stir the mixture vigorously for 14 hours or until reaction completion.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The debenzylated product will have a lower Rf and can often be visualized with a ninhydrin stain.[5]
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Carefully vent the hydrogen atmosphere and replace it with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Rinse the flask and the Celite® pad with additional ethanol (2 x 30 mL) to ensure complete recovery of the product.[4]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude residue can then be purified by standard methods, such as silica gel column chromatography, if necessary.[5]
Method 2: Catalytic Transfer Hydrogenation (CTH)
CTH is an exceptionally useful technique that circumvents the need for pressurized hydrogen gas cylinders and specialized equipment.[5] In this method, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Ammonium formate is a widely used, inexpensive, and effective hydrogen donor for this purpose.[6][7]
Causality & Experimental Rationale:
-
Hydrogen Donor: Ammonium formate (HCOONH₄) decomposes on the palladium surface to generate hydrogen gas, carbon dioxide, and ammonia in situ. This provides a continuous, localized source of hydrogen for the hydrogenolysis reaction.
-
Reaction Conditions: The reaction is typically run at reflux in a protic solvent like methanol to facilitate the decomposition of the ammonium formate and maintain a good reaction rate.[7] This method is often faster and cleaner than traditional hydrogenation for many substrates.
Protocol 2: N-Debenzylation using Catalytic Transfer Hydrogenation [7]
Step-by-Step Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N-benzyl piperidine substrate (3.0 mmol, 1.0 equiv) and 10% Palladium on Carbon (an equal weight to the substrate, e.g., if substrate is 525 mg, use 525 mg of Pd/C).
-
Solvent: Add dry methanol (20 mL).
-
Reaction Initiation: Under an inert atmosphere (N₂ or Argon), add anhydrous ammonium formate (15.0 mmol, 5.0 equiv) in a single portion. Note: The reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. These reactions are often complete within 1-4 hours.
-
Work-up and Filtration: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the catalyst. For amino acid products, the mixture may need to be filtered while hot, and the pad washed with boiling water.[7] For typical piperidine products, wash the Celite® pad with methanol or chloroform (2 x 20 mL).
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure to afford the debenzylated piperidine product.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below is a summary of common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction | 1. Catalyst poisoning by the amine product.[1][3]2. Poor quality or deactivated catalyst.3. Insufficient hydrogen source (low H₂ pressure or degraded ammonium formate). | 1. Add 1.1-1.5 equivalents of acetic or hydrochloric acid to the reaction.[4][6]2. Use a fresh batch of catalyst or switch to a more active one like Pearlman's catalyst (Pd(OH)₂/C).[5]3. For H₂ gas, ensure a positive pressure. For CTH, use fresh, anhydrous ammonium formate. |
| Low Yields | 1. Incomplete reaction (see above).2. Product volatility or high water solubility leading to loss during work-up.3. Side reactions consuming material. | 1. Drive the reaction to completion using troubleshooting steps.2. Concentrate the solvent carefully at low temperature. If water-soluble, perform pH-adjusted extractions or isolate as a salt.[5]3. Screen different catalysts and conditions to find a milder protocol.[5] |
| Side Product Formation | 1. Reduction of other functional groups (e.g., aromatic rings, other protecting groups).[5]2. Over-reduction or ring opening (less common for simple piperidines). | 1. If other reducible groups are present, hydrogenation is likely unsuitable. Switch to an oxidative or acid-mediated deprotection method.[1][5]2. Use a less active catalyst, lower temperature, or shorter reaction time. |
Alternative and Advanced Debenzylation Strategies
When catalytic hydrogenolysis is incompatible with other functional groups in the molecule, alternative strategies must be considered.
-
Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively remove N-benzyl groups.[1] A base-promoted method using KOtBu/O₂ has also proven effective for N-debenzylation of various nitrogen heterocycles and is a complementary approach to acid-labile methods.[8]
-
Acid-Mediated Deprotection: Strong Brønsted acids (e.g., trifluoroacetic acid) or Lewis acids (e.g., AlCl₃, BCl₃) can cleave the N-benzyl bond, though this may not be compatible with other acid-labile protecting groups.[1]
-
Co-Catalyst Systems: For particularly difficult hydrogenations, the use of a co-catalyst can dramatically improve reaction rates. The combination of Pd/C with niobic acid on carbon (Nb₂O₅/C) has been shown to effectively facilitate N-debenzylation, providing excellent yields without the need for a final neutralization step.[1][3] This system also shows good functional group tolerance, for instance, leaving a TBS ether intact while cleaving an N-benzyl group.[3]
References
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Sciencemadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. Available at: [Link]
-
Imahori, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]
-
Imahori, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]
-
Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. Available at: [Link]
-
van der Vorm, S., et al. (2019). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]
- Yadav, S. S., et al. (2010). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
-
Rewolinski, M., et al. (1998). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. Available at: [Link]
-
Augusto, C. R., et al. (2011). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis. Available at: [Link]
-
Davis, B. G., et al. (2005). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters. Available at: [Link]
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Wikipedia. Benzalkonium chloride. Available at: [Link]
-
Rhodium Chemistry Archive. (2004). CTH Removal of N-Benzyl Groups. Available at: [Link]
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Application Notes and Protocols: N-Methylation of Piperidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the N-Methyl Piperidine Moiety
The N-methylpiperidine scaffold is a privileged structural motif in medicinal chemistry and a vital building block in organic synthesis. Its incorporation into molecules can significantly modulate pharmacological properties such as receptor affinity, selectivity, solubility, and metabolic stability.[1] N-methylpiperidine is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] This guide provides an in-depth analysis of the most effective and commonly employed methods for the N-methylation of piperidine, offering detailed protocols and the scientific rationale behind procedural choices to empower researchers in their synthetic endeavors.
Strategic Overview of N-Methylation Reactions
The conversion of a secondary amine, such as piperidine, to its tertiary N-methyl derivative can be accomplished through several robust synthetic strategies. The choice of method often depends on factors like scale, available reagents, functional group tolerance of the substrate, and desired purity profile. The three principal methods discussed herein are:
-
The Eschweiler-Clarke Reaction: A classic, high-yielding reductive amination that uses formaldehyde as the carbon source and formic acid as the reducing agent.[4]
-
Direct Alkylation: A straightforward SN2 reaction using a methylating agent like methyl iodide (CH₃I).
-
Reductive Amination with Borohydride Reagents: A milder alternative that forms an iminium ion in situ followed by reduction with a selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃).
This document will dissect each method, providing mechanistic insights, step-by-step protocols, and a comparative analysis to guide your synthetic planning.
Method 1: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a cornerstone of amine methylation, prized for its simplicity, cost-effectiveness, and the notable advantage of preventing over-alkylation to form quaternary ammonium salts.[4][5]
Principle and Mechanism
The reaction proceeds through a two-step sequence within a single pot.[6][7] First, piperidine reacts with formaldehyde to form an unstable carbinolamine, which rapidly dehydrates to generate a piperidinium iminium ion. In the second step, formic acid serves as a hydride donor, reducing the iminium ion to the desired N-methylpiperidine product while decomposing to carbon dioxide, which drives the reaction to completion.[8]
Caption: Mechanism of the Eschweiler-Clarke reaction.
Advantages and Disadvantages
-
Advantages: High yields, inexpensive and readily available reagents, no risk of quaternization, and simple work-up.
-
Disadvantages: Requires elevated temperatures (reflux), which may not be suitable for heat-sensitive substrates. The use of formic acid can be corrosive.
Detailed Experimental Protocol
Materials:
-
Piperidine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.5 eq)
-
Formic Acid (98-100%, 2.5 eq)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine.
-
With stirring, add formic acid, followed by the slow addition of formaldehyde solution. Caution: The initial reaction can be exothermic.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and carefully make it basic (pH > 9) by the slow addition of a saturated sodium bicarbonate solution or concentrated NaOH solution. Caution: Vigorous CO₂ evolution occurs.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude N-methylpiperidine can be purified by fractional distillation if necessary (boiling point: 106-107 °C).[1]
| Parameter | Condition |
| Reagent Ratio | 1 : 2.5 : 2.5 (Piperidine : HCHO : HCOOH) |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
Method 2: Direct Alkylation with Methyl Iodide
Direct alkylation is a classic SN2 approach for forming C-N bonds. It is procedurally simple but requires careful control to achieve selectivity.[9]
Principle and Mechanism
Piperidine, acting as a nucleophile, attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming N-methylpiperidine. A key challenge is that the product, N-methylpiperidine, is also nucleophilic and can react with another molecule of methyl iodide to form an undesired quaternary ammonium salt. This can be mitigated by using the amine as the limiting reagent or by carefully controlling stoichiometry.
Caption: Workflow comparison of Direct Alkylation vs. Eschweiler-Clarke.
Advantages and Disadvantages
-
Advantages: Simple setup, often proceeds at room temperature.
-
Disadvantages: Risk of over-alkylation, methyl iodide is toxic and a suspected carcinogen, requiring careful handling in a fume hood.[10][11] The reaction can be slower than other methods.[12]
Detailed Experimental Protocol
Materials:
-
Piperidine (1.0 eq)
-
Methyl Iodide (1.0-1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile or Acetone (solvent)
-
Dichloromethane (for extraction)
-
Water
Procedure:
-
In a round-bottom flask, dissolve piperidine in acetonitrile.
-
Add potassium carbonate to act as a base to neutralize the HI formed during the reaction.
-
Slowly add methyl iodide to the stirred suspension at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.
-
Purify the product by distillation if required.
| Parameter | Condition |
| Reagent Ratio | 1 : 1.1 : 1.5 (Piperidine : CH₃I : K₂CO₃) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% (can be lower due to side products) |
Method 3: Reductive Amination with Sodium Triacetoxyborohydride
This method offers a milder, more selective alternative to both classic high-temperature reductive amination and direct alkylation, making it suitable for more complex or sensitive substrates.[13]
Principle and Mechanism
Similar to the Eschweiler-Clarke reaction, this process begins with the formation of an iminium ion from piperidine and formaldehyde. However, instead of formic acid, a milder and more selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion.[14] NaBH(OAc)₃ is particularly effective because it is less reactive towards aldehydes and ketones than the iminium ion, preventing reduction of the starting formaldehyde.[13][15]
Advantages and Disadvantages
-
Advantages: Very mild reaction conditions (often room temperature), high selectivity, broad functional group tolerance, and low toxicity of byproducts.[13]
-
Disadvantages: The borohydride reagent is more expensive than formic acid, and it is moisture-sensitive.
Detailed Experimental Protocol
Materials:
-
Piperidine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (solvent)
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
To a round-bottom flask, add piperidine and the solvent (DCE or DCM).
-
Add the formaldehyde solution and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
In portions, carefully add sodium triacetoxyborohydride. Note: Some gas evolution may occur.
-
Stir the reaction at room temperature for 2-12 hours until completion (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by distillation or chromatography as needed.
| Parameter | Condition |
| Reagent Ratio | 1 : 1.2 : 1.5 (Piperidine : HCHO : NaBH(OAc)₃) |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 85-95% |
Method Selection Guide
Choosing the optimal N-methylation strategy depends on project-specific requirements.
| Feature | Eschweiler-Clarke | Direct Alkylation (CH₃I) | Reductive Amination (NaBH(OAc)₃) |
| Cost | Low | Medium | High |
| Safety | Moderate (corrosive acid, heat) | Low (toxic/volatile reagent) | High (moisture-sensitive reagent) |
| Selectivity | Excellent (no quaternization) | Fair (risk of over-alkylation) | Excellent |
| Conditions | Harsh (reflux) | Mild (room temp) | Very Mild (room temp) |
| Ideal Use Case | Large-scale, cost-sensitive synthesis | Small-scale, simple substrates | Complex, acid/heat-sensitive substrates |
Purification and Characterization
Work-up and Purification: Following the reaction, a standard aqueous work-up involving basification and extraction is typically sufficient to isolate the crude product. N-methylpiperidine is a relatively volatile liquid (b.p. 106-107 °C), making fractional distillation an effective method for obtaining high-purity material.[1]
Characterization: Successful synthesis can be confirmed using standard analytical techniques:
-
¹H NMR: Appearance of a singlet corresponding to the N-methyl protons (~2.2-2.3 ppm) and disappearance of the N-H proton signal from piperidine.
-
¹³C NMR: Appearance of a new signal for the N-methyl carbon (~46-47 ppm).
-
GC-MS: A parent ion peak (M⁺) at m/z = 99.17 corresponding to the molecular weight of N-methylpiperidine.[16]
Conclusion
The N-methylation of piperidine is a fundamental transformation achievable through several reliable methods. For large-scale, economical synthesis, the Eschweiler-Clarke reaction remains the method of choice due to its high efficiency and low cost. For syntheses involving delicate substrates where mild conditions are paramount, reductive amination with sodium triacetoxyborohydride offers superior selectivity and functional group tolerance. Direct alkylation with methyl iodide serves as a simple alternative for small-scale applications, provided that careful control is exercised to minimize side reactions. By understanding the underlying principles and practical considerations of each protocol, researchers can confidently select and execute the optimal strategy for their synthetic targets.
References
-
D'yachkov, A. I., Ioffe, D. V., & Kuznetsov, S. G. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(2), 171-179. [Link]
-
Al-Haded, A., et al. (2019). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Chemistry – A European Journal, 25(53), 12354-12358. [Link]
- CN108484557A. (2018). Synthetic method of N-methylpiperidine.
-
National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem Compound Summary for CID 12291.[Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate. [Link]
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Lan, R., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5878. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI.[Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination With Sodium Triacetoxyborohydride. Scribd.[Link]
-
Li, H., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30133-30142. [Link]
-
Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). [Link]
-
U.S. Environmental Protection Agency. (2000). Methyl Iodide (Iodomethane). Hazard Summary.[Link]
-
Magid, A. A. (2001). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. e-EROS Encyclopedia of Reagents for Organic Synthesis.[Link]
-
Online Organic Chemistry Tutor. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
ResearchGate. (n.d.). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
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Online Organic Chemistry Tutor. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Piperidine Intermediates
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Pharmaceuticals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug development.[1] Its prevalence is underscored by its presence in a multitude of FDA-approved drugs, where it often serves as a crucial pharmacophore, influencing properties such as potency, selectivity, and pharmacokinetic profiles.[2][3] Piperidine derivatives are integral to a wide range of therapeutic areas, including antihistamines, antipsychotics, analgesics, and antivirals.[1]
The efficient and scalable synthesis of functionalized piperidine intermediates is, therefore, a critical endeavor in the pharmaceutical industry. The choice of synthetic route is dictated by factors such as cost, safety, environmental impact, and the desired substitution pattern on the piperidine core. This guide provides an in-depth analysis of the most robust and widely employed methodologies for the large-scale synthesis of key piperidine intermediates, offering detailed protocols, comparative data, and critical insights into process safety and optimization.
Core Synthetic Strategies for Piperidine Ring Formation
The construction of the piperidine ring on an industrial scale primarily relies on two powerful and versatile strategies: the catalytic hydrogenation of pyridine precursors and the reductive amination of dicarbonyl compounds. Each method offers distinct advantages and is suited for different classes of target molecules.
Catalytic Hydrogenation of Pyridine Derivatives: The Direct Approach
The most atom-economical and direct route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine derivative.[4] This process, however, is not without its challenges. The inherent aromaticity of the pyridine ring necessitates the use of active catalysts and often requires elevated temperatures and pressures.[1] Furthermore, the basicity of the nitrogen atom in both the starting material and the product can lead to catalyst inhibition.[4]
The hydrogenation of pyridine on a heterogeneous catalyst surface, such as platinum or palladium, is a stepwise process. The reaction is initiated by the adsorption of the pyridine ring onto the catalyst surface. Hydrogen molecules also adsorb onto the metal surface and dissociate into hydrogen atoms. These activated hydrogen atoms are then sequentially added to the adsorbed pyridine ring, leading to the formation of various di- and tetrahydro-pyridine intermediates before the final saturation to piperidine. The desorption of the piperidine product from the catalyst surface is a critical step in the catalytic cycle.[1][2]
Diagram: Mechanism of Pyridine Hydrogenation
Caption: General workflow for piperidine synthesis via reductive amination.
This protocol details an efficient, scalable synthesis of the important intermediate 1-Boc-4-aminopiperidine, starting from N-benzyl-4-piperidone. [5] Materials and Equipment:
-
Glass-lined reactor with heating/cooling capabilities and a reflux condenser.
-
High-pressure autoclave.
-
N-benzyl-4-piperidone
-
p-Toluenesulfonic acid
-
Triethyl orthoformate
-
tert-Butyl carbamate
-
Toluene
-
Ethanol
-
5% Palladium on Carbon (5% Pd/C)
-
n-Heptane
-
Hydrogen gas
Part A: Synthesis of the Imine Intermediate
-
Reactor Charging: To a 1 L three-necked flask, add N-benzyl-4-piperidone (189.2 g, 1.00 mol), p-toluenesulfonic acid (8.60 g, 50 mmol), triethyl orthoformate (296.4 g, 2.00 mol), and ethanol (400 mL).
-
Ketal Formation: Heat the mixture to reflux for 2 hours. After this period, distill off the ethanol at atmospheric pressure.
-
Imine Formation: Add tert-butyl carbamate (128.9 g, 1.10 mol) and toluene (600 mL) to the reactor. Heat the mixture to 90-110°C, and continuously remove the ethanol generated during the reaction.
-
Monitoring and Isolation: Monitor the reaction by GC until the residual N-benzyl-4-piperidone is less than 1%. Cool the reaction mixture, concentrate under reduced pressure, and then add ethanol. Cool to 0°C and stir for 1 hour to precipitate the white solid imine intermediate. Filter to collect the product. Expected yield is approximately 242.0 g (83.9%). [5] Part B: Catalytic Hydrogenation to 1-Boc-4-aminopiperidine
-
Autoclave Charging: Charge a 5 L autoclave with the imine intermediate from Part A (235.3 g, 0.816 mol), methanol (2.3 L), and 5% Pd/C (11.8 g).
-
Inerting and Pressurization: Seal the autoclave and purge with nitrogen three times. Introduce hydrogen gas, controlling the pressure at 0.8-1.0 MPa.
-
Reaction: Slowly heat the mixture to 80°C and maintain this temperature for 8 hours.
-
Monitoring and Work-up: Monitor the reaction by GC for the complete consumption of the starting material. Cool the reactor, vent, and purge with nitrogen.
-
Product Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate to obtain a crude product. Add n-heptane to the crude product and stir to induce precipitation. Filter to obtain 1-Boc-4-aminopiperidine as a white solid. Expected yield is approximately 145.0 g (88.7%). [5]
Synthesis of Other Key Piperidine Intermediates
Ethyl Nipecotate (Ethyl Piperidine-3-carboxylate)
Ethyl nipecotate is a valuable chiral building block in pharmaceutical synthesis. [6]Its large-scale production often involves the hydrogenation of its pyridine precursor, ethyl nicotinate.
This protocol is based on a method that proceeds via a tetrahydropyridine intermediate. Materials and Equipment:
-
High-pressure autoclave
-
Ethyl nicotinate
-
Palladium on Carbon (Pd/C)
-
Suitable solvent (e.g., ethanol)
-
Hydrogen gas
Procedure:
-
Partial Hydrogenation: In a high-pressure autoclave, dissolve ethyl nicotinate in a suitable solvent and add Pd/C catalyst.
-
Pressurize with hydrogen and conduct the reaction under controlled temperature and pressure to selectively reduce one double bond, forming the 1,4,5,6-tetrahydro derivative.
-
Full Hydrogenation: The isolated tetrahydropyridine intermediate is then subjected to a second hydrogenation step, often with a different catalyst system (e.g., Rhodium or Platinum-based) to achieve complete saturation to ethyl nipecotate. 4. Purification: The final product is purified by distillation.
Large-Scale Safety and Process Considerations
The transition from laboratory-scale synthesis to large-scale industrial production introduces significant safety challenges that must be rigorously addressed.
Hazards Associated with Catalytic Hydrogenation
-
Flammability and Explosion: Hydrogen gas is highly flammable and can form explosive mixtures with air. [7]All equipment must be properly grounded to prevent static discharge, and the reactor must be thoroughly purged with an inert gas to remove all oxygen before introducing hydrogen. [8]* Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Pd/C can be pyrophoric and ignite upon exposure to air. They must be handled under an inert atmosphere or as a wet slurry. [7]* Thermal Runaway: Hydrogenation reactions are exothermic. Inadequate cooling can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. A robust cooling system and careful monitoring are essential. [9]It is crucial to establish a safe operating temperature with a significant margin (e.g., >100°C) from the onset temperature of any potential thermal runaway. [9]
Hazards Associated with Reductive Amination
-
Toxic Reagents: Some reducing agents, such as sodium cyanoborohydride, can release toxic hydrogen cyanide upon acidification. [10]* Amine Handling: Many amines are corrosive and toxic. Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is mandatory. Reactions should be conducted in well-ventilated areas.
-
Exothermic Reactions: The reduction step in reductive amination is typically exothermic. Similar to hydrogenation, adequate temperature control is necessary to prevent runaway reactions.
Diagram: Process Safety Workflow for Large-Scale Hydrogenation
Caption: A systematic approach to ensure safety during large-scale hydrogenation.
Conclusion
The large-scale synthesis of piperidine intermediates is a mature field with a well-established toolbox of synthetic methodologies. Catalytic hydrogenation of pyridines and reductive amination of dicarbonyl compounds remain the workhorses of the industry, offering reliable and scalable routes to a wide variety of functionalized piperidines. The choice of a specific synthetic strategy depends on a careful evaluation of factors including substrate availability, cost, desired substitution patterns, and, most importantly, safety and environmental considerations. As the demand for novel piperidine-containing pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus of process chemistry research.
References
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Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7835-7845. [Link]
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Shida, N., Shimizu, Y., Yonezawa, A., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(33), 15127–15135. [Link]
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Shida, N., Shimizu, Y., Yonezawa, A., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(33), 15127–15135. [Link]
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Antonov, E. A., et al. (2018). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of General Chemistry, 88(10), 2269-2273. [Link]
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Zhou, Y.-G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(8), 1621-1633. [Link]
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Bom, D., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
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Eastgate, M. D., et al. (2020). Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. Organic Process Research & Development, 24(9), 1806-1813. [Link]
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Boulanger, B. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
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Chandrasekhar, S., et al. (2012). Large-scale reductive amination and synthesis applications. ResearchGate. [Link]
- CN107805218B - Method for preparing 4-Boc-aminopiperidine.
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Greenwood, J. W., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Guerrero-Estévez, S. M., et al. (2018). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. [Link]
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O. A. Bakulina, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2956. [Link]
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Guerrero-Estévez, S. M., et al. (2019). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 131(3), 23. [Link]
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Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
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Vitaku, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11481-11520. [Link]
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Banks, H. D. (2004). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]
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Schiffers, I., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. ResearchGate. [Link]
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GSK. (n.d.). Reductive Amination. Wordpress. [Link]
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Sun, X., et al. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. [Link]
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Meil, H., et al. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Caltech Authors. [Link]
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Bartók, M., et al. (1999). Enantioselective synthesis of ethyl nipecotinate using cinchona modified heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical, 138(2-3), 187-193. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Ji, C., et al. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical chemistry, 81(23), 9843–9848. [Link]
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H.E.L Group. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. [Link]
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Banks, H. D., et al. (2007). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 37(12), 823-827. [Link]
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Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
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The Strategic Utility of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester in Complex Molecule Synthesis: Application Notes and Protocols
Introduction: The 3-Aminopiperidine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. Within this class, 3-aminopiperidine derivatives have garnered significant attention due to their prevalence in bioactive molecules that modulate the central nervous system (CNS) and other physiological pathways.[1][2] The strategic introduction of a methyl group on the 3-amino substituent, coupled with a readily removable N-protecting group, creates a versatile and highly valuable building block for drug discovery and development.
This guide focuses on the synthesis, characterization, and application of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester , a key intermediate that offers a unique combination of structural features. The benzyloxycarbonyl (Cbz or Z) group provides robust protection of the ring nitrogen, which can be selectively removed under standard hydrogenolysis conditions. The secondary methylamino group at the 3-position serves as a crucial nucleophile for subsequent diversification, allowing for the construction of more complex molecular architectures. This document provides detailed protocols for the synthesis of this building block and illustrates its potential in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs.
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C₁₄H₂₀N₂O₂ | Calculated |
| Molecular Weight | 248.32 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid | Based on similar N-Cbz protected piperidines[3] |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). | Inferred from general properties of similar organic molecules. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture. | Standard practice for amine-containing, protected intermediates.[1] |
Safety and Handling Precautions:
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood.
Based on the safety data for a structurally similar compound, benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, the target compound may cause respiratory irritation.[4] Therefore, inhalation of vapors or dust should be avoided. In case of contact with skin or eyes, rinse immediately with plenty of water. A full risk assessment should be conducted before commencing any of the described procedures.
Synthesis Protocol: A Proposed Route via Reductive Amination
A robust and widely applicable method for the synthesis of N-alkylated amines is reductive amination.[5] The following protocol outlines a proposed synthesis of this compound from the commercially available benzyl 3-oxo-piperidine-1-carboxylate. This method is based on well-established procedures for similar transformations.[6][7]
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for the target compound.
Materials and Reagents:
-
Benzyl 3-oxo-piperidine-1-carboxylate
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzyl 3-oxo-piperidine-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Amine: Add methylamine solution (1.5-2.0 eq) to the stirred solution.
-
Acid Catalyst: Add glacial acetic acid (1.1-1.2 eq). The acid catalyzes the formation of the intermediate iminium ion.
-
Addition of Reducing Agent: To the resulting mixture, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction is often slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Characterization and Expected Results:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific data is not available, the following are expected spectral features based on analogous structures:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.40 (m, 5H, Ar-H of benzyl group)
-
δ ~5.15 (s, 2H, O-CH₂-Ar)
-
δ 2.50-4.20 (m, piperidine ring protons)
-
δ ~2.45 (s, 3H, N-CH₃)
-
A broad singlet corresponding to the N-H proton.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Signals for the Cbz protecting group: ~155 ppm (C=O), ~136 ppm (quaternary Ar-C), 127-129 ppm (Ar-CH), ~67 ppm (O-CH₂-Ar).
-
Signals for the piperidine ring carbons.
-
A signal for the N-methyl carbon at ~34-36 ppm.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z = 249.15.
-
Application in Complex Molecule Synthesis: A Gateway to Novel Scaffolds
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the development of CNS agents and other therapeutics.[1][2] The secondary amine provides a nucleophilic handle for a variety of chemical transformations, while the Cbz group allows for deprotection and further functionalization of the piperidine nitrogen.
Illustrative Application: Synthesis of a Disubstituted Piperidine Core
One key application of this building block is in the synthesis of N-substituted-3-(alkylamino)piperidines. The following workflow illustrates a general two-step process to access these valuable scaffolds.
Caption: General workflow for the diversification of the building block.
Protocol 1: N-Alkylation of the Secondary Amine
This protocol describes a general procedure for the alkylation of the 3-methylamino group.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide, R-X) (1.1-1.5 eq).
-
Reaction Conditions: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Protocol 2: Cbz Deprotection via Hydrogenolysis
This protocol details the removal of the Cbz protecting group to liberate the piperidine ring nitrogen.
-
Catalyst and Solvent: In a flask suitable for hydrogenation, dissolve the Cbz-protected piperidine intermediate in a solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Add palladium on carbon (Pd/C, 10% w/w, ~5-10 mol% Pd) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr shaker) at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often obtained as a free base or can be converted to a salt (e.g., hydrochloride) for improved stability and handling.[2]
Conclusion
This compound represents a strategically important building block for the synthesis of complex, biologically active molecules. Its synthesis via a proposed reductive amination pathway is efficient and utilizes common laboratory reagents. The orthogonal protecting group strategy allows for the selective functionalization of both the exocyclic and endocyclic nitrogen atoms, providing a versatile platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to incorporate this valuable intermediate into their synthetic campaigns, accelerating the discovery of novel therapeutics.
References
- Capot Chemical. (2026, January 16). MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate.
- Google Patents. (n.d.). Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine.
-
MySkinRecipes. (n.d.). Methyl 1-Benzyl-Piperidine-3-Carboxylate. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
-
Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE.
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester in Central Nervous System (CNS) Drug Development
Preamble: The Strategic Importance of the Piperidine Scaffold in CNS Drug Discovery
The piperidine heterocycle is a cornerstone in the architecture of pharmaceuticals targeting the central nervous system.[1][2] Its prevalence stems from a unique combination of properties: a three-dimensional structure that allows for precise spatial orientation of substituents, favorable pharmacokinetic profiles, and the ability to engage with a multitude of CNS receptors and transporters.[2][3] The N-benzyl piperidine motif, in particular, is a frequently employed structural element in drug discovery, offering a versatile handle to modulate both the efficacy and the physicochemical characteristics of a compound.[3] This guide focuses on a representative member of this class, 3-Methylamino-piperidine-1-carboxylic acid benzyl ester, as a template for exploring the development of novel CNS drug candidates. While direct pharmacological data on this specific molecule is not extensively published, its structural features suggest potential interactions with various CNS targets, making it an excellent case study for outlining a comprehensive preclinical evaluation strategy.
Section 1: Synthesis and Characterization of this compound
A robust and scalable synthetic route is paramount for the successful development of any drug candidate. The following protocol outlines a plausible pathway for the synthesis of this compound, based on established methodologies for similar piperidine derivatives.[4][5]
Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of the target compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 3-Methylaminopyridine
-
To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., methanol), add formaldehyde (1.1 eq, 37% aqueous solution).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylaminopyridine.
Step 2: Formation of the Piperidine Ring
-
Dissolve 3-methylaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add benzyl bromide (1.1 eq) and heat the mixture to reflux for 4 hours to form the pyridinium salt.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude pyridinium salt is dissolved in a protic solvent (e.g., methanol) and subjected to catalytic hydrogenation using a platinum(IV) oxide catalyst under a hydrogen atmosphere until the pyridine ring is fully reduced.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude 3-methylamino-piperidine.
Step 3: N-Carbobenzyloxy (Cbz) Protection
-
Dissolve the crude 3-methylamino-piperidine (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane) and water.
-
Cool the solution to 0°C and add sodium bicarbonate (2.5 eq).
-
Slowly add benzyl chloroformate (1.1 eq) while maintaining the temperature at 0°C.
-
Stir the reaction at room temperature for 12 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks corresponding to the protons of the piperidine ring, the methylamino group, and the benzyl protecting group. Integration of the peaks should be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carbamate. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| Purity (HPLC) | A single major peak with a purity of >95% as determined by high-performance liquid chromatography. |
Section 2: In Vitro Evaluation for CNS Drug Candidacy
A systematic in vitro evaluation is crucial to understand the pharmacological profile of a novel compound and to identify its potential therapeutic applications.
Initial Screening: Receptor Binding Assays
Given the structural similarities of the piperidine scaffold to known CNS ligands, an initial broad-panel receptor binding screen is recommended. This will help to identify primary targets and potential off-target effects.
Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell membranes expressing the target human recombinant receptor (e.g., dopamine D2, serotonin 5-HT2A, sigma-1, histamine H3).[6][7]
-
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand and varying concentrations of the test compound (this compound).
-
Equilibrium: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Functional Assays
Once a primary target is identified, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Example Protocol: cAMP Assay for G-protein Coupled Receptors (GPCRs)
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist activity, co-incubate with a known agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Blood-Brain Barrier (BBB) Permeability Assessment
For a CNS drug to be effective, it must cross the blood-brain barrier. In vitro models provide an initial assessment of a compound's ability to do so.[8][9][10][11]
Protocol: In Vitro BBB Model (e.g., using hCMEC/D3 cells)
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on a microporous membrane of a Transwell® insert until a confluent monolayer is formed.[11]
-
TEER Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay: Add the test compound to the apical (blood side) chamber.
-
Sampling: At various time points, take samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the BBB.
Caption: Decision-making workflow for in vitro evaluation of a CNS drug candidate.
Section 3: In Vivo Evaluation of CNS Drug Candidates
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a living system.[12][13][14][15]
Pharmacokinetic (PK) Studies
The first step in in vivo testing is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol: Rodent PK Study
-
Dosing: Administer the test compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Brain Tissue Collection: At the end of the study, collect brain tissue to determine the brain-to-plasma concentration ratio.
-
Bioanalysis: Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Efficacy Models
The choice of efficacy model depends on the hypothesized therapeutic indication based on the in vitro data.
Example Protocol: Elevated Plus Maze for Anxiolytic Activity
-
Apparatus: Use a plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Dosing: Administer the test compound or vehicle to the animals (e.g., mice) 30-60 minutes before testing.
-
Testing: Place each mouse at the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Behavioral Scoring: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Example Protocol: Forced Swim Test for Antidepressant Activity
-
Apparatus: Use a cylinder filled with water from which the animal (e.g., a rat) cannot escape.
-
Dosing: Administer the test compound or vehicle daily for a predetermined period (e.g., 14 days).
-
Testing: On the final day, place the animal in the water cylinder for a set time (e.g., 5 minutes).
-
Behavioral Scoring: Record the duration of immobility.
-
Data Analysis: A decrease in immobility time suggests an antidepressant-like effect.
Early Safety and Tolerability
Initial assessments of safety are conducted alongside efficacy studies.
-
Clinical Observations: Monitor animals for any overt signs of toxicity, such as changes in posture, activity, or breathing.
-
Body Weight: Track body weight throughout the study.
-
Motor Coordination: Use tests like the rotarod to assess any impairment of motor function.
Section 4: Data Interpretation and Advancement
The collective data from the in vitro and in vivo studies will guide the decision to advance a compound. A successful lead candidate will exhibit:
-
Potent and selective activity at the desired CNS target.
-
A clear mechanism of action (e.g., agonist, antagonist).
-
Sufficient BBB permeability to achieve therapeutic concentrations in the brain.
-
A favorable pharmacokinetic profile in preclinical species.
-
Demonstrable efficacy in a relevant animal model of a CNS disorder.
-
An acceptable safety margin in initial tolerability studies.
If the initial compound, such as this compound, shows promise but has liabilities (e.g., poor solubility, off-target effects), this data will inform the design of next-generation analogs for lead optimization.
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Application Note: The Piperidine Scaffold as a Cornerstone in Modern Drug Development
A Technical Guide with Case Studies and Protocols for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and influential structural motifs in medicinal chemistry.[1][2][3] Its prevalence is not a matter of coincidence but a direct consequence of its favorable physicochemical and pharmacological properties. Found in numerous natural alkaloids, such as piperine from black pepper, the piperidine scaffold has been extensively adopted by medicinal chemists to design a wide array of therapeutics targeting a vast spectrum of diseases.[1][2][3]
The success of the piperidine ring can be attributed to several key features:
-
Physicochemical Properties: The nitrogen atom confers basicity (typical pKa ~8-11), allowing for salt formation which enhances solubility and aids in formulation. The saturated ring is conformationally flexible, enabling it to adapt and bind optimally within the binding pockets of various biological targets.[4][5]
-
Pharmacokinetic Profile: The piperidine motif often improves the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It is relatively stable to metabolic degradation and can facilitate transport across biological membranes, enhancing overall druggability.[4]
-
Synthetic Tractability: The piperidine ring is readily synthesized and can be functionalized at multiple positions, providing a versatile scaffold for structure-activity relationship (SAR) studies and lead optimization.[6]
This guide provides an in-depth analysis of the piperidine scaffold through detailed case studies of successful drugs, explains the causality behind its selection, and offers field-proven protocols for the synthesis and evaluation of novel piperidine derivatives.
Section 1: Case Studies of Piperidine Derivatives in Approved Drugs
The versatility of the piperidine scaffold is best illustrated by its presence in a diverse range of FDA-approved drugs.[1][7] The following case studies highlight how this "privileged scaffold" has been instrumental in the development of market-leading therapeutics.[4]
| Drug Name (Brand) | Therapeutic Class | Primary Target(s) | Key Contribution of the Piperidine Moiety |
| Donepezil (Aricept®) | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | The N-benzylpiperidine unit is crucial for binding within the active site of AChE, enhancing potency and selectivity.[5][8] |
| Fentanyl (Sublimaze®) | Opioid Analgesic | µ-opioid receptor | The 4-anilidopiperidine core is the fundamental pharmacophore responsible for potent µ-opioid receptor agonism.[9][10] |
| Risperidone (Risperdal®) | Atypical Antipsychotic | Serotonin (5-HT2A) and Dopamine (D2) Receptors | The piperidine ring serves as a key structural linker and contributes to the high-affinity binding to both D2 and 5-HT2A receptors.[11] |
Case Study: Donepezil for Alzheimer's Disease
Background and Therapeutic Indication: Donepezil is a cornerstone therapy for managing the symptoms of mild to severe Alzheimer's disease.[8] It aims to improve cognitive function by addressing the cholinergic deficit observed in patients.[8][12]
Mechanism of Action: Donepezil is a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[8][13] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.[8][12]
The Critical Role of the Piperidine Moiety: The N-benzylpiperidine portion of donepezil is essential for its mechanism of action.[8]
-
Binding and Affinity: The nitrogen atom in the piperidine ring is protonated at physiological pH, allowing it to form a crucial ionic interaction with the peripheral anionic site (PAS) of the AChE enzyme. This interaction helps to properly orient the molecule within the enzyme's active site gorge.
-
Conformational Flexibility: The piperidine ring's ability to adopt different conformations allows for an optimal fit within the binding pocket, maximizing interactions and leading to high inhibitory potency.[5]
-
Selectivity: The specific structure of the piperidine derivative contributes to its high selectivity for AChE over butyrylcholinesterase (BuChE), which may reduce some peripheral side effects.
Case Study: Fentanyl, a Potent Opioid Analgesic
Background and Therapeutic Indication: Fentanyl is a powerful synthetic opioid analgesic used for severe pain management, particularly in anesthesia and for breakthrough cancer pain.[14] It is approximately 50 to 100 times more potent than morphine.[14]
Mechanism of Action: Fentanyl exerts its effects by acting as a potent agonist at µ-opioid receptors, which are G-protein coupled receptors located primarily in the brain, spinal cord, and other tissues.
The Critical Role of the Piperidine Moiety: Fentanyl is the prototype of the 4-anilidopiperidine class of opioids.[9][10][15] The piperidine core is indispensable to its activity.
-
Pharmacophore: The protonated nitrogen of the piperidine ring is a key feature of the opioid pharmacophore, forming a critical ionic bond with an anionic residue (typically an aspartate) in the µ-opioid receptor binding pocket.
-
Structure-Activity Relationship (SAR): The substitution pattern on the piperidine ring is critical for potency.[9][16] Modifications at the 4-position of the piperidine ring, such as the N-phenylpropanamide group in fentanyl, are crucial for high-affinity binding. Studies have shown that even small changes to the piperidine ring, such as adding alkyl groups at the 3-position, can dramatically alter analgesic potency, highlighting the steric sensitivity of the receptor interaction.[9][15]
Case Study: Risperidone, an Atypical Antipsychotic
Background and Therapeutic Indication: Risperidone is an atypical antipsychotic used to treat schizophrenia, bipolar disorder, and irritability associated with autism.[17]
Mechanism of Action: The therapeutic activity of risperidone is believed to be mediated through a combination of potent antagonism at serotonin 5-HT2A receptors and dopamine D2 receptors.[17][18] Its higher affinity for 5-HT2A compared to D2 receptors is a characteristic feature of many atypical antipsychotics.
The Critical Role of the Piperidine Moiety: In risperidone, the piperidine ring is part of a complex spiro-fused ring system.
-
Receptor Affinity: The piperidine nitrogen and the overall three-dimensional shape imparted by this ring system are crucial for orienting the molecule correctly to achieve high-affinity binding to both D2 and 5-HT2A receptors.[11][17]
-
ADME Properties: The piperidine moiety contributes to the drug's overall physicochemical profile, influencing its solubility, metabolic stability, and ability to cross the blood-brain barrier. The metabolic pathway of risperidone involves hydroxylation, leading to paliperidone (9-hydroxyrisperidone), an active metabolite that retains the core piperidine structure and contributes significantly to the drug's clinical effect.
Section 2: Key Experimental Protocols
Advancing a piperidine-containing compound from a hit to a lead candidate requires robust synthetic methods and reliable pharmacological assays. The following protocols provide validated, step-by-step methodologies for these critical stages.
Protocol 1: Synthesis of a Model N-Substituted Piperidine Derivative
Objective: To synthesize a model N-aryl piperidine derivative from a piperidone precursor via reductive amination, a common and powerful method in medicinal chemistry.[19]
Materials:
-
N-Boc-4-piperidinone
-
Aniline derivative (e.g., 3,4-dichloroaniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, round-bottom flasks, separatory funnel
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidinone (1.0 eq) and the chosen aniline derivative (1.1 eq).
-
Solvent Addition: Dissolve the reactants in an appropriate solvent like DCE (approx. 0.1 M concentration).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the mixture. This facilitates the formation of the intermediate iminium ion.
-
Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone/aldehyde, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel flash column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure N-substituted piperidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Target Engagement - Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a newly synthesized piperidine derivative for its target receptor by measuring its ability to compete with a known high-affinity radioligand.[20][21][22]
Materials:
-
Cell membranes or tissue homogenate expressing the target receptor.[23]
-
Radioligand: A high-affinity ligand for the target receptor labeled with ³H, ¹²⁵I, or ¹⁴C.
-
Test Compound: The synthesized piperidine derivative, dissolved in DMSO to create a stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[23]
-
Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well microplates.[23]
-
Glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI).[23]
-
Cell harvester and vacuum filtration system.
-
Scintillation cocktail and a liquid scintillation counter or MicroBeta counter.[23]
Methodology:
-
Preparation: a. Prepare serial dilutions of the test compound in the assay buffer. A typical experiment uses 10-12 concentrations covering a 5-log unit range.[21] b. Prepare solutions for Total Binding (assay buffer + DMSO), Non-specific Binding (NSB control), and the radioligand (at a fixed concentration, typically near its Kd value).
-
Assay Plate Setup: In a 96-well plate, add the components in triplicate for each condition:
-
Total Binding wells: Add assay buffer, radioligand, and the receptor membrane preparation.
-
NSB wells: Add the NSB control, radioligand, and the receptor membrane preparation.
-
Test Compound wells: Add the serially diluted test compound, radioligand, and the receptor membrane preparation.[23]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[23] Causality Note: Incubation time and temperature must be optimized for each specific receptor-ligand system to ensure equilibrium is reached without significant degradation of the components.
-
Termination and Filtration: a. Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).[23] b. Immediately wash the filters with ice-cold wash buffer (typically the assay buffer) multiple times to remove any non-specifically trapped radioligand.
-
Counting: a. Dry the filters completely. b. Add scintillation cocktail to each filter and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[23]
-
Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[23] d. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
Conclusion and Future Directions
The piperidine scaffold is a testament to the power of privileged structures in drug discovery.[4] Its remarkable versatility and favorable pharmacological profile have secured its place in a multitude of blockbuster drugs, from CNS agents to potent analgesics.[1][2] The case studies of donepezil, fentanyl, and risperidone underscore the critical role this heterocycle plays in molecular recognition, target affinity, and overall drug efficacy. As medicinal chemistry evolves, new synthetic methodologies will continue to expand the accessible chemical space for piperidine derivatives, enabling the design of next-generation therapeutics with enhanced selectivity, improved safety profiles, and novel mechanisms of action. The protocols provided herein offer a foundational framework for researchers to synthesize and evaluate new chemical entities built upon this enduring and invaluable scaffold.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize reaction conditions, and achieve higher yields and purity for this valuable synthetic intermediate.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific, common problems encountered during the synthesis. Each issue is broken down into potential causes, diagnostic steps, and actionable solutions.
Question 1: My reaction yield is consistently low when protecting 3-methylaminopiperidine with benzyl chloroformate (Cbz-Cl). What's going wrong?
Low yields in this Cbz protection step are a frequent challenge. The issue often stems from the dual nucleophilicity of the starting material and the reactivity of the Cbz-Cl reagent.
Potential Causes:
-
Incorrect Stoichiometry or Reagent Quality: Using old or degraded benzyl chloroformate, which readily hydrolyzes, is a primary cause of failure. Similarly, inaccurate measurement of the starting amine can lead to excess Cbz-Cl, causing side reactions.
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Suboptimal Base Selection: The choice and amount of base are critical. An overly strong base can deprotonate the secondary amine, but also promote side reactions. An insufficient amount of base will not effectively neutralize the HCl generated, stalling the reaction and potentially leading to the formation of the amine hydrochloride salt, which is unreactive.
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Side Reactions: The primary side reaction is the formation of dibenzyl carbonate from the reaction of Cbz-Cl with the benzyl alcohol byproduct (from Cbz-Cl degradation) or the benzyloxycarbonate anion. Another possibility is the formation of a urea derivative if the reaction temperature is too high.
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Poor Temperature Control: The reaction is exothermic. Adding Cbz-Cl too quickly without adequate cooling can lead to thermal degradation of the reagent and product, promoting side reactions.
Diagnostic Steps:
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TLC/LC-MS Analysis of Crude Reaction: Co-spot your crude reaction mixture with the 3-methylaminopiperidine starting material. The presence of a significant amount of starting material indicates an incomplete reaction. Look for major byproduct spots. An LC-MS analysis can help identify the mass of these impurities, pointing towards potential side products like dibenzyl carbonate or urea derivatives.
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Check Reagent Purity: Before starting, check the Cbz-Cl. It should be a clear, colorless to light yellow liquid. A cloudy appearance or strong smell of benzyl alcohol and HCl indicates significant degradation.
Solutions & Protocols:
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Control the Reaction Environment: Always perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize moisture. Use dry solvents.
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Optimize Reagent Addition: Dissolve the 3-methylaminopiperidine and a suitable base in a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add the benzyl chloroformate dropwise via a syringe pump over 30-60 minutes to maintain the internal temperature below 5 °C.
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Strategic Base Selection: A non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often preferred over inorganic bases for this substrate in an organic solvent. Use 1.1 to 1.5 equivalents of the base. Alternatively, Schotten-Baumann conditions (e.g., NaHCO₃ or Na₂CO₃ in a biphasic water/DCM system) can be very effective, as the HCl byproduct is neutralized in the aqueous phase, driving the reaction to completion.[1]
Table 1: Comparison of Bases for Cbz Protection
| Base | pKa of Conjugate Acid | Solvent System | Advantages | Disadvantages |
| Triethylamine (Et₃N) | ~10.75 | DCM, THF, MeCN | Good solubility, easy to remove in vacuo. | Can form quaternary ammonium salts that complicate workup. |
| DIPEA | ~10.98 | DCM, THF, MeCN | Non-nucleophilic, sterically hindered, reduces side reactions. | Higher boiling point, more difficult to remove. |
| NaHCO₃ / Na₂CO₃ | 10.3 / 10.3 | Biphasic (DCM/H₂O) | Excellent HCl scavenging, clean reaction, simple filtration/extraction workup. | Requires vigorous stirring for phase mixing; not suitable for water-sensitive substrates. |
Question 2: I'm methylating Cbz-protected 3-aminopiperidine, but the reaction is messy, with multiple products and low conversion to the desired secondary amine. How can I improve this?
Direct alkylation of a primary amine with reagents like methyl iodide is notoriously difficult to control and often leads to over-alkylation, forming tertiary amines and even quaternary ammonium salts. The preferred method for this transformation is reductive amination.
Potential Causes:
-
Use of an Inappropriate Methylating Agent: Using highly reactive electrophiles like methyl iodide or dimethyl sulfate will almost certainly lead to a mixture of mono-, di-, and quaternary methylated products.
-
Inefficient Reductive Amination Conditions: The key to successful reductive amination is the choice of reducing agent and control of pH. The reaction involves the initial formation of an iminium ion from the amine and formaldehyde, which is then reduced. If the reducing agent is too reactive (e.g., NaBH₄), it can reduce the formaldehyde before it forms the imine.
Solutions & Protocols:
The Eschweiler-Clarke reaction is a highly reliable and classical method for methylating primary or secondary amines that inherently avoids over-methylation.[2] It uses an excess of formaldehyde and formic acid, which act as both the carbon source and the in-situ reducing agent.
Optimized Eschweiler-Clarke Protocol:
-
To a solution of 3-Amino-piperidine-1-carboxylic acid benzyl ester (1.0 eq) in 97% formic acid (5-10 eq), add 37% aqueous formaldehyde (5-10 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours, evidenced by the vigorous evolution of CO₂ gas ceasing.
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Cool the mixture to room temperature and carefully basify with a cold aqueous solution of NaOH or K₂CO₃ to a pH > 10.
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Extract the product with an organic solvent like ethyl acetate or DCM.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Why it Works: The reaction proceeds through an iminium ion intermediate, which is reduced by a hydride transfer from a formate anion.[2] The resulting secondary amine is less nucleophilic than the starting primary amine under the acidic conditions, and the reaction conditions are not suitable for the formation of a stable quaternary ammonium salt, thus preventing over-alkylation.
dot
Caption: The Eschweiler-Clarke reaction workflow.
Question 3: Purification of the final product by column chromatography is difficult, and my yield is poor. Are there better methods?
The target compound has intermediate polarity, which can lead to streaking on silica gel columns and difficult separation from closely-related impurities.
Potential Causes:
-
Incorrect Solvent System: Using a highly polar eluent system (like high percentages of methanol in DCM) can lead to poor separation. The amine functionality can interact strongly with the acidic silica gel.
-
Product Volatility/Degradation: While not highly volatile, prolonged exposure to vacuum at elevated temperatures can lead to some product loss. The Cbz group can be sensitive to certain conditions.
Solutions & Protocols:
-
Optimize Column Chromatography:
-
Deactivate Silica: Add 1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate/1% Et₃N). This neutralizes the acidic sites on the silica gel, preventing peak tailing of the amine product and improving separation.
-
Use a Gradient: Start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will help separate less polar impurities first, followed by your product.
-
-
Purification via Salt Formation:
-
If the product is an oil and difficult to purify via chromatography, consider converting it to a crystalline salt (e.g., hydrochloride or oxalate salt).
-
Protocol: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or oxalic acid in ethyl acetate dropwise until precipitation is complete.
-
Filter the solid salt, wash with cold solvent, and dry. The salt is often highly pure.
-
The free base can be regenerated by dissolving the salt in water, basifying with NaOH or Na₂CO₃, and extracting with an organic solvent.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing this molecule?
There are two primary, logical routes, differing in the order of the key chemical transformations: Cbz protection and N-methylation.
-
Route A: Methylation First. This route begins with the methylation of a 3-aminopiperidine derivative, followed by the Cbz protection of the piperidine ring nitrogen. This is often less favorable due to the difficulty in selectively protecting the ring nitrogen in the presence of the secondary methylamino group.
-
Route B: Cbz Protection First. This is the more common and generally higher-yielding approach. It involves first protecting the more reactive 3-amino group (as a primary amine) or a pre-existing 3-methylamino group, followed by modification of the other nitrogen. The most logical sequence within this strategy is to start with commercially available 3-aminopiperidine, protect the ring nitrogen with Cbz, and then selectively methylate the exocyclic primary amine.
dot
Caption: Comparison of primary synthetic routes.
Q2: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a silica gel plate. A good solvent system is 10-20% Methanol in DCM or 50% Ethyl Acetate in Hexanes. Stain with potassium permanganate (KMnO₄) or ninhydrin. The starting amine will be visible with ninhydrin, while the Cbz-protected product will not; both will be visible with KMnO₄.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will allow you to monitor the disappearance of your starting material's mass peak and the appearance of your product's mass peak, while also detecting any significant byproducts.
Q3: What are the critical safety precautions for this synthesis?
-
Benzyl Chloroformate (Cbz-Cl): This is a lachrymator and is corrosive. It is also moisture-sensitive. Always handle it in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Methylating Agents: Reagents like formaldehyde are toxic and potential carcinogens. Formic acid is corrosive. Handle with extreme care in a fume hood.
-
Bases: Triethylamine and DIPEA have strong odors and are flammable. Sodium hydride, if used, is extremely reactive with water and flammable.
-
Pressure Build-up: The Eschweiler-Clarke reaction generates carbon dioxide gas. Ensure the reaction vessel is not sealed tightly; use a reflux condenser or a setup that allows for gas to vent safely.
References
-
Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Chem-Impex International. (n.d.). 3-Formyl-piperidine-1-carboxylic acid benzyl ester. Product Information. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Available at: [Link][4]
-
Google Patents. (2013). CN103030587A - Synthesis process of 3-methylamino-piperidine. Available at: [5]
-
Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(39), 7897-7900. Available at: [Link]
-
Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Available at: [6]
-
Ilaš, J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3243. Available at: [Link]
-
Rowe, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(46), 6231-6234. Available at: [Link][7]
- Google Patents. (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link][1]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
- Google Patents. (2015). Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine.
-
Google Patents. (2013). US20130012712A1 - Method for preparing disubstituted piperidine and intermediates. Available at: [3]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. US20130012712A1 - Method for preparing disubstituted piperidine and intermediates - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 6. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis
Welcome to the technical support center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered in the synthesis of this critical heterocyclic scaffold. Piperidine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous approved drugs.[1][2][3] This resource aims to equip you with the knowledge to navigate the intricacies of their synthesis, ensuring successful and efficient outcomes in your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses common issues that arise during the synthesis, purification, and handling of piperidine derivatives.
Q1: My piperidine product has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in your piperidine product is typically due to the formation of oxidation products.[4] While this may not impact all downstream applications, for high-purity requirements, purification is essential.
-
Cause: Exposure to air and light can lead to the oxidation of the piperidine ring.
-
Solution: The most effective method for removing these colored impurities is distillation.[4]
-
Prevention: To prevent future discoloration, store your purified piperidine under an inert atmosphere, such as nitrogen or argon, and in a light-protected container in a cool, dark place.[4]
Q2: I'm struggling to separate my piperidine derivative from a pyridine impurity by distillation. Why is this so difficult?
The difficulty in separating piperidine and pyridine arises from the formation of an azeotropic mixture, which is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[4]
-
Explanation: Piperidine and pyridine form a constant boiling azeotrope, making their separation by fractional distillation challenging.[4]
-
Troubleshooting:
-
Azeotropic Distillation: Consider using a third component, such as water, to alter the azeotropic composition and facilitate separation.
-
Selective Salt Formation: A more effective method is to exploit the difference in basicity. Piperidine can react with carbon dioxide (CO2) to form a solid piperidine carbonate, while the less basic pyridine will not react. The solid carbonate can then be separated by filtration.[4]
-
Q3: My solution of a piperidine derivative in an organic solvent crystallized upon storage. What happened?
The crystallization of amines from solution upon storage is a common phenomenon, often resulting from salt formation.[4]
-
Cause: Piperidine and its derivatives can react with atmospheric carbon dioxide to form carbonate salts or with other acidic gases present in the lab environment (e.g., HCl) to form hydrochloride salts.[4]
-
Resolution: The crystals can often be redissolved by gentle heating or the addition of a small amount of a co-solvent. For future prevention, ensure your storage container is tightly sealed and consider storing solutions under an inert atmosphere.[4]
Q4: What are the typical yields for piperidine synthesis, and do I need to protect the piperidine nitrogen?
Yields for piperidine synthesis can vary widely depending on the chosen synthetic route, scale, and purity of starting materials. It is often advisable to use a nitrogen-protecting group, especially when employing reagents that can react with the basic piperidine nitrogen.[4]
-
Protecting Groups: Common N-protecting groups for piperidines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). These groups prevent unwanted side reactions and can be removed in a subsequent step if the free amine is required.[4]
Troubleshooting Common Synthetic Routes
This section provides a detailed breakdown of common issues and solutions for two primary strategies in piperidine synthesis: hydrogenation of pyridines and intramolecular cyclization.
Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of substituted pyridines is a widely used method for accessing the corresponding piperidines. However, challenges such as low reactivity and the formation of byproducts are frequently encountered.[1][5]
-
Causality: The aromaticity of the pyridine ring makes it inherently stable and resistant to reduction. Catalyst poisoning and inhibition are also common culprits.[5] The Lewis basic nitrogen of the pyridine substrate or the piperidine product can coordinate to the metal catalyst, inhibiting its activity.[5]
-
Troubleshooting Workflow:
Troubleshooting workflow for low conversion in pyridine hydrogenation. -
Detailed Solutions:
| Issue | Cause | Solution |
| Catalyst Poisoning | Impurities in the starting material (e.g., sulfur or phosphorus compounds) can deactivate the catalyst.[4] | Purify the pyridine precursor before hydrogenation. |
| Catalyst Inhibition | The basic nitrogen of pyridine or piperidine can bind to the catalyst's active sites.[5] | Add an acidic additive like HCl or acetic acid to protonate the nitrogen, reducing its coordinating ability.[4] |
| Insufficient Reaction Conditions | The energy barrier to overcome aromaticity is not met.[4] | Increase hydrogen pressure (typically 30-80 bar) and temperature (60-80 °C). Rhodium (Rh/C) or platinum-based (PtO₂) catalysts are often more effective than palladium.[4] |
-
Causality: Incomplete reduction can lead to partially hydrogenated intermediates, while harsh conditions can cause over-reduction or ring-opening.[4]
-
Common Byproducts and Solutions:
| Byproduct | Cause | Solution |
| Tetrahydropyridines/Dihydropyridines | Incomplete reaction due to insufficient time or mild conditions.[4] | Increase reaction time, temperature, or hydrogen pressure.[4] |
| Ring-Opened Products | Certain catalysts (e.g., rhodium complexes) in the presence of water can promote ring cleavage.[4] | Use anhydrous conditions and carefully select the catalyst.[4] |
| Over-reduction of other functional groups | Harsh reaction conditions.[4] | Employ a more chemoselective catalyst and optimize conditions to be as mild as possible.[4] |
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, often involving the formation of a C-N or C-C bond.[1] Key challenges include achieving the desired regioselectivity and stereoselectivity.[1]
-
Causality: The transition state energetics of the cyclization may not strongly favor one diastereomer over another. The choice of catalyst, solvent, and temperature can significantly influence the stereochemical outcome.
-
Strategies for Improving Diastereoselectivity:
Strategies to improve diastereoselectivity in intramolecular cyclizations. -
Experimental Considerations:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy.
-
Catalyst and Ligands: For metal-catalyzed cyclizations, screening different ligands, particularly chiral ligands, can induce facial selectivity.[1]
-
Protecting Group: The steric bulk of a nitrogen-protecting group can influence the conformation of the acyclic precursor, thereby directing the stereochemical course of the cyclization.[1]
-
-
Causality: Side reactions such as polymerization, elimination, or rearrangement can compete with the desired cyclization pathway, especially at elevated temperatures or with highly reactive intermediates.
-
Mitigation Strategies:
-
Control Temperature: Maintaining a lower reaction temperature can minimize the rates of undesired side reactions.[4]
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to quench the reaction once the starting material is consumed, preventing product decomposition.[4]
-
High Dilution: For intermolecular side reactions like polymerization, performing the reaction under high dilution conditions can favor the intramolecular cyclization.
-
Purification and Characterization
Purification Challenges
The basic nature of piperidine derivatives can lead to challenges during purification, particularly with silica gel chromatography.[6]
-
Problem: Peak Tailing in Column Chromatography
-
Cause: The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.[6]
-
Solution: Add a small amount of a basic modifier to the eluent. Common choices include triethylamine (typically 0.1-1%) or ammonia in methanol. This deactivates the acidic sites on the silica gel, improving the chromatography.
-
Characterization Tips
Accurate characterization is crucial to confirm the structure and purity of your synthesized piperidine derivatives.
-
NMR Spectroscopy:
-
¹H NMR: Pay close attention to the chemical shifts and coupling constants of the protons on the piperidine ring. The chair conformation can lead to distinct signals for axial and equatorial protons.
-
¹³C NMR: The number of signals can confirm the symmetry of the molecule. The chemical shifts of the carbons adjacent to the nitrogen are particularly informative.
-
-
Mass Spectrometry: Electrospray ionization (ESI) is typically a suitable method for ionizing piperidine derivatives, often observed as the [M+H]⁺ ion.
References
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1379. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Synthesis with Florencio Zaragoza. (2023). Preparation of Piperidines, Part 1: Substituted at Position 2. [YouTube video]. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
-
MDPI. (2023). Peer-review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". [Link]
-
Wikipedia. Piperidine. [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester Synthesis
Welcome to the technical support center for the synthesis and scale-up of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important piperidine derivative. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory and during process development.
I. Synthetic Strategy and Core Challenges
The synthesis of this compound typically involves the N-protection of a piperidine precursor followed by the introduction of the methylamino group. A common and effective route is the reductive amination of N-Cbz-3-piperidone with methylamine. This method is often favored for its efficiency and relatively mild conditions.[1][2]
However, scaling up this reaction from benchtop to pilot or manufacturing scale can introduce several challenges. These often relate to reaction kinetics, heat and mass transfer, impurity profiles, and product isolation.[3] This guide will walk you through these potential hurdles with scientifically grounded explanations and practical solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to an incomplete reductive amination. A systematic approach to troubleshooting is crucial.
-
Inadequate Imine Formation: The first step of reductive amination is the formation of an iminium intermediate. This equilibrium can be influenced by:
-
pH: The pH of the reaction mixture is critical. An acidic environment is needed to protonate the carbonyl oxygen, activating it for nucleophilic attack by methylamine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. For methylamine, a weakly acidic condition (pH 5-7) is generally optimal. Consider using a mild acid catalyst like acetic acid.
-
Water Removal: The formation of the iminium ion from the ketone and amine generates water. In a large-scale reaction, the accumulation of water can shift the equilibrium back towards the starting materials. If feasible for your solvent system, the use of a Dean-Stark trap or the addition of a dehydrating agent like molecular sieves can improve the conversion.
-
-
Suboptimal Reducing Agent: The choice and activity of the reducing agent are paramount.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations as it is mild and selective. Ensure your STAB is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic and requires careful handling, especially at acidic pH where hydrogen cyanide can be liberated. Its use at scale is often discouraged for safety reasons.
-
Catalytic Hydrogenation: This is a scalable and green alternative. A catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere can be very effective.[4][5] However, catalyst poisoning from impurities in the starting materials or methylamine can be an issue. Ensure high-purity starting materials and consider a catalyst screen to find the optimal catalyst and loading.
-
-
Temperature and Concentration:
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes accelerate a sluggish reaction. However, be cautious of potential side reactions at higher temperatures.
-
Concentration: In a dilute reaction, the rate of imine formation can be slow. Increasing the concentration may improve the reaction rate, but this can also pose challenges for mixing and heat transfer on a larger scale.
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for incomplete reductive amination.
Q2: I am observing significant amounts of the tertiary amine (dimethylamino) and the des-methyl starting material as byproducts. How can I minimize these?
Answer:
The formation of these impurities is a common challenge in reductive aminations, especially during scale-up where reaction times can be longer and localized concentration gradients can occur.
-
Over-alkylation to Tertiary Amine: The desired secondary amine product is itself a nucleophile and can react with another molecule of the starting ketone to form a new iminium ion, which is then reduced to the tertiary dimethylamino byproduct.
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Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.1-1.5 equivalents) to favor the formation of the primary iminium ion. A large excess should be avoided as it can complicate downstream processing.
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Slow Addition of Reducing Agent: Adding the reducing agent slowly to the mixture of the ketone and methylamine can help to ensure that the primary iminium ion is reduced as it is formed, minimizing its opportunity to react further. This is particularly important at scale where mixing may not be instantaneous.
-
-
Presence of Des-methyl Starting Material (N-Cbz-3-aminopiperidine): This impurity can arise from a few sources:
-
Impurity in the Starting Ketone: Ensure the purity of your N-Cbz-3-piperidone.
-
In-situ Decarboxylation of an Intermediate: While less common under these conditions, some reaction pathways could lead to the loss of the methyl group.
-
Incomplete Reaction of a Precursor: If the methylamino group was introduced in a previous step that was incomplete, this could be a carry-over impurity.
-
Minimization Strategies:
| Impurity | Probable Cause | Recommended Action |
| Tertiary Dimethylamino byproduct | Over-alkylation of the product | - Use a slight excess of methylamine (1.1-1.5 eq.).- Add the reducing agent portion-wise or via syringe pump over time.- Ensure efficient mixing to avoid localized "hot spots". |
| Des-methyl starting amine | Impurity in starting material or side reaction | - Verify the purity of N-Cbz-3-piperidone by HPLC or GC-MS.- Re-purify the starting material if necessary. |
Q3: The Cbz (benzyloxycarbonyl) protecting group is being partially cleaved during the reaction. Why is this happening and how can I prevent it?
Answer:
The Cbz group is generally stable to the mild reducing agents used in reductive amination like STAB.[6] However, cleavage can occur under certain conditions, particularly when using catalytic hydrogenation.
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Catalytic Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd/C).[4][7] If you are using this method for the reductive amination, you are essentially performing a one-pot reductive amination and deprotection. If the final product requires the Cbz group, this method is not suitable.
-
Acid-catalyzed Cleavage: While stable to mild acids, strong acidic conditions can lead to the cleavage of the Cbz group.[7] Ensure that the pH of your reaction does not drop too low. If you are using an acid catalyst, use it in catalytic amounts.
-
Impure Reagents: Certain impurities in the starting materials or solvents could potentially catalyze the degradation of the Cbz group. Always use high-purity, anhydrous solvents and reagents.
Preventative Measures:
-
Choice of Reducing Agent: If you need to retain the Cbz group, use a chemical reducing agent like STAB.
-
pH Control: Buffer the reaction mixture if necessary to maintain a mildly acidic pH.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions mediated by atmospheric components.
Q4: I am facing difficulties with the purification of the final product at a larger scale. What are the recommended procedures?
Answer:
Purification is a critical step where significant product loss can occur during scale-up. The choice of method depends on the nature of the impurities.
-
Aqueous Work-up: A standard aqueous work-up is typically the first step.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize any remaining acid and decompose the excess reducing agent.
-
Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
-
Crystallization: If the product is a solid and has good crystallinity, this is the most efficient and scalable purification method.
-
Solvent Screening: Perform a solvent screen at a small scale to identify a suitable solvent or solvent system for crystallization. Good solvent systems will have high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for piperidine derivatives include ethyl acetate/hexanes, isopropanol, or acetonitrile. The introduction of the Cbz group often makes the product easier to crystallize.[7]
-
Control Cooling Rate: At a large scale, slow and controlled cooling is crucial to obtain large, pure crystals and avoid the formation of fine powders that can trap impurities.
-
-
Column Chromatography: While effective at the lab scale, silica gel chromatography is often not economically viable or practical for large-scale purification due to the large volumes of solvent required and the time-intensive nature of the process. It should be considered a last resort for removing closely related impurities that cannot be removed by crystallization.
Purification Workflow:
Caption: General purification workflow for the final product.
III. Experimental Protocols
Protocol 1: Lab-Scale Reductive Amination (Illustrative)
-
To a solution of N-Cbz-3-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) is added a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with an added base like triethylamine).
-
Acetic acid (0.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate iminium formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 30 minutes, controlling any exotherm.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS, typically 12-24 hours).
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Protocol 2: Scale-Up Considerations for Crystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Allow the solution to cool slowly and undisturbed to room temperature. Seeding with a small crystal of pure product can be beneficial.
-
Once crystal formation appears to be complete at room temperature, cool the mixture further in an ice bath or refrigerator to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
IV. References
-
CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents. ()
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. ([Link])
-
Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem. ([Link])
-
3-Formyl-piperidine-1-carboxylic acid benzyl ester - Chem-Impex. ([Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. ([Link])
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A. ([Link])
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. ([Link])
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. ([Link])
-
CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents. ()
-
Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology - PubMed Central. ([Link])
-
CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. ()
-
Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. ([Link])
-
CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents. ()
-
Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride | Request PDF - ResearchGate. ([Link])
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - ResearchGate. ([Link])
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. ([Link])
-
CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents. ()
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed Central. ([Link])
-
Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. ([Link])
-
22.4e Synthesis of Amines Reductive Amination - YouTube. ([Link])
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Research Explorer - The University of Manchester. ([Link])
-
Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. ([Link])
-
Piperidine synthesis - Organic Chemistry Portal. ([Link])
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Chiral Separation of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester Enantiomers
Welcome to the dedicated technical support resource for the chiral separation of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. We will explore the nuances of method selection, optimization, and problem-solving to ensure robust and reproducible enantiomeric separations.
Introduction: The Challenge of Separating Piperidine Enantiomers
The piperidine scaffold is a cornerstone in medicinal chemistry, and its chiral derivatives are pivotal in developing stereospecific pharmaceuticals.[1] The enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, making their separation and analysis a critical aspect of drug development.[2] this compound, with its stereocenter at the C3 position, presents a common yet significant challenge for chiral resolution. The presence of a basic secondary amine and a bulky N-protecting group necessitates a tailored approach to achieve optimal separation.
This guide will focus on the three most prevalent techniques for resolving such enantiomers:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
-
Diastereomeric Salt Crystallization
-
Enzymatic Resolution
Below, we address common issues and questions in a practical, Q&A-based format.
Section 1: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[3] The choice between HPLC and SFC often depends on factors like desired speed, solvent consumption, and the physicochemical properties of the analyte.[4]
Frequently Asked Questions (HPLC/SFC)
Q1: My this compound shows poor UV absorbance, leading to low sensitivity in HPLC. How can I improve detection?
A1: This is a common issue with piperidine derivatives that lack a strong chromophore.[3][5] The benzyl carbamate provides some UV absorbance, but it may not be sufficient for detecting low-level enantiomeric impurities. The most effective solution is pre-column derivatization to introduce a chromophoric tag.
-
Causality: Derivatization involves reacting the secondary amine of your compound with a reagent that has a high molar absorptivity. This enhances the signal-to-noise ratio, allowing for more sensitive detection.
-
Recommended Derivatizing Agents:
-
Self-Validation: After derivatization, confirm the structure of the new derivative by mass spectrometry to ensure the reaction proceeded as expected and that no degradation occurred.
Q2: I am not getting any separation of my enantiomers on a polysaccharide-based chiral column (e.g., Chiralpak AD-H). What should I try next?
A2: Achieving chiral recognition is a complex interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase.[7] If your initial screening fails, a systematic approach to method development is crucial.
-
Causality: Enantioseparation on polysaccharide CSPs relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The mobile phase composition, especially the organic modifier and additives, significantly influences these interactions.
-
Troubleshooting Steps:
-
Vary the Organic Modifier: If you are using normal phase (e.g., hexane/isopropanol), try switching to ethanol or another alcohol. In reversed-phase, screen different organic solvents like acetonitrile and methanol.
-
Introduce an Additive: For basic compounds like yours, adding a small amount of a basic or acidic modifier can drastically improve peak shape and selectivity. Common additives include diethylamine (DEA) or trifluoroacetic acid (TFA) at concentrations of 0.1%.[5][8]
-
Change the Separation Mode: If normal-phase fails, explore reversed-phase or polar organic modes.[7]
-
Screen Different CSPs: Not all CSPs are created equal. Screen a variety of polysaccharide-based columns (amylose vs. cellulose) and Pirkle-type columns.[9]
-
Q3: My peak shapes are broad and tailing. What is the likely cause and solution?
A3: Poor peak shape for basic analytes is often due to strong interactions with residual acidic silanols on the silica support of the CSP.
-
Causality: The basic nitrogen of the piperidine can interact ionically with acidic sites on the stationary phase, leading to peak tailing.
-
Solutions:
-
Add a Basic Modifier: As mentioned above, adding a competitor base like DEA to the mobile phase will saturate the acidic sites and improve peak symmetry.[5]
-
Increase Ionic Strength: In reversed-phase, adding a buffer to the aqueous portion of the mobile phase can also help to mitigate these secondary interactions.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or sample concentration.
-
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a robust chiral HPLC method for the enantiomeric purity analysis of this compound.
Step 1: Derivatization with p-Toluenesulfonyl Chloride (TsCl)
-
Dissolve 10 mg of racemic this compound in 1 mL of dichloromethane.
-
Add 1.5 equivalents of triethylamine.
-
Cool the mixture to 0°C.
-
Slowly add 1.2 equivalents of TsCl dissolved in a small amount of dichloromethane.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate, and then brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.
-
The resulting derivative can be used for HPLC analysis without further purification for initial screening.
Step 2: Chiral HPLC Screening
| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralpak AD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Ethanol/DEA (80:20:0.1, v/v/v) | Acetonitrile/Water/TFA (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 228 nm[5] | UV at 228 nm |
| Injection Vol. | 10 µL | 10 µL |
Step 3: Optimization
-
If separation is observed, optimize the resolution (Rs > 1.5) by adjusting the ratio of the organic modifier.
-
If no separation is achieved, screen other columns and mobile phase combinations.
Visualization: Chiral Method Development Workflow
Caption: A decision workflow for chiral HPLC/SFC method development.
Section 2: Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility.[10]
Frequently Asked Questions (Crystallization)
Q1: I have tried several chiral acids (tartaric acid, mandelic acid), but no crystals are forming. What should I do?
A1: The formation of crystalline diastereomeric salts is highly dependent on the solvent system and the specific interactions between the chiral acid and your amine.[10]
-
Causality: Crystallization requires achieving a state of supersaturation. If the diastereomeric salts are too soluble in the chosen solvent, they will not precipitate.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: This is the most critical step. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Use an Anti-Solvent: If the salts are highly soluble, try dissolving them in a minimal amount of a good solvent and then slowly adding an anti-solvent (a solvent in which the salts are poorly soluble, like hexane or diethyl ether) to induce precipitation.[10][11]
-
Concentrate the Solution: Slowly evaporate the solvent to increase the concentration and induce crystallization.
-
Cooling: If solubility is temperature-dependent, slowly cooling the saturated solution can lead to crystallization.[10]
-
Q2: My product "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solution becomes supersaturated too quickly, or the solvent is not ideal for crystal lattice formation.[10]
-
Causality: The diastereomeric salt separates from the solution as a liquid phase instead of an ordered solid phase.
-
Solutions:
-
Slow Down Supersaturation: Decrease the cooling rate or the rate of anti-solvent addition.
-
Dilute the Solution: The initial concentration may be too high.
-
Increase Temperature: Re-heat the solution to dissolve the oil, and then cool it very slowly, possibly with seeding.
-
Change the Solvent System: A different solvent or solvent mixture may be required to promote crystalline growth.[10]
-
Q3: The diastereomeric excess (d.e.) of my crystallized salt is very low. How can I improve it?
A3: Low d.e. indicates that the solubility difference between the two diastereomeric salts is not large enough in the chosen system, or that co-precipitation is occurring.
-
Causality: The undesired diastereomer is crystallizing along with the desired one.
-
Solutions:
-
Recrystallization: This is the most common method to improve purity. Dissolve the enriched salt in a minimal amount of hot solvent and allow it to cool slowly.
-
Optimize the Solvent: The goal is to find a solvent that maximizes the solubility difference between the two diastereomers.
-
Screen More Resolving Agents: The initial chiral acid may not be the optimal choice. Consider other options like dibenzoyl-L-tartaric acid or (S)-(+)-camphorsulfonic acid.
-
Visualization: Diastereomeric Salt Resolution Cycle
Caption: The cycle of resolution via diastereomeric salt crystallization.
Section 3: Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively react with one enantiomer of a racemic mixture.[12][13]
Frequently Asked Questions (Enzymatic Resolution)
Q1: Which enzyme should I choose for the kinetic resolution of my compound?
A1: The selection of the enzyme is empirical and requires screening. Lipases are a good starting point for the resolution of amines.
-
Causality: Enzymes have highly specific active sites that preferentially bind to one enantiomer over the other. For amines, this often involves an acylation reaction.
-
Recommended Approach:
-
N-Protection: The secondary amine in your compound may need to be protected (e.g., with a Boc group) before enzymatic resolution, as direct enzymatic acylation of secondary amines can be challenging.[11] However, some enzymes can directly acylate secondary amines.[12]
-
Screening Kits: Use commercially available enzyme screening kits that contain a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia).
-
Reaction Type: A common strategy is the kinetic resolution via enzyme-catalyzed acylation. One enantiomer is acylated, while the other remains unreacted. The acylated and unacylated products can then be separated by standard chromatography or extraction.
-
Q2: My enzymatic reaction is very slow and gives low conversion. How can I improve it?
A2: Reaction kinetics can be influenced by several factors, including the enzyme, solvent, acyl donor, and temperature.
-
Causality: Enzyme activity and stability are highly dependent on the reaction environment.
-
Optimization Strategies:
-
Solvent: Screen non-polar organic solvents like MTBE, toluene, or hexane. The choice of solvent can dramatically affect enzyme activity.[12]
-
Acyl Donor: For acylation reactions, screen different activated esters, such as isopropyl acetate or trifluoroethyl isobutyrate.[12]
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. A typical range to screen is 30-50°C.
-
Water Content: The amount of water in the system is critical for lipase activity in organic media. It may need careful optimization.
-
References
- CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]
- CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs. ACS Publications. [Link]
-
Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]
-
Separation of diastereomers by crystallization with seeding. Reddit. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. [Link]
-
Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography. PubMed. [Link]
-
Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]
-
A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Developing a chiral separation on HPLC in NP. Reddit. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. selvita.com [selvita.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Byproducts in Reactions of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Introduction: Welcome to the technical support center for 3-Methylamino-piperidine-1-carboxylic acid benzyl ester (Cbz-3-Me-Am-Pip). This valuable synthetic intermediate features a nucleophilic secondary amine at the 3-position and a Cbz-protected piperidine nitrogen. Its utility in drug discovery is often centered around two key transformations: functionalization of the secondary amine and deprotection of the Cbz group. While seemingly straightforward, these reactions can be plagued by byproduct formation, leading to complex purification challenges and reduced yields. This guide provides in-depth, field-proven insights to help you identify, mitigate, and troubleshoot these common issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available Cbz-3-Me-Am-Pip?
A: While suppliers provide a certificate of analysis, common process-related impurities can include residual starting materials from its synthesis, such as 1-benzyl-4-methylpiperidine-3-amine, or diastereomers if the material is specified as a single enantiomer. It is also possible to have minor levels of over- or under-methylated analogs. Always verify the purity of a new batch by LC-MS and ¹H NMR before use.
Q2: How should I store this reagent to ensure its stability?
A: Cbz-3-Me-Am-Pip is a secondary amine and should be stored in a cool, dry, and dark place under an inert atmosphere (nitrogen or argon) to prevent slow oxidation and reaction with atmospheric CO₂. A tightly sealed container is crucial. For long-term storage, refrigeration is recommended.
Q3: My Cbz deprotection by hydrogenolysis is stalling and seems incomplete. What's the most likely cause?
A: The most common cause of stalled hydrogenolysis is catalyst poisoning. The palladium catalyst is highly sensitive to impurities. Potential poisons include sulfur-containing compounds (e.g., from reagents like methanesulfonyl chloride used in a previous step), residual halides, or strongly coordinating solvents. Ensure all reagents and solvents are of high purity and consider pre-treating your substrate with a scavenger resin if catalyst poisoning is suspected.
Q4: I'm performing an amide coupling with the secondary amine, but my yield is low and I see a lot of unreacted starting material. What's happening?
A: Secondary amines, like the one in Cbz-3-Me-Am-Pip, are sterically more hindered and less nucleophilic than primary amines. Standard amide coupling conditions may not be sufficient.[1] You may need to switch to a more potent coupling reagent like HATU or COMU, increase the reaction temperature, or use a non-coordinating base like DIEA. Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can also significantly improve yields.[1]
Part 2: Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental observations and links them to probable byproducts and concrete solutions.
Scenario A: Reactions at the 3-Methylamino Group (e.g., Alkylation, Acylation)
| Symptom / Observation | Possible Cause & Byproduct Identity | Proposed Solution & Mechanistic Explanation |
| Multiple spots on TLC/LC-MS; low yield of desired product. | Incomplete reaction. The secondary amine is sterically hindered, leading to slow reaction kinetics. | Increase reaction time and/or temperature. Consider a more powerful coupling reagent (e.g., HATU, COMU) for acylations or a more reactive alkyl halide for alkylations.[2] Using a non-nucleophilic base like DIEA is crucial to avoid competing reactions. |
| Mass spec shows a peak corresponding to [M+R-H]⁺ where R is the alkylating group, but the product doesn't isolate well. | Over-alkylation leading to a quaternary ammonium salt. Secondary amines can be further alkylated to form quaternary salts, especially with reactive alkylating agents like methyl iodide or benzyl bromide.[3][4] | Use a strict 1.0 to 1.1 stoichiometric equivalent of the alkylating agent. Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations. The resulting salt is often highly polar and may not extract easily from aqueous workups. |
| NMR of the crude product shows broad, unresolved peaks. | Presence of amine salts. If a proton-scavenging base is not used or is insufficient, the byproduct acid (e.g., HCl, HBr) will protonate the basic nitrogen atoms, leading to salt formation and peak broadening in the NMR. | Ensure at least two equivalents of a suitable base (e.g., DIEA, triethylamine) are used: one to neutralize the acid generated and one to ensure the starting amine remains deprotonated and nucleophilic. |
Scenario B: Cbz-Group Deprotection (Hydrogenolysis)
| Symptom / Observation | Possible Cause & Byproduct Identity | Proposed Solution & Mechanistic Explanation |
| Reaction is sluggish or stalls completely. Starting material persists. | Catalyst poisoning. Palladium on carbon (Pd/C) is highly susceptible to deactivation by sulfur, halides, or strongly coordinating species.[5][6] | Use high-purity solvents and reagents. If the substrate was synthesized using sulfur- or halogen-containing reagents, purify it meticulously (e.g., via chromatography) before hydrogenolysis. Passing a solution of the substrate through a small plug of silica or activated carbon can sometimes remove trace poisons. |
| Product is contaminated with a non-polar, aromatic compound. | Toluene. This is an expected byproduct from the cleavage of the benzyl group of the Cbz protector. | Toluene is volatile. After filtering off the catalyst, remove the solvent under reduced pressure. If traces remain, they can often be removed by co-evaporation with a solvent like methanol or dichloromethane, or by high-vacuum drying. |
| Mass spec shows an unexpected peak at [M+14]⁺. | N-methylation of the piperidine nitrogen. If methanol is used as the solvent, trace formaldehyde impurities or oxidation of the methanol can lead to reductive N-methylation on the newly deprotected piperidine nitrogen under hydrogenolysis conditions. | Use ethanol or isopropanol as the solvent, as they are less prone to forming aldehyde impurities. Alternatively, perform the hydrogenolysis in a non-alcoholic solvent like THF or ethyl acetate. |
| Mass spec shows a peak at [M-C₇H₆]⁺, suggesting loss of toluene but not full deprotection. | Formation of the free carbamic acid. Incomplete reaction or exposure to air can lead to the formation of the unstable carbamic acid intermediate, which may be observed in the mass spectrometer before decarboxylating. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Upon completion, consider adding a small amount of acid (e.g., HCl in ether) to form the stable hydrochloride salt of the deprotected amine, which prevents side reactions. |
Part 3: Key Protocols & Mechanistic Insights
Protocol 3.1: Robust Amide Coupling to the 3-Methylamino Group
This protocol is designed to maximize the yield for the acylation of the sterically hindered secondary amine.
Workflow Diagram:
Caption: Amide coupling via pre-activation.
Step-by-Step Methodology:
-
Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (1.2 eq) and stir the mixture at room temperature for 15-20 minutes. A color change may be observed.
-
Coupling: To this activated mixture, add a solution of this compound (1.0 eq) in a minimal amount of DMF.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is slow, gently heat to 40-50°C.
-
Workup: Once complete, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Mechanistic Insight: Pre-activating the carboxylic acid with HATU forms a highly reactive O-acylisourea active ester. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered secondary amine than the carboxylic acid itself, driving the reaction to completion and minimizing side reactions.[2][7]
Protocol 3.2: Clean Cbz Deprotection via Hydrogenolysis
This protocol emphasizes the prevention of catalyst poisoning and side reactions.
Workflow Diagram:
Caption: Workflow for clean hydrogenolysis.
Step-by-Step Methodology:
-
Preparation: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (ethanol, methanol, or THF are common). Ensure the substrate is fully dissolved.
-
Inerting: Transfer the solution to a flask suitable for hydrogenation. Add the Pd/C catalyst (typically 5-10 mol% by weight). Seal the flask and purge the headspace thoroughly with nitrogen or argon.
-
Hydrogenation: Introduce hydrogen gas, either from a balloon or by connecting to a hydrogenation apparatus (e.g., Parr shaker).
-
Reaction: Stir the mixture vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Poor stirring is a common cause of slow reactions.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Filtration: Once complete, carefully purge the reaction vessel with nitrogen again. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The primary byproducts are toluene and CO₂, which are typically removed during this step.
Mechanistic Insight: The reaction occurs on the surface of the palladium catalyst.[5][6] Hydrogen gas adsorbs onto the metal surface and reductively cleaves the weak benzyl-oxygen bond of the carbamate. The resulting carbamic acid is unstable and spontaneously decarboxylates to give the free amine and carbon dioxide. Catalyst efficiency is paramount; small palladium particle size and homogeneous distribution on the carbon support are key predictors of high activity.[5]
Part 4: Data Summary Table
| Compound | Molecular Weight | Common ¹H NMR Signal (CDCl₃, δ ppm) | Key MS Fragment |
| Starting Material | 262.34 | ~7.35 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 2.45 (s, 3H, -N-CH₃) | m/z 263 [M+H]⁺, 91 (tropylium ion) |
| Toluene (Byproduct) | 92.14 | ~7.20 (m, 5H, Ar-H), 2.35 (s, 3H, -CH₃) | m/z 92 [M]⁺, 91 |
| Deprotected Amine | 128.22 | 2.5-3.0 (m, piperidine protons), 2.40 (s, 3H, -N-CH₃) | m/z 129 [M+H]⁺ |
| N-Methylated Byproduct | 142.25 | Additional N-methyl signal, integration changes | m/z 143 [M+H]⁺ |
References
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
- Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine.
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health (NIH). [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Publications. [Link]
-
Amide coupling help. Reddit r/Chempros. [Link]
-
Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
piperidine-1-carboxylic acid suppliers USA. ChemDirect. [Link]
-
More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
Biohydroxylations of Cbz-protected alkyl substituted piperidines by Beauveria bassiana ATCC 7159. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Does anyone know a high yield peptide coupling reagent compatible with the secondary nitorgen of Proline? ResearchGate. [Link]
-
Miscellaneous-impurities. Pharmaffiliates. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]
-
Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Organic Process Research & Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
preventing side reactions in piperidine N-alkylation
Welcome to the technical support center for piperidine N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into preventing common side reactions and troubleshooting your experiments. Our focus is on the causality behind experimental choices, ensuring you can not only follow a procedure but also understand and adapt it to your specific needs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the N-alkylation of piperidines. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.
Issue 1: My primary product is a water-soluble salt, and I have low yield of the desired tertiary amine. What is happening?
Answer: You are likely observing the formation of a quaternary ammonium salt, a common side reaction in N-alkylation known as quaternization or the Menshutkin reaction. This occurs when the initially formed N-alkylated piperidine (a tertiary amine) acts as a nucleophile and reacts with another molecule of the alkylating agent.
Causality: The nitrogen atom in the tertiary amine product is still nucleophilic and can compete with the starting secondary amine for the alkylating agent. This is especially problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide and when an excess of the alkylating agent is used.[1]
Solutions:
-
Stoichiometric Control:
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump to add it slowly over several hours. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting secondary amine.[1]
-
Use an Excess of Piperidine: Employing a slight excess of the piperidine starting material (e.g., 1.2 to 1.5 equivalents) can help ensure the alkylating agent is consumed before it can react with the product. However, this may complicate purification if the starting piperidine has a similar boiling point to the product.
-
-
Choice of Base:
-
Non-Nucleophilic, Hindered Bases: Use a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base). DIPEA is an effective proton scavenger to neutralize the acid formed during the reaction but is too sterically hindered to be alkylated itself.[1]
-
Inorganic Bases: Finely powdered potassium carbonate (K₂CO₃) is a commonly used and effective base in solvents like acetonitrile or DMF.[1]
-
-
Alternative Synthetic Route: Reductive Amination:
Issue 2: My reaction is sluggish, and I'm getting a significant amount of unreacted starting material.
Answer: A slow or incomplete reaction can be due to several factors, including insufficient reactivity of the alkylating agent, improper base selection, or the formation of the piperidinium salt.
Causality: If no base is used, the reaction will generate one equivalent of hydrohalic acid (H-X) for every equivalent of piperidine that reacts. This acid will protonate another molecule of piperidine, forming a piperidinium salt. This salt is not nucleophilic and will not react with the alkylating agent, effectively removing half of your starting material from the reaction and slowing it down.[1]
Solutions:
-
Add a Base: The inclusion of a base is crucial to neutralize the acid byproduct and keep the piperidine in its free, nucleophilic form. Use at least one equivalent of a base like K₂CO₃ or DIPEA.[1]
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding bromide or iodide.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally effective for N-alkylation as they can dissolve the piperidine and the base while promoting the Sₙ2 reaction.[1][3]
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions. A good starting point is room temperature, with the option to heat to 40-60 °C if the reaction is slow.
Issue 3: I'm trying to alkylate a piperidine with another functional group, and I'm getting a mixture of products.
Answer: This is a problem of chemoselectivity. If your piperidine derivative contains other nucleophilic sites (e.g., a primary amine, a hydroxyl group, or a phenol), these can also be alkylated by your reagent.
Causality: The outcome of the reaction depends on the relative nucleophilicity of the different functional groups. While the secondary amine of the piperidine ring is generally a good nucleophile, other groups can compete, leading to a product mixture that is difficult to separate.[3]
Solutions:
-
Protecting Group Strategy: This is the most robust solution for achieving chemoselectivity. Temporarily "block" or protect the other nucleophilic groups to prevent them from reacting. For example, a primary amine can be selectively protected as a tert-butoxycarbonyl (Boc) carbamate. The unprotected piperidine nitrogen can then be alkylated, followed by removal of the protecting group.[3][4]
-
pH Control: In some cases, careful control of the reaction pH can be used to selectively protonate and "deactivate" a more basic functional group, allowing the less basic one to react. However, this can be challenging to control and is often less reliable than using protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for a simple piperidine N-alkylation?
A1: A reliable starting point for the N-alkylation of piperidine is to use 1.0 equivalent of the piperidine, 1.1 equivalents of an alkyl bromide or iodide, and 1.5 equivalents of potassium carbonate in acetonitrile at room temperature.[1][3] Monitor the reaction by TLC or LC-MS.
Q2: How can I remove unreacted piperidine from my final product?
A2: If your product is significantly less volatile than piperidine, you can often remove the excess starting material by rotary evaporation, possibly at a slightly elevated temperature and reduced pressure. An aqueous workup with a dilute acid wash can also be effective, as the piperidine will be protonated and move to the aqueous layer. However, your N-alkylated product may also be basic and could be extracted into the aqueous layer, so this must be done carefully, with subsequent basification and re-extraction of the product.
Q3: My product is a thick oil or a solid that is difficult to purify by column chromatography. What are my options?
A3: N-alkylated piperidines can be challenging to purify by silica gel chromatography due to their basicity, which can cause streaking on the column.[5]
-
Basified Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1-2%) in your eluent system.
-
Alternative Purification: Consider distillation if your product is thermally stable and has a suitable boiling point. Alternatively, you can often form a crystalline salt (e.g., a hydrochloride or hydrobromide salt) by treating a solution of your product with HCl or HBr. The salt can then be purified by recrystallization and converted back to the free base if needed.[1]
Q4: Is reductive amination always a better choice than direct alkylation?
Data and Protocols
Table 1: Comparison of Common Bases for Piperidine N-Alkylation
| Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| K₂CO₃ | MeCN or DMF | 25-70 | Good to Excellent | A reliable and cost-effective choice. Ensure it is finely powdered and anhydrous.[1][3] |
| DIPEA | MeCN or DCM | 25 | Good | A non-nucleophilic, hindered base that prevents self-alkylation. Good for sensitive substrates.[1] |
| NaH | DMF | 0-25 | Good to Excellent | A strong, non-nucleophilic base. Requires anhydrous conditions and careful handling.[1] |
| None | MeCN | 25 | Poor to Moderate | Reaction stalls due to the formation of piperidinium salt. Not generally recommended.[1] |
Protocol 1: General Procedure for N-Alkylation of Piperidine using K₂CO₃
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq.) and anhydrous acetonitrile (to make a ~0.1 M solution).
-
Add finely powdered, anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension vigorously.
-
Slowly add the alkyl halide (1.05-1.1 eq.) to the stirred mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by distillation, recrystallization (if a solid), or column chromatography.
Protocol 2: Selective Mono-alkylation using a Boc-Protecting Group
This protocol is adapted for a scenario where a molecule contains both a primary and a secondary (piperidine) amine, and only the piperidine nitrogen is to be alkylated.
Step A: Boc Protection of the Primary Amine
-
Dissolve the starting diamine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) and a base like triethylamine (1.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup and purify by column chromatography to isolate the Boc-protected intermediate.
Step B: N-Alkylation of the Piperidine
-
Follow Protocol 1 using the Boc-protected intermediate as the starting material.
Step C: Boc Deprotection
-
Dissolve the N-alkylated, Boc-protected product in a solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired product, typically as its corresponding salt.
Visualizing the Chemistry
Diagram 1: The Over-Alkylation (Quaternization) Side Reaction
Caption: Mechanism of over-alkylation in piperidine N-alkylation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in N-alkylation.
References
-
Yates, C. E., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Wilson, J. W., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
Sources
Technical Support Center: Catalyst Poisoning in Pyridine Hydrogenation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pyridines. This guide provides in-depth, field-proven insights into diagnosing, troubleshooting, and overcoming catalyst poisoning—a critical challenge in the synthesis of valuable piperidine derivatives.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during pyridine hydrogenation.
Q1: My pyridine hydrogenation has stalled or is extremely sluggish. Is catalyst poisoning the culprit?
A: Stalled or slow reactions are classic signs of catalyst poisoning, but other factors could be at play. Poisoning is highly likely if you observe:
-
Initial activity followed by a sharp decline: The reaction starts as expected but then plateaus before reaching full conversion.
-
Inconsistent results: Batches run with the same protocol yield different outcomes.
-
Complete lack of activity: The catalyst fails to initiate the reaction from the outset.
However, always verify that your reaction conditions (temperature, pressure), reagent quality, and equipment are not the root cause before concluding that the catalyst is poisoned.
Q2: What are the most common poisons for catalysts like Pd/C, Pt/C, and Rh/C in this context?
A: The pyridine substrate and the resulting piperidine product are themselves potent inhibitors due to the nitrogen lone pair coordinating strongly with the metal's active sites.[1][2][3][4] Beyond this inherent "self-poisoning," external contaminants are frequent offenders.[5]
| Poison Category | Specific Examples | Common Sources | Affected Catalysts |
| Nitrogen Compounds | Pyridine (substrate), Piperidine (product), other N-heterocycles, nitriles, nitro compounds.[6] | Substrate, product, impurities in solvents or reagents. | Pd, Pt, Rh, Ru.[2][7] |
| Sulfur Compounds | Thiols, sulfides, sulfates, H₂S, SO₂.[8][9] | Impurities in hydrogen gas, solvents, or starting materials derived from sulfur-containing reagents.[5] | Pd, Pt, and other platinum-group metals.[8] |
| Halides | Chloride, bromide, iodide ions. | Impurities from upstream synthesis steps (e.g., HCl salts), chlorinated solvents. | Pd, Pt. |
| Heavy Metals | Mercury, lead, arsenic.[5][10] | Leaching from equipment, contaminated reagents. | Most transition metal catalysts. |
| Other Compounds | Carbon monoxide (CO), cyanides, phosphites.[6] | Impure hydrogen gas, side reactions.[11] | Pd, Pt, Rh. |
Q3: Which catalyst is most sensitive to poisoning by nitrogen compounds?
A: The poison sensitivity of precious metals to nitrogen-containing compounds generally follows the sequence: Pd > Ru >> Rh .[7][12] This makes rhodium a potentially more robust choice for hydrogenating nitrogen heterocycles, although it is still susceptible to poisoning.[1][4][7]
Q4: Can I "out-compete" the poison by simply adding more catalyst?
A: While increasing the catalyst loading can sometimes help overcome partial poisoning and drive the reaction to completion, it is often an inefficient and costly solution.[7] It doesn't address the root cause and may not be effective against strong or irreversible poisons. A better long-term strategy is to identify and eliminate the source of the poison.
Q5: Is it possible to regenerate a poisoned catalyst?
A: Yes, regeneration is often possible, but its success depends on the nature of the poison and the catalyst.
-
Reversible Poisoning: Caused by weakly adsorbed species, which can sometimes be removed by washing with solvents or mild heat treatment under a hydrogen stream.[13][14]
-
Irreversible Poisoning: Caused by strong chemisorption or the formation of stable surface compounds (e.g., metal sulfides).[8][9] This requires more aggressive regeneration methods, such as high-temperature oxidation.[15] A detailed protocol for regenerating a Pd/C catalyst is provided in Section 4.
In-Depth Troubleshooting Guide
When a pyridine hydrogenation reaction fails, a systematic approach is essential to pinpoint the cause. This guide will walk you through the process of diagnosing and resolving catalyst poisoning.
Step 1: Symptom Analysis
The first step is to carefully observe the reaction's behavior.
-
Sluggish or Stalled Reaction: The hydrogen uptake slows down or stops entirely before the starting material is consumed. This is the most common symptom.
-
Formation of Intermediates: You observe the accumulation of partially hydrogenated intermediates (e.g., di- or tetrahydropyridines). This suggests that the catalyst's activity is diminishing over time.
-
No Reaction: The reaction fails to initiate. This could indicate a severely poisoned catalyst or a fundamental issue with the reaction setup.
Step 2: Diagnostic Workflow
Use the following workflow to systematically identify the source of the poison.
Caption: A troubleshooting decision tree for diagnosing catalyst poisoning.
Step 3: Understanding the Poisoning Mechanism
Catalyst poisons deactivate the metal surface through several mechanisms:
-
Active Site Blocking: The poison molecule strongly adsorbs to a catalytic metal site, sterically hindering the pyridine substrate from accessing it.[5][6] The lone pair of electrons on nitrogen or sulfur atoms makes them particularly effective poisons for electron-deficient metal surfaces.[2]
-
Electronic Modification: The adsorbed poison can alter the electronic properties of the catalyst surface, reducing its ability to activate hydrogen or the pyridine ring.[6]
-
Surface Reconstruction: Strong poisons can cause the metal atoms on the surface to rearrange, leading to a loss of the specific crystal facets required for high catalytic activity.
-
Formation of Stable Compounds: Some poisons, like sulfur, can react with the metal to form highly stable and inactive species, such as metal sulfides.[9]
Caption: Mechanism of active site blocking by a sulfur poison on a Palladium surface.
Step 4: Solutions and Mitigation Strategies
Prevention is the Best Cure
-
Reagent Purification: Always use high-purity, anhydrous solvents and fresh hydrogen gas from a reputable supplier. If the substrate is suspected to be impure, purify it via distillation, recrystallization, or column chromatography.
-
Use of Guard Beds: In flow chemistry or larger-scale batch reactions, a "guard bed" of a sacrificial, less expensive material can be placed upstream of the main catalyst bed to adsorb poisons before they reach the primary catalyst.[2][10]
Overcoming Inherent Self-Poisoning
Since the pyridine substrate and piperidine product are inherent poisons, several strategies can mitigate their effects:
-
Acidic Additives: Performing the hydrogenation in an acidic solvent (e.g., acetic acid) or with an acidic co-catalyst protonates the nitrogen atom. This prevents the lone pair from coordinating with and poisoning the metal catalyst.
-
Quaternization: Converting the pyridine to a pyridinium salt before hydrogenation can alleviate the poisoning issue.[1][4]
-
Catalyst Selection: As mentioned, rhodium catalysts are generally more resistant to nitrogen poisoning than palladium or ruthenium.[7][12]
Key Experimental Protocols
Protocol 1: Control Reaction to Test System Integrity
This protocol helps determine if the poison source is general (solvent, H₂) or specific to the pyridine substrate.
-
Setup: Use the exact same reactor, solvent, catalyst lot, and reaction conditions (temperature, pressure) intended for your pyridine hydrogenation.
-
Substrate: Instead of pyridine, use a simple, non-poisonous alkene like cyclohexene.
-
Execution: Charge the reactor with the solvent, catalyst, and cyclohexene. Pressurize with hydrogen and begin the reaction.
-
Analysis: Monitor the hydrogen uptake. A rapid and complete reaction indicates that the hydrogen source, solvent, and catalyst are likely not contaminated. A failed or sluggish reaction points to a general system contamination.
Protocol 2: General Regeneration of a Poisoned Pd/C Catalyst
This protocol is a starting point for regenerating a palladium on carbon catalyst that has been deactivated by common organic residues or weakly adsorbed poisons.
Safety Note: Dry Pd/C can be pyrophoric and must be handled with extreme care, preferably in an inert atmosphere.[2]
-
Recovery: Carefully filter the catalyst from the reaction mixture.
-
Solvent Wash:
-
Final Rinse: Wash the catalyst again with deionized water to remove the organic solvent.[2]
-
Drying: Dry the catalyst carefully under vacuum or in a desiccator. Do not dry in an oven unless specific, validated procedures are followed due to the pyrophoric risk.
-
Activity Test: Test the regenerated catalyst's activity using the control reaction in Protocol 1 to confirm the recovery of its performance.[2]
For more stubborn, irreversibly bound poisons like sulfur, a high-temperature oxidative regeneration may be necessary (e.g., heating in air at 500°C), followed by a reduction step in hydrogen.[15] This should only be performed with appropriate equipment and safety precautions.
References
-
Bartholomew, C.H. Mechanisms of catalyst deactivation. Appl. Catal. A Gen. 2001, 212, 17–60. [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale - Saferack. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. - Journal of the American Chemical Society. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. [Link]
-
Catalyst Poisoning Testing - Intertek. [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. [Link]
-
EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS - Environment Protection Engineering. [Link]
-
Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing). [Link]
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - Organic Letters. [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation - MDPI. [Link]
-
Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. - ResearchGate. [Link]
-
Detection of Catalyst Poisons - G.A.S. Dortmund. [Link]
-
Sulfur stabilizing metal nanoclusters on carbon at high temperatures - PubMed Central - NIH. [Link]
-
Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms - ACS Publications. [Link]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository. [Link]
-
Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction - ResearchGate. [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation - Organic Chemistry Resources Worldwide. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling - ACS Publications. [Link]
-
The role of rhenium and sulfur in platinum-based hydrocarbon-conversion catalysts - ResearchGate. [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - ResearchGate. [Link]
-
Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts - ResearchGate. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. - ResearchGate. [Link]
-
The effect of sulfur and phosphorus compounds on supported platinum catalyst activity - Digital Commons @ NJIT. [Link]
-
Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts - Scielo. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PubMed Central - NIH. [Link]
-
Poison Detection Techniques Used in Modern Forensics - ForensicField.com. [Link]
-
Platinum group metal catalysts for sulfur-based thermochemical water splitting cycles - osti.gov. [Link]
-
Regeneration of catalysts deactivated by coke deposition: A review - Dalian Institute of Chemical Physics. [Link]
-
Catalytic Hydrogenation of Alkenes and Alkynes - YouTube. [Link]
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- 7. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
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- 10. Catalyst Poisoning Testing [intertek.com]
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Technical Support Center: Navigating the Challenges of N-Benzyl Group Removal
Welcome to the technical support center for N-benzyl group deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often troublesome transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding N-benzyl deprotection.
Q1: My Pd/C catalyzed hydrogenolysis is sluggish or has stalled completely. What are the likely causes and how can I fix it?
A: This is a very common issue. The primary culprit is often catalyst poisoning by the product amine.[1][2] The lone pair of electrons on the nitrogen of the deprotected amine can strongly coordinate to the palladium surface, blocking active sites and inhibiting further catalytic turnover.[1][2]
Here’s a troubleshooting workflow:
-
Acidify the Reaction Mixture: Adding a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid, can protonate the product amine.[3] This prevents it from binding to the palladium catalyst, thereby maintaining its activity.[3] However, be mindful that acidic conditions might not be suitable for all substrates.
-
Increase Hydrogen Pressure and/or Temperature: For stubborn substrates, increasing the hydrogen pressure (e.g., from a balloon to a Parr shaker at 50-60 psi) and gently heating the reaction (e.g., to 40-60 °C) can often drive the reaction to completion.[3]
-
Check Catalyst Quality: Ensure your Pd/C catalyst is fresh and has been stored properly. Older or improperly stored catalysts can lose activity. If in doubt, try a fresh batch of catalyst.
-
Consider a Co-catalyst: The addition of a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly accelerate Pd/C-catalyzed N-debenzylation, often leading to complete conversion at room temperature and atmospheric pressure.[1]
Q2: I'm observing side products in my hydrogenolysis reaction. What are they and how can I avoid them?
A: Side reactions in hydrogenolysis are often related to over-reduction or side reactions with the solvent.
-
N-Alkylation: If you are using an alcohol solvent like methanol or ethanol, you might observe N-alkylation of the product amine. This is more likely with prolonged reaction times or at elevated temperatures. Switching to a non-alcoholic solvent like ethyl acetate (EtOAc) or tetrahydrofuran (THF) can prevent this.
-
Ring Saturation: If your molecule contains other aromatic rings, they can also be reduced under harsh hydrogenolysis conditions (high pressure, high temperature, prolonged reaction time). Using a milder hydrogen source, such as catalytic transfer hydrogenation with ammonium formate, can often provide better selectivity.
-
Reduction of Other Functional Groups: Functional groups like nitro groups, alkenes, alkynes, and some carbonyls can be reduced under hydrogenolysis conditions. Careful selection of the catalyst and reaction conditions is crucial for chemoselectivity. For instance, Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer better selectivity compared to Pd/C.
Q3: How do I choose the right deprotection method for my specific molecule?
A: The choice of deprotection method depends heavily on the functional groups present in your molecule. Here’s a general decision-making guide:
Method Selection Workflow
Caption: Decision-making workflow for selecting an N-debenzylation method.
Troubleshooting Guides
Guide 1: Catalytic Hydrogenolysis (Pd/C)
This is the most common and often preferred method for N-debenzylation due to the clean byproducts (toluene). However, its success is highly dependent on the substrate and reaction conditions.
Problem: My reaction is incomplete, even with added acid.
| Possible Cause | Proposed Solution & Rationale |
| Poor Catalyst Activity | Use a fresh batch of catalyst. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active for certain substrates. The higher oxidation state of palladium in Pearlman's catalyst can sometimes lead to different reactivity and selectivity. |
| Inadequate Hydrogen Supply | If using a balloon, ensure it is fully inflated and consider replacing it with a fresh one during the reaction. For more difficult cases, a Parr hydrogenation apparatus will provide a constant and higher pressure of hydrogen. |
| Poor Solubility of Starting Material | The reaction is a three-phase system (solid catalyst, liquid solution, and gaseous hydrogen). Poor solubility of the starting material can severely limit the reaction rate. Try a co-solvent system or a different solvent altogether. For very nonpolar substrates, solvents like THF or EtOAc may be better than alcohols. |
| Steric Hindrance | If the N-benzyl group is sterically hindered, the reaction may require more forcing conditions. Increase the temperature to 40-60 °C and the hydrogen pressure. |
Problem: I'm trying to debenzylate a sulfur-containing compound and the reaction is not working.
A: Sulfur-containing compounds are notorious for poisoning palladium catalysts. The sulfur atom can irreversibly bind to the palladium surface, rendering it inactive. In such cases, catalytic hydrogenolysis is often not a viable option. You should consider alternative methods like oxidative cleavage or dissolving metal reduction.
Guide 2: Oxidative Debenzylation (e.g., with DDQ)
Oxidative methods offer a good alternative when hydrogenolysis is not feasible due to the presence of reducible functional groups. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common oxidant for this purpose.
Mechanism Insight: The reaction is believed to proceed via a single-electron transfer (SET) from the electron-rich benzyl group to DDQ, forming a radical cation. This is followed by hydrogen atom transfer and subsequent hydrolysis to release the deprotected amine. The driving force is the formation of the stable hydroquinone.
Problem: My oxidative debenzylation with DDQ is giving a complex mixture of products.
| Possible Cause | Proposed Solution & Rationale |
| Over-oxidation | The reaction conditions may be too harsh. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature). You can also try using a less reactive oxidant. |
| Side reactions with other functional groups | DDQ is a strong oxidant and can react with other electron-rich moieties in your molecule. If possible, protect other sensitive functional groups before attempting the debenzylation. |
| Workup Issues | The workup for DDQ reactions can be tricky due to the formation of the hydroquinone byproduct. A common workup procedure involves quenching the reaction with aqueous sodium bisulfite, followed by extraction. Careful chromatography is often required to isolate the pure product. |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis
Materials:
-
N-benzyl protected amine (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol% Pd)
-
Methanol (or other suitable solvent), 20 mL
-
Hydrogen gas (balloon or cylinder)
-
Celite® for filtration
Procedure:
-
In a round-bottom flask, dissolve the N-benzyl protected amine in methanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge with hydrogen gas three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon or constant pressure).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.
-
Safety Note: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography or crystallization if necessary.
Data Presentation
Comparison of Common N-Debenzylation Methods
| Method | Reagents | Pros | Cons | Key Considerations |
| Catalytic Hydrogenolysis | Pd/C, H₂ (or transfer agent) | Clean byproducts, mild conditions for many substrates. | Catalyst poisoning, incompatibility with reducible groups, pyrophoric catalyst. | Substrate must be stable to reductive conditions. |
| Oxidative Cleavage | DDQ, CAN | Good for substrates with reducible groups. | Harsh conditions, potential for over-oxidation, complex workup. | Substrate must be stable to strong oxidants. |
| Dissolving Metal Reduction | Na, liq. NH₃, EtOH | Powerful reducing agent, effective for stubborn substrates. | Harsh conditions, requires special equipment, not very selective. | Only suitable for robust molecules without sensitive functional groups. |
Advanced Troubleshooting & Expert Insights
Removing Trace Palladium: Residual palladium in the final product can be a major concern, especially in pharmaceutical applications. If you are struggling to remove trace palladium, consider using a scavenger resin or performing a recrystallization of the final product. Activated carbon can also be used to adsorb residual palladium.
Dealing with Poor Solubility: For substrates with poor solubility in common hydrogenation solvents, consider using a co-solvent system like THF/methanol or dichloromethane/methanol. In some cases, running the reaction at a slightly elevated temperature can improve solubility.
Safety First: Catalytic hydrogenation reactions, especially those involving hydrogen gas under pressure, should always be carried out with appropriate safety precautions.[4][5][6][7] Ensure proper ventilation, use a blast shield if necessary, and never leave a pressurized reaction unattended.
Logical Relationships in Troubleshooting
Caption: A logical workflow for troubleshooting failed N-debenzylation reactions.
References
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 2020.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health.
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate.
-
Progress of N-Benzyl Removal. SIOC Journals.
-
Benzyl Protection. Common Organic Chemistry.
-
DDQ-assisted oxidative debenzylation of benzyl ethers under visible-light irradiation. ResearchGate.
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health.
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate.
-
Hydrogenation SOP. University of California, Berkeley.
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate.
-
Birch Reduction of Aromatic Rings. Master Organic Chemistry.
-
Birch reduction. Wikipedia.
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate.
-
Complex peptide natural products: Biosynthetic principles, challenges and opportunities for pathway engineering. National Institutes of Health.
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. ResearchGate.
-
Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. ACS Publications.
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. HjChem.
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications.
-
Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. University of St Andrews.
-
SAFETY PRECAUTION Safety Precaution of Hydrogen. Gujarat Pollution Control Board.
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Durham University.
-
Complex peptide natural products: Biosynthetic principles, challenges and opportunities for pathway engineering. ResearchGate.
-
Hydrogenation Reactions. University of Pittsburgh.
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
-
DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Publishing.
-
Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. National Institutes of Health.
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate.
-
Birch Reduction Reaction and Mechanism Benzene and Substituted Rings Leah Fisch. YouTube.
-
Chemoselective Debenzylation of N-Benzyl Tertiary Amines with Ceric Ammonium Nitrate. ResearchGate.
-
Birch Reduction Definition, Mechanism & Examples. Study.com.
-
Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
-
Improving Operator Safety in API Catalyst Recovery. Amazon Filters.
-
Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses.
-
Birch Reduction Reaction and Mechanism Benzene and Substituted Rings Leah Fisch. YouTube.
-
Process for recovery of palladium from spent catalyst. Google Patents.
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- 6. safety.pitt.edu [safety.pitt.edu]
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Technical Support Center: Diastereoselective Piperidine Synthesis
Welcome to the Technical Support Center for Diastereoselective Piperidine Synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Achieving precise control over the spatial arrangement of substituents (stereochemistry) is often paramount to a compound's therapeutic efficacy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their synthetic strategies for optimal diastereoselectivity.
This center provides field-proven insights and actionable protocols to navigate the complexities of stereocontrolled piperidine synthesis.
Troubleshooting Guide: Common Diastereoselectivity Issues
This section addresses specific, common problems encountered during piperidine synthesis in a question-and-answer format.
Problem 1: Poor Diastereomeric Ratio (d.r.) in Intramolecular Iminium Ion Cyclizations
Question: My intramolecular cyclization to form a polysubstituted piperidine is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Answer: This is a frequent challenge where the transition states leading to the different diastereomers are very close in energy. Improving selectivity requires identifying and manipulating the factors that can differentiate these energy levels. Control can be exerted through the substrate itself or by the reaction conditions (reagent control).[3]
Possible Cause A: Insufficient Substrate Control
The inherent stereochemistry of your starting material may not be sufficient to direct the cyclization. The conformation of the transition state, often a chair-like structure, dictates the final stereochemistry. Substituents that preferentially occupy an equatorial position can effectively shield one face of the iminium ion, directing the nucleophilic attack to the other.
-
Troubleshooting Steps:
-
Modify Substituents: Introduce a sterically bulky group adjacent to the reacting center. This group will favor an equatorial position in the chair-like transition state, forcing other substituents into specific axial or equatorial positions and creating a more defined three-dimensional environment.
-
Utilize Protecting Groups: A bulky N-sulfonyl group (e.g., tosyl) can effectively direct the stereochemical outcome of nucleophilic additions to a transient N-sulfonyliminium ion, leading to the preferential formation of cis-substituted products.[4]
-
Incorporate a Chiral Auxiliary: Attaching a removable chiral group to the nitrogen or another part of the molecule can create a strong facial bias for the cyclization.[5][6] Evans oxazolidinones and camphorsultam are classic examples that create a highly ordered and rigid transition state.[6]
-
Possible Cause B: Suboptimal Reagent/Reaction Conditions
External factors can significantly influence the transition state geometry and, therefore, the diastereoselectivity.
-
Troubleshooting Steps:
-
Lewis Acid Screening: Lewis acids are often used to generate the iminium ion. Their size and coordinating ability can influence the conformation of the cyclization precursor. A screen of different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) is highly recommended. Bulky Lewis acids can interact with existing functional groups, creating a more rigid and selective transition state.[7][8]
-
Solvent Effects: The polarity of the solvent can affect the stability and aggregation state of the reactive intermediates.[9] Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile).
-
Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity.[3][9] Reactions run at lower temperatures (e.g., -78 °C) are more sensitive to small differences in activation energies between the diastereomeric transition states.
-
Problem 2: Low Diastereoselectivity in Piperidine Synthesis via Reductive Amination
Question: I'm performing a one-pot reductive amination to synthesize a substituted piperidine, but the reaction is not selective. What can I do to improve the diastereomeric ratio?
Answer: Reductive amination is a powerful tool, but its stereoselectivity depends on the relative rates of iminium ion formation, cyclization, and reduction. Controlling these steps is key to achieving a high d.r.
Possible Cause A: Inappropriate Reducing Agent
The choice of hydride source is critical. A reducing agent that is too reactive can reduce the precursor aldehyde/ketone before cyclization or reduce the intermediate iminium ion non-selectively.
-
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice for diastereoselective reductive aminations.[10] It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the iminium ion over carbonyls.[10] Its steric bulk can also contribute to improved selectivity.
-
Consider Steric Hindrance: Compare STAB with other borohydrides like sodium cyanoborohydride (NaBH₃CN). The steric profile of the reducing agent can influence its approach to the diastereotopic faces of the iminium ion.
-
Possible Cause B: pH and Reaction Conditions
The formation and stability of the key iminium ion intermediate are highly pH-dependent.
-
Troubleshooting Steps:
-
Optimize pH: The reaction is typically run under mildly acidic conditions (pH 4-6) to facilitate imine/iminium ion formation without causing degradation of the acid-sensitive borohydride reagents. Acetic acid is a common additive for this purpose.
-
Two-Step Procedure: If a one-pot reaction is unselective, consider a two-step approach. First, form the iminium ion under optimized conditions (e.g., using a Dean-Stark trap to remove water). Then, cool the reaction and add the reducing agent. This decouples the cyclization and reduction steps, allowing for better control.
-
Problem 3: Epimerization of Existing Stereocenters During Synthesis
Question: I've successfully synthesized my desired piperidine diastereomer, but I'm losing stereochemical purity during workup or subsequent steps. What causes this and how can I prevent it?
Answer: Epimerization, the change in configuration at one stereocenter, can occur if a proton adjacent to that center is acidic and can be removed under the reaction or workup conditions.
Possible Cause: Harsh Reaction or Workup Conditions
Protons alpha to a carbonyl group or other electron-withdrawing groups are particularly susceptible to removal by base, leading to a planar enolate and subsequent non-selective reprotonation. Strong acids can also facilitate epimerization.
-
Troubleshooting Steps:
-
Use Milder Bases/Acids: If epimerization is suspected, switch to milder reagents. For example, use potassium carbonate instead of potassium tert-butoxide for a base-mediated step.[11] During workup, use a buffered aqueous solution (e.g., saturated ammonium chloride) instead of strong acids or bases.
-
Temperature Management: Keep the temperature low during all manipulations, including extraction and chromatography, to minimize the rate of potential epimerization.
-
Protecting Group Strategy: If a specific stereocenter is consistently problematic, consider a protecting group strategy that reduces the acidity of the adjacent proton.
-
Decision-Making Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing poor diastereoselectivity in piperidine synthesis.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral auxiliary for my synthesis?
A: The ideal chiral auxiliary should be inexpensive, easy to install and remove under mild conditions without racemization, and provide high levels of diastereoselection.[5] The choice depends on your specific reaction. For alkylations and aldol reactions, Evans' oxazolidinones are excellent. For Diels-Alder or Michael additions, camphor-derived auxiliaries like camphorsultam are often superior.[6] It is often necessary to screen a small library of auxiliaries to find the optimal one for a new transformation.
Q2: What are the most reliable catalytic asymmetric methods for piperidine synthesis?
A: Catalytic asymmetric methods are highly sought after as they minimize waste by using a small amount of a chiral catalyst. Several powerful strategies exist:
-
Asymmetric Hydrogenation: The enantioselective reduction of substituted pyridine precursors using chiral transition metal catalysts (e.g., Iridium or Rhodium-based) is a common and effective method.[10][12]
-
Aza-Diels-Alder Reaction: This cycloaddition is a powerful method for constructing the piperidine ring with high stereocontrol, often using chiral Lewis acid or organocatalysts.[13]
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: This method brings together multiple components to form highly substituted piperidines with excellent enantioselectivity.[13]
-
Organocatalysis: Chiral amines, such as proline derivatives, can catalyze Mannich-type reactions or iminium ion cyclizations to afford enantioenriched piperidines.[12]
Q3: Can computational modeling predict diastereoselectivity in my reaction?
A: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, is increasingly used to predict and rationalize stereochemical outcomes.[14] By modeling the transition state structures for the formation of each diastereomer, the relative activation energies can be calculated. The diastereomer formed via the lower energy transition state is predicted to be the major product. This can save significant experimental time by guiding substrate design and reaction condition optimization.[14]
Data Presentation
Table 1: Effect of Reducing Agent on Diastereomeric Ratio (d.r.) in a Model Reductive Amination
| Entry | Reducing Agent | Solvent | Temp (°C) | d.r. (cis:trans) | Yield (%) |
| 1 | NaBH₄ | MeOH | 0 | 60:40 | 85 |
| 2 | NaCNBH₃ | MeOH | RT | 75:25 | 82 |
| 3 | NaBH(OAc)₃ (STAB) | CH₂Cl₂ | RT | >95:5 | 91 |
Data is illustrative and based on general observations in the field.[10]
Experimental Protocols
Protocol 1: General Procedure for Screening Lewis Acids in a Diastereoselective Intramolecular Iminium Ion Cyclization
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amino-alkene precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the selected Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: Diastereoselective Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Preparation: To a solution of the amino-ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add glacial acetic acid (2.0 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 4-12 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Analysis: Purify the product by flash column chromatography and determine the diastereomeric ratio by ¹H NMR or chiral HPLC.
Mechanistic Visualization
The diastereoselectivity in many cyclization reactions is governed by the stability of competing chair-like transition states. The substituent 'R' will preferentially occupy the less sterically hindered equatorial position, directing the incoming nucleophile.
Caption: Chair-like transition states in piperidine synthesis.
(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a live environment.)
References
-
Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. PubMed. Available at: [Link]
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Available at: [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. National Institutes of Health (NIH). Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health (NIH). Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]
-
Pyrrolidine and piperidine formation via copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins: diastereoselectivity and mechanism. PubMed. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. Available at: [Link]
-
Lewis Acid-Mediated Radical Cyclization: Stereocontrol in Cascade Radical Addition-Cyclization-Trapping Reactions. PubMed. Available at: [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available at: [Link]
-
Effect of Counterion Structure on Rates and Diastereoselectivities in α,β-Unsaturated Iminium-Ion Diels-Alder Reactions. National Institutes of Health (NIH). Available at: [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health (NIH). Available at: [Link]
-
Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. pubs.acs.org. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Regioselectivity Change in the Organocatalytic Enantioselective (3+2) Cycloaddition with Nitrones Through Cooperative H-Bonding Catalysis/Iminium Activation. ResearchGate. Available at: [Link]
-
Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines. PubMed Central. Available at: [Link]
-
Stereoselective attack of the cyclic iminium ion gives S,S-diastereomers. ResearchGate. Available at: [Link]
-
(PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. Available at: [Link]
-
Most Read. Chemical Science Blog. Available at: [Link]
-
(PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. Available at: [Link]
-
Stereoselective synthesis of 2,5,6-trisubstituted piperidines. National Institutes of Health (NIH). Available at: [Link]
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- 14. Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profile Analysis of Synthesized Piperidines
Welcome to the Technical Support Center for the impurity profile analysis of synthesized piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying, quantifying, and controlling impurities in piperidine-containing active pharmaceutical ingredients (APIs). In the world of pharmaceutical development, a comprehensive understanding of a drug's impurity profile is not just a regulatory requirement but a cornerstone of ensuring patient safety and product efficacy.[1]
This resource is structured in a practical, question-and-answer format to directly address the common challenges and troubleshooting scenarios encountered during laboratory work. We will delve into the causality behind experimental choices, providing you with not just the "how" but the critical "why" to empower your analytical strategies.
Section 1: Understanding Piperidine Impurities - FAQs
Q1: What are the common types of impurities I should expect in my synthesized piperidine compound?
Impurities in synthesized piperidines, like in other APIs, can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[2]
-
Organic Impurities: These are the most common and structurally diverse. They can include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic pathway.[2][3]
-
By-products: Formed from side reactions during the synthesis. The specific by-products will depend heavily on the synthetic route employed (e.g., hydrogenation of pyridines, reductive amination).[4][5][6]
-
Degradation Products: These arise from the decomposition of the piperidine API under various conditions such as heat, light, oxidation, or hydrolysis.[7][8] Common degradation pathways for piperidines include oxidation of the tertiary amine to form N-oxides.[7]
-
Reagents, Ligands, and Catalysts: Residual amounts of chemicals used in the synthesis.
-
-
Inorganic Impurities: These can include reagents, catalysts (like Palladium or Rhodium used in hydrogenation), and heavy metals.[4]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[2]
Q2: Why is impurity profiling so critical in drug development?
Impurity profiling is a mandatory requirement by regulatory authorities like the ICH, FDA, and EMA.[3][9] The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Some impurities may be toxic, genotoxic, or have unintended pharmacological effects.[10] A well-defined impurity profile ensures the quality, consistency, and safety of the drug substance.[1]
Q3: What are the typical regulatory thresholds for impurities I need to be aware of?
The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds. The key thresholds from ICH Q3A(R2) for new drug substances are:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level at which an impurity must be reported.[11]
-
Identification Threshold: The level at which the structure of an impurity must be determined.[11]
-
Qualification Threshold: The level at which an impurity's biological safety must be established.[11][12]
Note: Genotoxic impurities have much stricter limits and are evaluated on a case-by-case basis, often requiring control at parts-per-million (ppm) levels.[13][14][15]
Section 2: Analytical Techniques & Troubleshooting
A multi-faceted analytical approach is often necessary for comprehensive impurity profiling.[3] High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, often coupled with Mass Spectrometry (MS) for identification.[2][9] Gas Chromatography (GC) is typically used for residual solvent analysis and for volatile impurities.[2][16]
Workflow for Impurity Profiling
Caption: A typical workflow for impurity profiling of a synthesized piperidine API.
HPLC Troubleshooting Guide for Piperidine Analysis
Piperidines are basic compounds and can present unique challenges in reversed-phase HPLC.
Q4: I'm seeing poor peak shape (tailing) for my piperidine API and its impurities. What's the cause and how can I fix it?
Causality: Peak tailing for basic compounds like piperidines is often due to strong interactions between the positively charged analyte (at acidic pH) and residual, negatively charged silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH:
-
Low pH (2-3): Use a low pH mobile phase with a buffer like phosphate or formate. At this pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
High pH (8-11): Alternatively, use a high pH mobile phase with a buffer like ammonium bicarbonate or carbonate. At high pH, the piperidine is neutral, and the silanol groups are deprotonated, minimizing ionic interactions. Ensure you are using a pH-stable column.
-
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize exposed silanol groups. Consider using a column specifically marketed for the analysis of basic compounds.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Consider an Alternative Stationary Phase: If peak shape issues persist, consider a different stationary phase, such as a polymer-based or a hybrid silica column, which are more inert.
Q5: My retention times are drifting from one injection to the next. What should I check?
Causality: Retention time drift can be caused by a variety of factors, including changes in mobile phase composition, column temperature fluctuations, or an improperly equilibrated column.
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure your mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is proportioning the solvents correctly.[17]
-
Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies. Use an in-line degasser or sparge your mobile phase with helium.[17][18]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Control Column Temperature: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.
-
Check for Leaks: Inspect the system for any leaks, as this can cause pressure and flow rate fluctuations.[18][19]
Mass Spectrometry (MS) for Impurity Identification
Q6: I have an unknown impurity peak in my HPLC chromatogram. How can I identify it?
Causality: Identifying unknown impurities requires obtaining structural information. LC-MS is a powerful tool for this, providing the molecular weight of the impurity and, with tandem MS (MS/MS), fragmentation data that can elucidate its structure.
Protocol: Impurity Identification using LC-MS
-
Develop an LC-MS Compatible Method: Ensure your HPLC mobile phase is volatile and compatible with the MS ion source (e.g., use formic acid or ammonium formate instead of phosphate buffers).
-
Acquire High-Resolution Mass Spectrometry (HRMS) Data: Use an HRMS instrument (like a TOF or Orbitrap) to determine the accurate mass of the impurity. This will allow you to propose a molecular formula.
-
Perform Tandem MS (MS/MS): Isolate the impurity ion in the mass spectrometer and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure.
-
Propose a Structure: Based on the molecular formula, fragmentation pattern, and knowledge of the synthetic process and potential degradation pathways, propose a structure for the impurity.
-
Confirmation: If possible, synthesize the proposed impurity standard and compare its retention time and mass spectrum to the unknown impurity for confirmation.
Section 3: Proactive Impurity Control
Forced Degradation Studies
Q7: What are forced degradation studies, and why are they important?
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[8][20][21] These studies are crucial for:
-
Identifying Potential Degradants: This helps to predict the impurities that may form during storage and handling.[8]
-
Demonstrating Method Specificity: It proves that your analytical method can separate the API from its degradation products, a key requirement for a "stability-indicating" method.[8][20]
-
Understanding Degradation Pathways: This knowledge can inform the development of more stable formulations and appropriate packaging.[20]
Logical Flow for Forced Degradation Studies
Caption: A logical workflow for conducting forced degradation studies on a piperidine API.
Section 4: References
-
CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.). Retrieved January 26, 2026, from
-
Kadam, D., Thorat, V. B., Devkar, V., Murumkar, V., & Kakade, V. (2024). Impurity Profiling in different analytical techniques. IJNRD, 12(2).
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. IJCRT.org.
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved January 26, 2026, from [Link]
-
Pharma Learning In Depth. (2024, October 15). Impurity Profiling in Pharmaceuticals [Video]. YouTube. [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
-
Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
ACS Publications. (n.d.). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews.
-
HPLC Troubleshooting Guide. (n.d.).
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
-
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006, October 25). Impurities in New Drug Substances Q3A(R2).
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
-
Ataman Kimya. (n.d.). PIPERIDINE.
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
-
ResearchGate. (n.d.). Regulatory aspects of Impurity profiling.
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
-
ResearchGate. (n.d.). Genotoxic Impurities in Pharmaceuticals.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis.
-
DTIC. (2025, June 4). Piperidine Synthesis.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
-
Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
-
International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
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Validation & Comparative
comparison of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester with other piperidine derivatives
An In-Depth Comparative Guide to Piperidine Derivatives in Modern Drug Discovery: Profiling 3-Methylamino-piperidine-1-carboxylic acid benzyl ester and its Alternatives
The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone in the architecture of a vast array of pharmaceuticals.[1] Its prevalence stems from an exceptional ability to confer favorable pharmacokinetic properties, engage in specific, high-affinity molecular interactions, and provide a synthetically versatile framework for molecular design.[2] Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, ranging from potent analgesics to innovative anticancer agents.[3][4]
This guide provides a comparative analysis of this compound, a representative synthetic intermediate, against other prominent classes of piperidine derivatives that have reached clinical significance. We will delve into their distinct physicochemical properties, pharmacological applications, and the underlying structure-activity relationships (SAR) that govern their performance. This analysis is supported by experimental data and detailed protocols to equip researchers, scientists, and drug development professionals with the critical insights needed for informed scaffold selection and optimization.
Profiling the Core Moiety: this compound
This compound and its close analogs, such as 3-formyl-piperidine-1-carboxylic acid benzyl ester, are best understood not as final drug products but as versatile intermediates in organic synthesis.[5] Their structure is a strategic convergence of three key features:
-
The Piperidine Core: This confers a defined three-dimensional shape, preferring a stable chair conformation, which is crucial for precise interaction with biological targets.[6] Its basic nitrogen atom (once deprotected) is a key pharmacophoric feature for forming salt bridges and hydrogen bonds.
-
The 3-Position Substitution: Substitution at the 3-position is a common strategy for creating chiral centers and directing functional groups toward specific pockets within a receptor. The amino group, in particular, is a valuable handle for further chemical elaboration.
-
The N-Benzyloxycarbonyl (Cbz) Group: The benzyl ester of the carbamic acid, known as the Cbz or Z group, is a widely used protecting group for the piperidine nitrogen. It temporarily neutralizes the basicity of the nitrogen, preventing unwanted side reactions during synthesis. Crucially, the benzyl ester functionality also enhances the compound's solubility and stability during synthetic manipulations.[5] Its removal, typically via catalytic hydrogenation, cleanly regenerates the secondary amine for subsequent reactions.[7]
The primary utility of this molecule is therefore as a building block for more complex, biologically active compounds, as illustrated below.
Caption: Synthetic pathway from the protected intermediate to diverse bioactive molecules.
A Comparative Analysis of Piperidine Scaffolds
To understand the value of the 3-substituted scaffold, we compare it to other classes of piperidine derivatives that have proven highly successful in drug development. The choice of substitution pattern profoundly impacts the molecule's target affinity, selectivity, and pharmacokinetic profile.
| Feature / Class | 3-Amino Piperidines (as intermediates) | 4-Arylpiperidines | Piperidine-based σ1 Ligands | Piperine Analogs |
| Primary Targets | Diverse (Enzyme inhibitors like DPP-IV, GPCRs)[7] | Opioid Receptors (μ, δ, κ), Dopamine D2 Receptor[6][8] | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors[9][10] | TRP Channels, various enzymes[11] |
| Therapeutic Areas | Anti-diabetics, CNS disorders, antivirals[12] | Analgesia (Pain), Antipsychotics, Anesthetics[6] | Neurology (Neuroprotection), Oncology, Psychiatry[9] | Anti-inflammatory, Anticancer, Bioavailability enhancer[11][13] |
| Key SAR Feature | Chiral center at C3; N-H for H-bonding (after deprotection) | Aryl group at C4 is critical for receptor engagement | N-substituent and arylalkyl chain length dictate affinity and selectivity[9][10] | Amide linkage and conjugated dienone system[11] |
| Representative Drugs | Alogliptin, Linagliptin (contain the 3-amino-piperidine core) | Pethidine, Fentanyl, Haloperidol, Risperidone[6] | (e.g., Pre-clinical candidates like RC-33) | Piperine (natural product) |
| Physicochemical Profile | Can be tuned from lipophilic (protected) to hydrophilic (deprotected salt) | Generally lipophilic, facilitating CNS penetration | Lipophilicity is a key driver of affinity but must be balanced for good pharmacokinetics[9] | Lipophilic |
Performance Deep Dive: Receptor Binding Affinity
A critical performance metric for any drug candidate is its binding affinity (Ki) for its intended target and its selectivity against off-targets. Below is a comparison of representative Ki values for different piperidine classes at their respective primary targets. Lower Ki values indicate higher binding affinity.
| Compound | Class | Primary Target | Binding Affinity (Ki, nM) | Reference |
| Fentanyl | 4-Arylpiperidine | µ-Opioid Receptor | 0.39 | [8] (Comparative) |
| Haloperidol | 4-Arylpiperidine | Dopamine D2 Receptor | 1.5 | [6] (General) |
| (+)-Pentazocine | σ1 Ligand | σ1 Receptor | 2.9 | [14] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Piperidine-based σ1 Ligand | σ1 Receptor | 0.96 | [10] |
| (Same Compound) | Piperidine-based σ1 Ligand | σ2 Receptor | 91.8 | [10] |
| Piperine | Piperine Analog | TRPV1 | ~1,200 | [11] (General) |
This data highlights the remarkable potency that can be achieved with the piperidine scaffold. The 4-arylpiperidines Fentanyl and Haloperidol show sub-nanomolar to low-nanomolar affinity for their targets. Similarly, optimized piperidine derivatives can be highly potent and selective σ1 receptor ligands, with the example shown demonstrating nearly 100-fold selectivity for the σ1 over the σ2 subtype.[10]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the protocols used to generate such data must be robust. Here, we detail a standard methodology for determining receptor binding affinity, a cornerstone experiment in drug discovery.
Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the σ1 receptor. The principle is competitive binding, where the test compound competes with a known radiolabeled ligand for binding to the receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Guinea pig brain homogenates are used as they provide a rich source of σ1 receptors.[9]
-
Radioligand: [³H]-(+)-pentazocine is chosen as it is a well-characterized, high-affinity, and selective radioligand for the σ1 receptor.[9][14]
-
Buffer System: A Tris buffer at pH 8.0 is used to maintain the physiological integrity and charge state of the receptor protein.[14]
-
Non-specific Binding: A high concentration of an unlabeled ligand (e.g., Haloperidol or unlabeled (+)-pentazocine) is used to define non-specific binding—the amount of radioligand that binds to components other than the target receptor. This is crucial for calculating specific binding.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test piperidine derivative in the assay buffer (50 mM Tris-HCl, pH 8.0).
-
Reaction Mixture: In test tubes, combine:
-
50 µL of the appropriate test compound dilution.
-
50 µL of [³H]-(+)-pentazocine (final concentration ~2 nM).[14]
-
400 µL of the receptor preparation (guinea pig brain homogenate).
-
Control Tubes: Prepare tubes for total binding (with buffer instead of test compound) and non-specific binding (with 10 µM of unlabeled Haloperidol).
-
-
Incubation: Vortex the tubes gently and incubate at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid vacuum filtration through Whatman GF/B glass fiber filters, using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Immediately wash the filters three times with 5 mL of ice-cold wash buffer to minimize non-specific binding.
-
Counting: Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate overnight.
-
Quantification: Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetic (ADME) and Physicochemical Considerations
The piperidine ring is often incorporated to improve a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[15]
-
Lipophilicity and CNS Penetration: Piperidine derivatives are typically more lipophilic than their piperazine counterparts, which can enhance membrane permeability and improve penetration across the blood-brain barrier—a critical feature for CNS-acting drugs.[15][16]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolism. However, substituents on the ring or the nitrogen atom can be sites for oxidation by cytochrome P450 enzymes.[2][17] Strategic functionalization, such as adding fluorine atoms, can block metabolic hotspots and prolong the drug's half-life.[1]
-
Solubility and Basicity: The basic nitrogen atom (pKa typically ~11.2 for protonated piperidine) allows for the formation of water-soluble salts, which is essential for formulation and administration.[6] This basicity is a key interaction point but can also lead to off-target effects like hERG channel inhibition or phospholipidosis, which must be monitored during development.[15]
Conclusion and Future Perspectives
While this compound serves as a valuable synthetic tool, the broader family of piperidine derivatives showcases the incredible versatility of this "privileged scaffold." The choice between a 3-substituted, 4-substituted, or other pattern is a critical decision in drug design, driven by the specific requirements of the biological target. 4-Arylpiperidines remain dominant in targeting CNS receptors like opioid and dopamine systems, while novel substitution patterns continue to yield highly potent and selective ligands for targets such as the σ1 receptor.
The enduring success of the piperidine scaffold lies in its unique balance of conformational rigidity, synthetic tractability, and favorable physicochemical properties. It provides a robust foundation upon which medicinal chemists can build molecules with finely tuned affinity, selectivity, and pharmacokinetic profiles. Future research will undoubtedly continue to explore novel substitution patterns and bioisosteric replacements to further expand the therapeutic reach of this indispensable heterocyclic motif.
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A Comparative Analysis of the Biological Activity of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester and Its Analogs
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of the biological activity of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester and a series of its structural analogs. We will delve into their synthesis, structure-activity relationships (SAR), and performance in key biological assays, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of the 3-Aminopiperidine Scaffold
The 3-aminopiperidine moiety is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, as well as modulators of dopamine and serotonin transporters, and as cholinesterase inhibitors for neurodegenerative diseases.[2][3] The core structure, this compound, combines the 3-methylaminopiperidine core with a benzyl ester protecting group on the piperidine nitrogen. This protecting group not only facilitates synthesis but can also influence the molecule's pharmacokinetic and pharmacodynamic properties.
Comparative Biological Activity: A Focus on CNS Targets
While direct comparative studies on a broad panel of analogs of this compound are not extensively documented in a single publication, we can synthesize findings from various sources to build a coherent picture of their potential activities. The primary focus of this guide will be on their interactions with key CNS targets: the dopamine transporter (DAT), the serotonin transporter (SERT), and acetylcholinesterase (AChE).
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Inhibition
Derivatives of 3-aminopiperidine have been investigated as ligands for monoamine transporters.[4] The benzyl group attached to the piperidine nitrogen can significantly influence the interaction with these transporters. For instance, in a series of 1-benzylpiperidine derivatives, the nature and position of substituents on the benzyl ring were found to be critical for both potency and selectivity towards DAT and SERT.
Table 1: Hypothetical Comparative in vitro Activity of this compound and Analogs on Monoamine Transporters
| Compound ID | R1 (at Piperidine N) | R2 (at Amino N) | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) |
| LEAD-1 | -C(O)OCH₂Ph | -CH₃ | 150 | 45 | 0.3 |
| ANALOG-A | -C(O)OCH₂-(4-F)Ph | -CH₃ | 120 | 30 | 0.25 |
| ANALOG-B | -CH₂Ph | -CH₃ | 250 | 80 | 0.32 |
| ANALOG-C | -C(O)OCH₂Ph | -H | 200 | 65 | 0.33 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate a structure-activity relationship. It is based on general trends observed in the literature for similar compound classes.
From this hypothetical data, we can infer several SAR trends:
-
N-Acyl vs. N-Alkyl Substitution: The N-benzyloxycarbonyl group (LEAD-1) appears to confer higher affinity for both transporters compared to the N-benzyl group (ANALOG-B). This could be due to the electronic effects of the carbonyl group and its potential for hydrogen bonding.
-
Substitution on the Benzyl Ring: The introduction of an electron-withdrawing fluorine atom on the benzyl ring (ANALOG-A) may slightly enhance affinity for both transporters, a common observation in medicinal chemistry.
-
N-Methylation: The presence of the methyl group on the 3-amino substituent (LEAD-1 vs. ANALOG-C) appears to be favorable for higher affinity, potentially by increasing basicity and influencing the binding pose within the transporter.
Acetylcholinesterase (AChE) Inhibition
N-benzylpiperidine derivatives are a well-established class of acetylcholinesterase inhibitors.[1][5] The benzyl group often interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine core can interact with the catalytic anionic site (CAS).
Table 2: Hypothetical Comparative in vitro AChE Inhibitory Activity
| Compound ID | R1 (at Piperidine N) | R2 (at Amino N) | AChE IC50 (µM) |
| LEAD-1 | -C(O)OCH₂Ph | -CH₃ | 5.2 |
| ANALOG-B | -CH₂Ph | -CH₃ | 1.8 |
| ANALOG-D | -CH₂-(4-Cl)Ph | -CH₃ | 0.9 |
| ANALOG-E | -C(O)CH₂Ph | -CH₃ | 3.5 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate a structure-activity relationship. It is based on general trends observed in the literature for similar compound classes.
Key SAR insights from this hypothetical data include:
-
N-Benzyl vs. N-Benzyloxycarbonyl: The N-benzyl group (ANALOG-B) appears to be more favorable for AChE inhibition than the N-benzyloxycarbonyl group (LEAD-1). This suggests that the direct connection of the benzyl moiety to the piperidine nitrogen is crucial for optimal interaction with the enzyme.
-
Substitution on the Benzyl Ring: A chloro-substituent on the benzyl ring (ANALOG-D) significantly enhances inhibitory activity, a finding consistent with published data on similar scaffolds.[6]
-
Linker Modification: An N-phenylacetyl group (ANALOG-E) shows better activity than the N-benzyloxycarbonyl group but is less potent than the N-benzyl group, highlighting the importance of the linker between the phenyl ring and the piperidine nitrogen.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, it is crucial to adhere to well-established experimental protocols.
Radioligand Binding Assay for Dopamine and Serotonin Transporters
This protocol is a self-validating system to determine the binding affinity of test compounds to DAT and SERT.
Workflow Diagram:
Caption: Principle of Ellman's Method for AChE Inhibition.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (ATChI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the AChE enzyme solution and varying concentrations of the test compound. Pre-incubate for a short period.
-
Initiate Reaction: Add DTNB and then ATChI to start the reaction.
-
Measure Absorbance: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
Structure-Activity Relationship (SAR) Summary and Future Directions
The analysis of this compound and its analogs reveals several key structural features that govern their biological activity:
-
The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity. A benzyloxycarbonyl group may favor monoamine transporter inhibition, while a simple benzyl group appears more beneficial for acetylcholinesterase inhibition.
-
Substitution on the aromatic ring of the benzyl moiety provides a powerful tool for fine-tuning potency. Electron-withdrawing groups like halogens often enhance activity.
-
The methylation of the 3-amino group can influence binding affinity , likely through steric and electronic effects.
Future research in this area should focus on a systematic exploration of these structural modifications. A comprehensive study that synthesizes and tests a focused library of analogs against a panel of CNS targets would provide invaluable data for the development of more potent and selective drug candidates. The use of computational modeling and molecular docking studies can further elucidate the binding modes of these compounds and guide the design of next-generation therapeutics.
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Li, N., Wang, L. J., Jiang, B., Guo, S. J., Li, X. Q., Chen, X. C., ... & Shi, D. Y. (2018). Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2131-2135. [Link]
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Madsen, K. L., & Miller, G. W. (2012). The role of monoamine transporters in cocaine addiction. Current opinion in neurobiology, 22(5), 850-857. [Link]
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a new class of monoamine uptake inhibitors. Journal of medicinal chemistry, 46(15), 3223-3232. [Link]
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Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. [Link]
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Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
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Bolognesi, M. L., Cavalli, A., & Melchiorre, C. (2007). N-benzylpiperidine-based acetylcholinesterase inhibitors. Current medicinal chemistry, 14(24), 2587-2601. [Link]
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Dopamine Transporter. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
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Serotonin Transporter. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
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Acetylcholinesterase. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
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Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. (2010). ACS Medicinal Chemistry Letters, 1(4), 149-153. [Link]
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Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. (2000). Journal of Medicinal Chemistry, 43(3), 505-516. [Link]
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Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (1991). Journal of Medicinal Chemistry, 34(10), 3074-3084. [Link]
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N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(1), 359-368. [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega, 8(41), 37861-37882. [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2017). European Journal of Medicinal Chemistry, 138, 1129-1141. [Link]
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Design and Synthesis of Arylamidine Derivatives as Serotonin/Norepinephrine Dual Reuptake Inhibitors. (2019). Molecules, 24(3), 499. [Link]
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2018). Molecules, 23(10), 2636. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). Molecules, 28(15), 5707. [Link]
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2020). ChemRxiv. [Link]
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Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. (2019). ACS Chemical Neuroscience, 10(10), 4349-4364. [Link]
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Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. (2011). PLoS One, 6(10), e25682. [Link]
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A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. (2024). Journal of Multidisciplinary Healthcare, 17, 123-132. [Link]
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2022). Molecules, 27(19), 6603. [Link]
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A Comparative Guide to the Validation of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic selection of synthetic intermediates is paramount to the efficiency, scalability, and economic viability of producing active pharmaceutical ingredients (APIs). The 3-aminopiperidine scaffold is a privileged structure, frequently incorporated into a diverse range of therapeutic agents. This guide provides an in-depth technical comparison of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester, a key synthetic intermediate, with its commonly employed alternative, the tert-butoxycarbonyl (Boc)-protected counterpart. This analysis is grounded in experimental data to inform rational decisions in synthetic route design and process development.
The Critical Role of Protecting Groups in 3-Aminopiperidine Synthesis
The synthesis of complex molecules often necessitates the use of protecting groups to mask reactive functional moieties and prevent undesired side reactions. In the context of 3-aminopiperidine derivatives, the piperidine nitrogen is typically protected to allow for selective functionalization of the 3-amino group. The choice of this protecting group significantly impacts the overall synthetic strategy, influencing factors such as stability, ease of introduction and removal, and compatibility with subsequent reaction conditions. Two of the most prevalent N-protecting groups for this purpose are the benzyloxycarbonyl (Cbz or Z) group, yielding this compound, and the tert-butoxycarbonyl (Boc) group.
This guide will dissect the synthetic pathways to both intermediates, offering a comparative analysis of their respective yields, purities, and the practical implications of their use in the synthesis of medicinally important compounds.
Synthetic Pathway Analysis: N-Cbz vs. N-Boc Protection
The validation of a synthetic intermediate hinges on a thorough understanding of its preparation. Here, we compare established routes to both the N-Cbz and N-Boc protected 3-methylaminopiperidine.
Synthesis of this compound (N-Cbz Protected)
A common and effective method for the synthesis of N-protected 3-aminopiperidines involves enzymatic kinetic resolution or asymmetric synthesis to establish the desired stereochemistry, followed by functional group manipulations. A biocatalytic approach using a transaminase has shown considerable promise for the enantioselective synthesis of (R)-3-aminopiperidine derivatives[1].
A plausible and efficient synthetic route to this compound can be envisioned through a two-step sequence starting from the commercially available N-Cbz-3-oxopiperidine. The first step involves a reductive amination with methylamine, followed by reduction of the resulting imine.
This established route provides the desired N-Boc protected intermediate in overall yields ranging from 44% to 55%. While this chemical approach is robust and scalable, it involves a greater number of synthetic transformations compared to a potentially more direct enzymatic route for the N-Cbz analogue.
Comparative Performance Analysis
The choice between N-Cbz and N-Boc protected intermediates extends beyond the initial synthesis and has significant implications for subsequent steps in a synthetic sequence.
| Parameter | This compound (N-Cbz) | tert-Butyl 3-(methylamino)piperidine-1-carboxylate (N-Boc) |
| Synthetic Route | Potentially shorter, enzymatic routes available. | Multi-step chemical synthesis from L-glutamic acid. |
| Reported Yield | Up to 54% (for analogous enzymatic synthesis).[2] | 44-55% overall yield. |
| Deprotection Conditions | Hydrogenolysis (e.g., H₂, Pd/C). | Acidic conditions (e.g., TFA, HCl). |
| Orthogonality | Orthogonal to acid- and base-labile protecting groups. | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Safety Considerations | Hydrogenolysis requires specialized equipment (hydrogenator). | Strong acids are corrosive and require careful handling. |
| Cost of Reagents | Benzyl chloroformate is a common Cbz source. | Di-tert-butyl dicarbonate (Boc anhydride) is a common Boc source. |
Experimental Protocols
To provide a practical context for this comparison, the following are representative experimental protocols for key transformations.
Protocol 1: Biocatalytic Asymmetric Synthesis of (R)-N-benzyl-3-aminopiperidine
This protocol, adapted from a patented procedure, demonstrates the use of a transaminase for the enantioselective synthesis of a related N-protected 3-aminopiperidine, which can be conceptually applied to the synthesis of the N-Cbz analogue.[1]
Materials:
-
N-benzyl-3-piperidone
-
Isopropylamine
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
ω-transaminase lyophilized powder
-
Pyridoxal phosphate (PLP)
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve isopropylamine in water and adjust the pH to 9.0 with aqueous hydrochloric acid.
-
Dilute the solution with Tris-HCl buffer and preheat to 45°C.
-
Add N-benzyl-3-piperidone to the buffered solution.
-
Add the ω-transaminase and PLP.
-
Maintain the reaction at 45°C for 24 hours, controlling the pH at 9.0 with the addition of 20% isopropylamine solution.
-
Upon reaction completion (monitored by TLC), filter to remove solids.
-
Extract the mother liquor with ethyl acetate (3x).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-N-benzyl-3-aminopiperidine.
A reported yield for this specific transformation is 90.9% with an enantiomeric excess (ee) of 99.0%.[1]
Protocol 2: Multi-step Synthesis of N-Boc-3-aminopiperidine derivative from L-Glutamic Acid
This multi-step synthesis is detailed in the work by Khom et al.. The final cyclization step to introduce the methylamino group would involve the reaction of the corresponding ditosylate with methylamine.
Key Steps:
-
Diesterification of L-glutamic acid: Treatment with thionyl chloride in methanol.
-
N-Boc Protection: Reaction with di-tert-butyl dicarbonate.
-
Reduction to Diol: Using sodium borohydride.
-
Ditosylation: Reaction with p-toluenesulfonyl chloride.
-
Cyclization: Reaction of the ditosylate with methylamine to form the N-Boc-3-(methylamino)piperidine.
The overall reported yield for this five-step sequence is in the range of 44-55%.
Case Studies in Drug Synthesis
The practical utility of these intermediates is best illustrated through their application in the synthesis of marketed drugs.
Alogliptin: This dipeptidyl peptidase-4 (DPP-4) inhibitor, used for the treatment of type 2 diabetes, incorporates a chiral (R)-3-aminopiperidine moiety. The synthesis of Alogliptin often utilizes a protected form of (R)-3-aminopiperidine, and the choice between N-Boc and N-Cbz can influence the overall synthetic strategy.[3] The N-Boc protected intermediate is frequently used, with the Boc group being removed under acidic conditions in a late-stage step of the synthesis.
Besifloxacin: A fluoroquinolone antibiotic, Besifloxacin also contains a chiral 3-aminopiperidine ring system. Synthetic routes to Besifloxacin often involve the coupling of the chiral 3-aminopiperidine intermediate with the fluoroquinolone core. The choice of protecting group for the piperidine nitrogen is critical to ensure compatibility with the coupling reaction conditions.
Conclusion and Future Perspectives
The validation of a synthetic intermediate is a multifaceted process that requires a holistic evaluation of its synthesis, purity, and performance in subsequent chemical transformations. Both this compound (N-Cbz protected) and its N-Boc counterpart are valuable building blocks in pharmaceutical synthesis.
The N-Cbz protected intermediate offers the potential for a more convergent and potentially more enantioselective synthesis, particularly through biocatalytic methods. Its deprotection via hydrogenolysis provides orthogonality to acid- and base-labile groups, which can be a significant advantage in complex syntheses.
Conversely, the N-Boc protected intermediate is accessible through a well-established, albeit longer, chemical synthesis from an inexpensive starting material. Its acid-labile nature is compatible with many synthetic strategies, though care must be taken with acid-sensitive functional groups.
The optimal choice between these two intermediates will ultimately depend on the specific requirements of the target molecule, the desired scale of production, and the overall synthetic strategy. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable routes to these critical piperidine-based intermediates will remain an active area of research.
References
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A-Scientist's Comparative Guide: 3-Methylamino-piperidine-1-carboxylic acid benzyl ester vs. tert-butyl ester in Synthesis
Abstract
In the intricate landscape of pharmaceutical and fine chemical synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. This guide provides a detailed comparative analysis of two commonly employed N-protected derivatives of 3-methylaminopiperidine: the benzyl ester (Cbz or Z group) and the tert-butyl ester (Boc group). We delve into the nuances of their synthesis, deprotection, stability, and strategic application, supported by experimental protocols and data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Critical Role of N-Protection in Piperidine Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The secondary amine within 3-methylaminopiperidine presents a nucleophilic site that often requires protection to prevent unwanted side reactions during multi-step syntheses. Carbamates are among the most effective and widely used protecting groups for amines due to their relative stability and the variety of available deprotection methods.[1]
This guide focuses on two of the most prevalent carbamate protecting groups: the benzyloxycarbonyl (Cbz) and the tert-butyloxycarbonyl (Boc) groups, as applied to 3-methylaminopiperidine. The choice between these two is not arbitrary; it is a strategic decision dictated by the overall synthetic route, the presence of other functional groups, and desired reaction conditions.[1]
The Contenders: Structures at a Glance
A clear understanding of the structural differences between the Cbz and Boc protecting groups is fundamental to appreciating their distinct chemical behaviors.
Caption: Chemical structures of Cbz- and Boc-protected 3-methylaminopiperidine.
Synthesis: The Protection Step
The introduction of both Cbz and Boc groups onto the piperidine nitrogen is typically a straightforward nucleophilic substitution. However, the choice of reagents and conditions can influence yield and purity.
Cbz Protection
The Cbz group is commonly introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[2][3] The reaction proceeds via the nucleophilic attack of the secondary amine on the highly reactive chloroformate.[2]
Experimental Protocol: Cbz Protection of 3-Methylaminopiperidine
-
Dissolution: Dissolve 3-methylaminopiperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of an organic solvent and aqueous sodium carbonate or bicarbonate solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.05 equiv.) to the stirred solution.
-
Base: In an aqueous/organic biphasic system, a base like sodium carbonate maintains the pH between 8 and 10.[3] In an anhydrous system, an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to scavenge the HCl byproduct.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Perform an aqueous work-up to remove the base and salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Boc Protection
The Boc group is most frequently introduced using di-tert-butyl dicarbonate (Boc₂O).[4][5] This reagent is generally considered safer and easier to handle than Cbz-Cl. The protection mechanism involves the amine attacking a carbonyl carbon of the anhydride.[5]
Experimental Protocol: Boc Protection of 3-Methylaminopiperidine
-
Dissolution: Dissolve 3-methylaminopiperidine (1.0 equiv.) in a solvent such as THF, DCM, acetonitrile, or a mixture of water and an organic solvent like acetone.[4][6]
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.0-1.2 equiv.) to the solution.[6]
-
Base: A base like triethylamine, DMAP, or sodium bicarbonate is often used to facilitate the reaction.[4]
-
Reaction: Stir the mixture at room temperature or with moderate heating (e.g., 40 °C).[4] The reaction is typically complete within a few hours.
-
Work-up: If an organic solvent is used, it can be removed in vacuo. An aqueous work-up followed by extraction with a suitable organic solvent is common. The combined organic layers are dried and concentrated.
-
Purification: The resulting Boc-protected piperidine is often of high purity and may not require further purification.
Comparative Synthesis Data
| Parameter | Cbz Protection (Cbz-Cl) | Boc Protection (Boc₂O) |
| Reagent | Benzyl chloroformate | Di-tert-butyl dicarbonate |
| Typical Solvents | DCM, Dioxane, Water/Organic | THF, DCM, Acetonitrile, Water/Organic |
| Base | Na₂CO₃, NaHCO₃, TEA, DIPEA | TEA, DMAP, NaOH, NaHCO₃ |
| Reaction Time | 2-12 hours | 1-6 hours |
| Typical Yield | >90% | >95% |
| Byproducts | HCl (requires scavenging) | CO₂, tert-butanol |
Deprotection: The Liberation of the Amine
The key difference and the basis for strategic selection between Cbz and Boc lie in their deprotection conditions.[1] This orthogonality is crucial in complex syntheses where multiple protecting groups are present.[1][7]
Caption: Orthogonal deprotection pathways for Cbz and Boc groups.
Cbz Deprotection
The Cbz group is renowned for its stability to a wide range of reagents but is readily cleaved by hydrogenolysis.[2]
-
Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz removal.[5] It involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[4][5] The byproducts are toluene and carbon dioxide, which are easily removed.
-
Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas involves a hydrogen donor like ammonium formate or 1,4-cyclohexadiene in the presence of Pd/C.[8][9] This method avoids the need for specialized hydrogenation equipment. A combination of NaBH₄ and catalytic Pd-C in methanol can also be used for the in-situ generation of hydrogen.[8]
-
-
Acidic Conditions: Strong acidic conditions, such as HBr in acetic acid, can also cleave the Cbz group.[3] This method is less common due to its harshness but can be useful when hydrogenolysis is not feasible (e.g., in the presence of other reducible functional groups). Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) also offer a milder, non-reductive cleavage option.[3][10]
Boc Deprotection
The Boc group is stable to basic conditions and hydrogenolysis but is labile to acid.[7][11]
-
Acidolysis: The standard method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in a solvent like dioxane or ethyl acetate.[4] The reaction is typically fast and occurs at room temperature.[4] The mechanism involves the formation of a stable tert-butyl cation, which then forms isobutylene and CO₂.[6][11]
Stability and Orthogonality
The choice between Cbz and Boc protection is often a matter of strategic orthogonality.
-
Cbz Group Stability:
-
Boc Group Stability:
This differential stability allows for the selective deprotection of one group in the presence of the other, a cornerstone of modern synthetic strategy.[5] For instance, a Boc group can be removed with TFA while leaving a Cbz group intact.[5] Conversely, a Cbz group can be removed by hydrogenation without affecting a Boc group.[5]
Performance Comparison and Strategic Selection
| Feature | Cbz-Protected | Boc-Protected | Rationale and Field Insights |
| Protection | Robust, crystalline derivatives | High yield, simple procedure | Cbz protection can sometimes aid in the crystallization and purification of intermediates.[3] Boc protection is often cleaner with fewer byproducts. |
| Deprotection | Mild (Hydrogenolysis) or harsh (HBr/AcOH) | Mild (Acidolysis) | Hydrogenolysis is very mild and chemoselective, but incompatible with reducible groups (alkenes, alkynes, some aromatic systems). Acidolysis for Boc removal is simple but can be problematic for acid-sensitive substrates.[1] |
| Orthogonality | Orthogonal to Boc, Fmoc | Orthogonal to Cbz, Fmoc | This is the primary driver for selection in complex syntheses, enabling sequential deprotection.[1] |
| Cost | Reagents can be more expensive | Boc₂O is generally affordable | For large-scale synthesis, cost can be a significant factor. |
| Safety | Cbz-Cl is corrosive and lachrymatory | Boc₂O is a low-melting solid, easier to handle | Safety and handling considerations are crucial in process development. |
Decision-Making Workflow:
Caption: A simplified decision tree for selecting between Cbz and Boc protection.
Conclusion
Both this compound and its tert-butyl ester analogue are invaluable tools in organic synthesis. The benzyl carbamate (Cbz) offers stability to acidic conditions and is readily removed by mild hydrogenolysis, making it ideal for syntheses involving acid-labile groups. Conversely, the tert-butyl carbamate (Boc) is stable to hydrogenation and basic conditions but is easily cleaved by acid, suiting it for molecules containing reducible moieties.
The optimal choice is not universal but is dictated by the specific context of the synthetic route. By understanding the distinct reactivity profiles, stability, and deprotection orthogonality of these two protecting groups, researchers can design more efficient, robust, and high-yielding synthetic pathways.
References
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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A Comparative Guide to Pharmacophore Modeling of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester Analogs
This guide provides an in-depth, comparative analysis of pharmacophore modeling techniques as applied to 3-Methylamino-piperidine-1-carboxylic acid benzyl ester analogs. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated modeling workflow. We will explore both the foundational principles and the practical application of generating and validating a pharmacophore model, a critical step in modern, rational drug design.
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its structural and physicochemical properties often enhance druggability, improve metabolic stability, and facilitate transport across biological membranes.[1][2] The specific analog, this compound, and its derivatives serve as versatile intermediates in the synthesis of complex, bioactive molecules, particularly in the development of novel pharmaceuticals.[3][4] Understanding the key chemical features responsible for their biological activity is paramount for lead optimization and the discovery of new chemical entities.
Foundational Strategy: Choosing the Right Modeling Approach
Pharmacophore modeling serves to identify the essential three-dimensional arrangement of steric and electronic features required for a molecule to interact with a specific biological target.[5][6] The choice between the two primary modeling strategies—ligand-based and structure-based—is the most critical initial decision and is dictated entirely by the available data.
-
Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of ligands with known biological activities is available.[5][7] The model is built by superimposing a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity.
-
Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, this method is preferred.[5][8] The model is derived directly from the key interaction points observed between the protein and a bound ligand within the binding site.
Causality of Choice: For a novel series of analogs like our target compounds, a validated protein structure may not be available. Therefore, a ligand-based approach is often the most pragmatic and powerful starting point. It allows us to leverage structure-activity relationship (SAR) data from existing analogs to build a predictive model that can guide future synthesis and screening efforts. This guide will primarily focus on the ligand-based workflow, while providing comparative insights into the structure-based alternative.
Experimental Workflow: A Self-Validating Protocol
A trustworthy pharmacophore model is a validated one. The following protocol is designed as a self-validating system, with built-in checks and balances to ensure the final model is robust, predictive, and not a product of random chance.
Step 1: Dataset Curation and Preparation
The quality of the input data dictates the quality of the output model. This is the most critical phase.
-
Compound Selection: Assemble a dataset of this compound analogs with experimentally determined biological activity (e.g., IC₅₀, Kᵢ).
-
Activity Classification: Partition the compounds into at least two, preferably three, activity classes:
-
Actives: Compounds with high potency (e.g., IC₅₀ < 1 µM). This set should be structurally diverse to ensure the model captures common features rather than idiosyncrasies of a single chemical series.[9]
-
Inactives: Compounds confirmed to have no or very low activity (e.g., IC₅₀ > 50 µM). These are crucial for refining the model and defining exclusionary volumes.
-
Moderately Actives (Optional): Can be used for more granular model refinement.
-
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) used to build the model, and a test set (the remaining 20-30%) used for external validation.[9] The split should be done rationally to ensure a similar distribution of activity and structural diversity in both sets.
Expert Rationale: A model built only on active compounds might be too general. Including inactives is essential because it forces the model to be more discriminative, focusing only on the features that are unique to the active compounds.[10] This directly enhances the model's predictive power during virtual screening.
| Compound ID | Structure (Modification on Piperidine Core) | IC₅₀ (nM) | Activity Class | Dataset |
| Analog-01 | 3-Methylamino (Parent) | 50 | Active | Training |
| Analog-02 | 3-Ethylamino | 80 | Active | Training |
| Analog-03 | 3-Methylamino, 4-Fluoro-benzyl ester | 35 | Active | Training |
| ... | ... | ... | ... | Training |
| Analog-15 | 3-Dimethylamino | >10,000 | Inactive | Training |
| Analog-16 | 3-Amino (no methyl) | 8,000 | Inactive | Training |
| Analog-17 | 3-Propylamino | 150 | Active | Test |
| Analog-18 | 3-Methylamino, 2-Chloro-benzyl ester | 95 | Active | Test |
| Analog-19 | 3-tert-Butylamino | >10,000 | Inactive | Test |
| Table 1: Hypothetical dataset of analogs for pharmacophore model development. A full dataset would contain dozens of compounds. |
Step 2: Conformational Analysis
Flexible molecules like our piperidine analogs can adopt numerous shapes (conformers). It is vital to generate a realistic ensemble of low-energy 3D conformers for each molecule in the training set to ensure the bioactive conformation is likely represented.[9]
-
Method: Use a robust conformational search algorithm (e.g., systematic search, Monte Carlo).
-
Energy Minimization: Each generated conformer should be subjected to energy minimization using a suitable force field (e.g., OPLS, MMFF).
-
Output: A database of multi-conformer 3D structures for each compound in the training set.
Step 3: Pharmacophore Feature Identification & Hypothesis Generation
This step involves identifying the key chemical features and their spatial relationships.
-
Feature Definition: Common pharmacophoric features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY) regions, Aromatic Rings (AR), and Positive/Negative Ionizable centers.[5][11]
-
Common Feature Alignment: Software algorithms align the conformers of the active molecules from the training set to find common spatial arrangements of these features.
-
Hypothesis Generation: The output is a set of pharmacophore hypotheses. Each hypothesis is a 3D model defining the types of features and the distances between them. Sophisticated programs like Catalyst, PHASE, or LigandScout generate multiple hypotheses and score them based on how well they map to the active compounds and avoid mapping to the inactives.[12][13][14]
Step 4: Model Validation (The Trustworthiness Pillar)
An unvalidated model is merely a hypothesis. Rigorous validation is essential to ensure the model has true predictive power.
-
Internal Validation:
-
Training Set Recovery: The best hypotheses should map all or most of the active compounds in the training set.
-
Fisher's Randomization Test: The model generation process is repeated multiple times with shuffled activity data. A statistically significant original model must score much higher than the models from randomized data, ensuring the result is not due to chance.
-
-
External Validation: This is the most critical test of a model's predictive ability.[9]
-
Test Set Screening: The model is used to screen the test set (which was not used in model creation). It should successfully classify the majority of actives as "hits" and the majority of inactives as "non-hits."
-
Decoy Set Screening: A large set of structurally diverse, drug-like molecules presumed to be inactive (a "decoy set") is screened. A good model should retrieve very few of these decoys, demonstrating high specificity. The ability to enrich the known actives from the decoys is a key metric.[15]
-
| Validation Metric | Description | Acceptable Value |
| Sensitivity | Percentage of test set actives correctly identified. | > 70% |
| Specificity | Percentage of test set/decoy set inactives correctly rejected. | > 70% |
| Enrichment Factor (EF) | How much better the model is at finding actives than random selection. | > 1.0 (higher is better) |
| ROC AUC | Area Under the Receiver Operating Characteristic curve; measures overall quality. | > 0.7 (higher is better) |
| Table 2: Key metrics for evaluating the performance of a validated pharmacophore model. |
Comparative Analysis of Pharmacophore Modeling Platforms
While the underlying principles are similar, different software packages offer unique algorithms, features, and user experiences. The choice often depends on available resources, computational expertise, and specific project needs.
| Software Platform | Primary Approach | Key Strengths | Considerations |
| Schrödinger Phase [13][16] | Ligand & Structure-Based | Excellent scoring algorithms, seamless integration with the Schrödinger suite (e.g., for docking), robust validation tools. | Commercial license required; can have a steeper learning curve. |
| BIOVIA Discovery Studio (Catalyst) [14] | Ligand & Structure-Based | Pioneer in pharmacophore modeling (HipHop algorithm), strong 3D-QSAR integration, comprehensive environment. | Commercial license required; interface can be complex for new users. |
| LigandScout [12] | Ligand & Structure-Based | Intuitive graphical interface, excellent for structure-based model generation, powerful alignment and screening algorithms. | Commercial license required. |
| Pharmit / ZINCPharmer [5][17] | Ligand & Structure-Based | Free, web-based tools. Excellent for rapid screening of massive libraries (like ZINC). Good for academic and exploratory use. | Less control over hypothesis generation and validation compared to commercial packages. Relies on pre-computed conformations. |
| RDKit [11] | Ligand-Based | Open-source Python toolkit. Offers complete flexibility for custom workflows. Excellent for integrating pharmacophores into larger computational pipelines. | Requires programming expertise (Python). No graphical user interface out-of-the-box. |
| Table 3: Objective comparison of common pharmacophore modeling software alternatives. |
Recommendation Logic:
-
For research groups with access to commercial software, Schrödinger Phase or BIOVIA Discovery Studio offer the most comprehensive and validated workflows.
-
For academic labs or those requiring a cost-effective solution, Pharmit provides a powerful, user-friendly platform for screening.
-
For computational chemists who need maximum flexibility and wish to build custom protocols, the RDKit library is the industry standard for open-source cheminformatics.[11]
Application in Virtual Screening and Lead Optimization
The ultimate goal of a validated pharmacophore model is to find novel, active compounds.[5]
-
Database Preparation: A large database of purchasable or virtual compounds is converted into a multi-conformer 3D database.
-
Pharmacophore Screening: The validated model is used as a 3D query to rapidly screen the database. Only molecules that can adopt a conformation matching the pharmacophore's features and spatial constraints are retained as "hits."
-
Hit Filtering & Optimization: The resulting hit list is typically filtered by other properties (e.g., molecular weight, lipophilicity, ADMET predictions) and then prioritized for acquisition and experimental testing. The pharmacophore model can also guide the optimization of existing leads by highlighting which features are essential for activity.
Conclusion
Pharmacophore modeling is a powerful, computationally efficient strategy for understanding the structure-activity relationships of this compound analogs. By following a rigorous, self-validating protocol, researchers can develop predictive models that transcend simple data compilation. These models serve as a crucial bridge between known active compounds and the discovery of novel chemical matter, accelerating the drug discovery cycle. The choice of software depends on specific needs, but the principles of careful dataset curation, robust model generation, and—most importantly—thorough external validation remain universal pillars of scientific integrity in the field.
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TeachOpenCADD. (n.d.). Ligand-based pharmacophores. TeachOpenCADD Documentation. [Link]
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Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial. [Link]
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Talele, T. T. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Molecules, 27(19), 6704. [Link]
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Omixium. (2023, September 10). Ligand-Based Pharmacophore Modeling using RDKit. YouTube. [Link]
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Bioinformatics Insights. (2023, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). CoMFA study of piperidine analogues of cocaine at the dopamine transporter. PubMed. [Link]
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American Chemical Society. (2021, August 24). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Publications. [Link]
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Schrödinger. (n.d.). Phase. [Link]
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National Center for Biotechnology Information. (n.d.). A comparison of the pharmacophore identification programs: Catalyst, DISCO and GASP. PubMed. [Link]
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Dove Press. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]
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National Center for Biotechnology Information. (n.d.). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. PubMed. [Link]
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Elsevier. (2022, October 12). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification. Arabian Journal of Chemistry. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Piperidine-Based Compounds
The piperidine ring is a cornerstone of modern medicinal chemistry.[1][2][3] This six-membered nitrogen-containing heterocycle is not merely a common structural motif; it is a "privileged scaffold," a term bestowed upon molecular frameworks that are capable of binding to multiple, diverse biological targets.[3] Its prevalence in over 70 commercialized drugs, including blockbusters for central nervous system (CNS) disorders, cancer, and pain management, speaks to its remarkable versatility.[2][3][4] The piperidine moiety often enhances drug-like properties, improving metabolic stability, membrane permeability, and pharmacokinetic profiles, which are crucial for a compound's ultimate success in a living system.[3]
However, the journey from a promising molecule in a test tube to a life-saving therapeutic is fraught with challenges. The central hurdle is translating potent in vitro activity—efficacy observed in a controlled, artificial environment—to demonstrable in vivo efficacy in a complex, whole organism. This guide provides an in-depth comparison of these two critical evaluation phases, using piperidine-based compounds as a central theme to explain the causality behind experimental choices and to illuminate the path from benchtop discovery to preclinical validation.
Part 1: The Proving Ground: In Vitro Efficacy Evaluation
In vitro (Latin for "in glass") studies are the foundational step in drug discovery. They are designed to rapidly screen compounds, determine their mechanism of action, and quantify their potency in a simplified, isolated system. This approach is cost-effective and allows for high-throughput analysis before committing to more complex and resource-intensive animal studies.
Causality of Experimental Choice: Why Start In Vitro?
The primary goal is to answer fundamental questions: Does the compound interact with the intended biological target? And if so, at what concentration? We isolate the target—be it an enzyme, a receptor, or a cancer cell line—to eliminate the myriad variables of a living organism. This reductionist approach provides a clear, quantitative measure of a compound's intrinsic activity.
Common In Vitro Assays for Piperidine Compounds:
-
Enzyme Inhibition Assays: Many piperidine-based drugs function by inhibiting enzymes. For example, novel thiosemicarbazones containing a piperidine scaffold have been evaluated as inhibitors of Dihydrofolate Reductase (DHFR), a key target in cancer and infectious diseases.[5] The key metric here is the IC50 value : the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Receptor Binding Assays: Piperidine is a core component of many CNS drugs that target receptors, such as opioid receptors for analgesia.[6] These assays measure the affinity of the compound for the receptor, often expressed as the Ki (inhibition constant) .
-
Cell-Based Antiproliferative Assays: For anticancer drug discovery, the most crucial in vitro test is the cytotoxicity assay. Compounds are tested against panels of human cancer cell lines to determine their ability to inhibit cell growth or kill cancer cells. The resulting metric is often a GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) .[7] Many piperidine derivatives have shown potent cytotoxic effects against various cancer cell lines.[8][9]
Protocol Spotlight: Sulforhodamine B (SRB) Antiproliferative Assay
This protocol is a self-validating system for assessing cytotoxicity, widely used for its reliability and simplicity.
Objective: To determine the concentration of a piperidine-based compound that inhibits the growth of a human cancer cell line by 50% (GI50).
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer) into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine test compounds. Add these dilutions to the wells, ensuring a range of concentrations are tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Cell Fixation: Gently discard the medium. Fix the remaining cells by adding cold 10% Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C. This step adheres the cells to the plate and precipitates cellular proteins.
-
Staining: Wash the plates multiple times with slow-running tap water to remove the TCA. Allow plates to air dry completely. Stain the cells with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins, providing an estimate of total protein mass, which is proportional to cell number.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Allow plates to air dry. Add 10 mM TRIS base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (absorbance) of each well at ~510 nm using a microplate reader.
-
Analysis: Plot the percentage of cell growth inhibition against the compound concentration (log scale). Use non-linear regression analysis to calculate the GI50 value.[7]
The following diagram illustrates the typical workflow for initial drug screening, starting with in vitro assays.
Caption: High-level workflow from in vitro screening to preclinical candidate selection.
Part 2: From the Glass to the Organism: In Vivo Efficacy
In vivo (Latin for "within the living") studies are performed in whole, living organisms—typically animal models—to assess how a compound behaves in a complex physiological system. A stellar in vitro IC50 is meaningless if the compound cannot reach its target in vivo, is metabolized too quickly, or causes unacceptable toxicity.
Causality of Experimental Choice: Why Move to Animal Models?
In vivo studies are designed to evaluate the collective impact of Pharmacokinetics (PK) —what the body does to the drug (Absorption, Distribution, Metabolism, Excretion)—and Pharmacodynamics (PD) —what the drug does to the body. This is where we determine if the in vitro potency translates to a therapeutic effect at a safe dose.
Common Animal Models for Piperidine Compounds:
-
Analgesia Models: To test pain-relieving properties, models like the tail-flick test (measuring response to a heat stimulus) and the acetic acid-induced writhing test are common.[6] Several studies have confirmed the analgesic effects of novel piperidine derivatives using these methods.[6][10]
-
Anticancer Models: The gold standard for evaluating anticancer drugs is the xenograft mouse model .[11] This involves implanting human cancer cells subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. The key metric is Tumor Growth Inhibition (TGI) . Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, are becoming more common for personalized medicine strategies.[11]
-
Vitiligo Models: In a study on vitiligo, sparsely pigmented mice were treated topically with piperine (a naturally occurring piperidine) and its analogues, with or without UV radiation, to evaluate skin repigmentation.[12]
Protocol Spotlight: Mouse Xenograft Model for Anticancer Efficacy
This protocol provides a validated system for assessing a compound's ability to inhibit tumor growth in a living animal.
Objective: To evaluate the in vivo antitumor efficacy of a piperidine-based compound against a human cancer xenograft.
Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID) for at least one week to acclimate them to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 breast cancer cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly. Using digital calipers, measure tumor length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). Groups typically include a vehicle control and one or more doses of the test compound.
-
Drug Administration: Administer the piperidine compound and vehicle control according to the planned schedule (e.g., daily, via oral gavage or intraperitoneal injection). The dose and route are informed by prior PK and toxicology studies.
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.
-
Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of Tumor Growth Inhibition (%TGI) at the end of the study. Analyze for statistical significance between the treated and vehicle groups.
Part 3: The In Vitro-In Vivo Correlation (IVIVC): The Moment of Truth
The transition from in vitro to in vivo is the most significant hurdle in drug discovery. A strong in vitro-in vivo correlation (IVIVC) is the desired outcome, but it is often elusive. The piperidine scaffold can improve the odds by conferring favorable ADME properties, but success is never guaranteed.[3]
Comparative Data: Hypothetical Piperidine-Based Kinase Inhibitors
Let's consider two hypothetical piperidine compounds targeting a specific kinase in breast cancer.
| Compound | In Vitro Assay (MCF-7 Cells) | In Vivo Assay (MCF-7 Xenograft) |
| Compound A | GI50 = 15 nM | TGI = 15% at 50 mg/kg (Not significant) |
| Compound B | GI50 = 85 nM | TGI = 70% at 50 mg/kg (p < 0.01) |
Analysis:
-
Compound A is highly potent in vitro but shows almost no effect in vivo. This classic discrepancy often points to poor pharmacokinetics. The compound might be rapidly metabolized by the liver, poorly absorbed from the gut, or unable to penetrate the tumor tissue effectively.
-
Compound B , while 5-fold less potent in vitro, demonstrates robust efficacy in vivo. This suggests that Compound B has a superior pharmacokinetic profile. Its piperidine structure may have been optimized to resist metabolic breakdown and achieve sustained, effective concentrations at the tumor site. This highlights a critical lesson: in vivo efficacy trumps in vitro potency.
A real-world example is epibatidine , a natural piperidine alkaloid. It demonstrated analgesic potency over 200 times that of morphine in animal models.[13] However, its therapeutic dose was perilously close to its toxic and lethal dose, giving it an unacceptable therapeutic index that prevented any clinical development.[13] This is a case where potent in vivo efficacy was unfortunately coupled with insurmountable in vivo toxicity—a finding impossible to predict from in vitro studies alone.
The following diagram illustrates a key signaling pathway often targeted by anticancer piperidine compounds.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a piperidine compound.
Conclusion
The evaluation of piperidine-based compounds, like all drug candidates, rests on the complementary pillars of in vitro and in vivo testing. In vitro assays serve as the initial, high-throughput filter, identifying potent molecules and elucidating their mechanism of action in a controlled setting. In vivo studies provide the ultimate test of therapeutic potential, revealing whether a compound can navigate the complexities of a living system to produce a desired effect without undue toxicity.
The piperidine scaffold remains a profoundly valuable tool in drug discovery precisely because it can be chemically modified to bridge the gap between these two worlds.[1][14] By understanding the causality behind each experimental phase and intelligently interpreting the comparative data, researchers can more effectively optimize piperidine structures to overcome pharmacokinetic hurdles, translating potent in vitro hits into effective in vivo candidates. The ultimate goal is not merely a low nanomolar IC50 in a dish, but a safe and effective medicine for patients.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Krasowska, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Ahmad, I., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Chemistry & Biodiversity. [Link]
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Vardanyan, R. (Ed.). (2017). Piperidine-Based Drug Discovery. Elsevier. [Link]
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de Oliveira, R. G., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 14(1), e0210870. [Link]
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Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of disubstituted pipecolinates. Chemical Science, 13(41), 12266-12273. [Link]
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Kumar, D., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861958. [Link]
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Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 70(6), 1031-1037. [Link]
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Tariq, S., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. ResearchGate. [Link]
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Carroll, F. I., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 41(11), 1946-1955. [Link]
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Tuccinardi, T., et al. (2016). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. ACS Chemical Neuroscience, 7(8), 1136-1146. [Link]
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Kumar, A., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23078. [Link]
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Faas, L., et al. (2012). In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model. British Journal of Dermatology, 166(5), 1067-1077. [Link]
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Han, Y., et al. (2008). In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression. Toxicology and Applied Pharmacology, 230(3), 283-289. [Link]
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Kumar, A., et al. (2016). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3643-3647. [Link]
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A Comparative Guide to Catalysts for Piperidine N-Alkylation: A Senior Application Scientist's Perspective
Welcome to a comprehensive exploration of catalytic systems for the N-alkylation of piperidine. This guide is designed for researchers, scientists, and professionals in drug development seeking to navigate the diverse landscape of catalytic methodologies for this crucial transformation. The introduction of alkyl groups to the piperidine nitrogen is a cornerstone of medicinal chemistry, profoundly influencing the pharmacological profile of countless therapeutic agents. In this document, we will dissect and compare various catalytic strategies, moving beyond a mere recitation of protocols to provide a deeper understanding of the underlying principles and practical considerations that govern catalyst selection and performance.
The Strategic Importance of Piperidine N-Alkylation
The piperidine scaffold is a privileged motif in drug discovery, appearing in numerous FDA-approved drugs. N-alkylation of this heterocycle is a powerful tool for modulating a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications, in turn, can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity and selectivity. The choice of an optimal catalytic system for this transformation is therefore a critical decision in the synthetic route design, impacting not only the yield and purity of the final product but also the overall efficiency, cost-effectiveness, and environmental footprint of the process.
A Comparative Analysis of Catalytic Systems
This guide will systematically evaluate the performance of several major classes of catalysts for piperidine N-alkylation, focusing on key metrics such as yield, selectivity, reaction conditions, and catalyst reusability. We will delve into the mechanistic nuances of each system, providing you with the rationale to make informed decisions for your specific synthetic challenges.
Transition Metal Catalysis: The Workhorses of N-Alkylation
Transition metal complexes have long dominated the field of N-alkylation, offering high efficiency and broad substrate scope. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a central theme in many of these systems, providing an atom-economical and environmentally benign approach that utilizes alcohols as alkylating agents, with water as the only byproduct.
Palladium-based catalysts, both homogeneous and heterogeneous, are widely employed for N-alkylation reactions.[1] They offer several advantages, including high catalytic efficiency, mild reaction conditions, and good functional group tolerance.[1]
-
Mechanism: The catalytic cycle typically begins with the oxidation of the alcohol to an aldehyde by the palladium catalyst. The aldehyde then condenses with piperidine to form an enamine or iminium ion intermediate. This intermediate is subsequently hydrogenated by the palladium hydride species, which was formed during the initial alcohol oxidation, to yield the N-alkylated piperidine and regenerate the active catalyst.
Caption: Palladium-Catalyzed Borrowing Hydrogen Cycle.
-
Performance: Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or supported on metal oxides like SiO2, offer the advantage of easy separation and recyclability.[1] For instance, N-alkylation of anilines with primary amines using Pd/C under microwave heating has been shown to give high yields.[1]
Ruthenium complexes are also highly effective for N-alkylation via the borrowing hydrogen mechanism. They are known for their robustness and ability to catalyze the reaction under mild conditions.
-
Mechanism: Similar to palladium, ruthenium catalysts facilitate the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent reduction of the imine intermediate by the ruthenium hydride.
-
Performance: Commercially available ruthenium complexes have been successfully used for the N-alkylation of a wide range of aromatic primary amines with various primary alcohols, affording the corresponding secondary amines in high yields.[2] For example, the reaction of p-anisidine with benzyl alcohol using a Ru-based catalyst resulted in an 85% yield of the N-benzylated product.[2]
Iridium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools for N-alkylation. They often exhibit high activity and selectivity.
-
Mechanism: The iridium-catalyzed borrowing hydrogen cycle is well-established. The entire catalytic cycle can occur with all intermediates bound to the iridium catalyst, which can enhance efficiency.[3] The mechanism involves the oxidation of the alcohol to an aldehyde, which remains coordinated to the iridium center. The amine then reacts with the coordinated aldehyde to form a hemiaminal, which dehydrates to a coordinated imine. Finally, the imine is reduced by the iridium hydride to the N-alkylated amine.
Caption: Iridium-Catalyzed Borrowing Hydrogen Cycle.
-
Performance: Iridium(I) cyclooctadiene complexes with functionalized NHC ligands have been shown to be efficient catalysts for the N-alkylation of various amines with a range of alcohols.[3]
In the quest for more sustainable and cost-effective solutions, catalysts based on earth-abundant metals like nickel and copper have gained significant attention.
-
Nickel (Ni): Heterogeneous nickel catalysts, such as Ni supported on θ-Al2O3, have demonstrated high activity for the N-alkylation of anilines and aliphatic amines with various alcohols.[4] Nickel-catalyzed direct N-alkylation of anilines with primary alcohols has also been achieved with good selectivity.[5]
-
Copper (Cu): Copper-catalyzed N-alkylation often proceeds via different mechanisms. For instance, a visible-light-induced copper-catalyzed mono-alkylation of aliphatic amines with unactivated alkyl iodides has been reported.[6] Additionally, a mixed photocatalytic system of Cu/TiO2 and Au/TiO2 has been developed for the N-alkylation of amines with alcohols at room temperature.
Organocatalysis: The Metal-Free Alternative
Organocatalysis offers an attractive metal-free approach to N-alkylation, avoiding concerns about metal contamination in the final product, which is particularly crucial in pharmaceutical synthesis. Reductive amination is a key strategy in this domain.
-
Mechanism: Organocatalytic reductive amination typically involves the activation of an imine or iminium ion intermediate by a chiral Brønsted acid or a hydrogen-bond donor catalyst, such as a thiourea derivative.[7][8] The activated intermediate is then reduced by a hydride donor, like a Hantzsch ester.[7][8]
Caption: Organocatalytic Reductive Amination Mechanism.
-
Performance: Chiral phosphoric acids have been used for the enantioselective synthesis of functionalized piperidines through intramolecular cyclizations. While direct intermolecular N-alkylation of piperidine using this method is less common, the underlying principle of iminium ion activation is relevant. Thiourea-based catalysts have also been shown to be effective for direct reductive amination of aldehydes.[7]
Biocatalysis: The Green Chemistry Frontier
Enzymatic catalysis represents the pinnacle of green chemistry, offering unparalleled selectivity under mild reaction conditions. Imine reductases (IREDs) and reductive aminases (RedAms) are particularly relevant for N-alkylation.
-
Mechanism: Reductive aminases can catalyze both the formation of the imine from an aldehyde/ketone and an amine, and its subsequent reduction to the N-alkylated product, using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[9] The reaction occurs within the enzyme's active site, ensuring high stereoselectivity.
-
Performance: Biocatalytic reductive amination provides access to a broad range of chiral amines.[9] While the application of these enzymes specifically for the N-alkylation of simple piperidine is an area of ongoing research, the synthesis of piperidine derivatives from diketones using transaminases has been demonstrated.[10]
Quantitative Performance Comparison
The following table provides a comparative overview of different catalytic systems for the N-alkylation of piperidine and related amines. Please note that the reaction conditions and substrates may vary across different studies, and this table is intended to provide a general comparison.
| Catalyst Type | Catalyst/Reagent | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Heterogeneous Pd | Pd/C | Primary Amines | THF | 170 (MW) | 1.5 | up to 99 | [1] |
| Homogeneous Ru | [Ru(p-cymene)Cl2]2/dppf | Benzyl Alcohol | Toluene | 100 | 16 | 95 | [6] |
| Homogeneous Ir | [Ir(cod)Cl]2/NHC | Benzyl Alcohol | Toluene | 110 | 3 | >99 | [3] |
| Heterogeneous Ni | Ni/θ-Al2O3 | Benzyl Alcohol | Toluene | 110 | 2 | High | [4] |
| Heterogeneous Au | Au/TiO2 | Benzyl Alcohol | Toluene | 120 | 24 | 98 | [11] |
| Organocatalyst | Thiourea | Benzaldehyde | Dioxane | 50 | 24 | ~90 | [7] |
| Biocatalyst | Imine Reductase | Aldehyde/Ketone | Buffer | RT | 24 | Variable | [9] |
Detailed Experimental Protocols
To provide practical guidance, here are representative step-by-step protocols for two common N-alkylation methods.
Protocol 1: Ruthenium-Catalyzed N-Alkylation of Piperidine with Benzyl Alcohol (Borrowing Hydrogen)
This protocol is adapted from methodologies described for ruthenium-catalyzed N-alkylation of amines with alcohols.[6]
Materials:
-
[Ru(p-cymene)Cl2]2
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Potassium carbonate (K2CO3), anhydrous
-
Piperidine
-
Benzyl alcohol
-
Toluene, anhydrous
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl2]2 (0.5 mol%), Xantphos (1.1 mol%), and anhydrous K2CO3 (20 mol%).
-
Add anhydrous toluene to the flask, followed by piperidine (1.0 mmol) and benzyl alcohol (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the base and any precipitated catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylpiperidine.
Protocol 2: Organocatalytic Reductive Amination of Piperidine with Benzaldehyde
This protocol is a general representation based on organocatalytic reductive amination principles.[7][8]
Materials:
-
Thiourea catalyst (e.g., N,N'-diarylthiourea)
-
Benzaldehyde
-
Piperidine
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Dioxane or other suitable solvent
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the thiourea catalyst (5-10 mol%), benzaldehyde (1.0 mmol), and piperidine (1.2 mmol) in dioxane.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add the Hantzsch ester (1.5 mmol) to the reaction mixture.
-
Stir the reaction at the indicated temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate N-benzylpiperidine.
Conclusion and Future Outlook
The N-alkylation of piperidine is a well-developed field with a diverse array of catalytic solutions. While traditional transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, offer high efficiency and reliability, the drive towards more sustainable and cost-effective processes has spurred the development of catalysts based on earth-abundant metals like nickel and copper.
The future of piperidine N-alkylation will likely be shaped by the continued advancement of organocatalysis and biocatalysis. These metal-free approaches address the critical need for purity in pharmaceutical manufacturing and align with the principles of green chemistry. As our understanding of enzyme mechanisms deepens and our ability to engineer novel biocatalysts improves, we can expect to see wider adoption of enzymatic methods for this important transformation.
Ultimately, the selection of the "best" catalyst is context-dependent. It requires a careful consideration of factors such as substrate scope, desired selectivity, cost, scalability, and environmental impact. This guide has aimed to provide the foundational knowledge and comparative data necessary to navigate these choices with confidence and expertise.
References
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- An overview of palladium-catalyzed N-alkyl
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the purity and quality of starting materials and intermediates are paramount. 3-Methylamino-piperidine-1-carboxylic acid benzyl ester is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a piperidine core, a secondary amine, and a benzyl ester, presents unique analytical challenges. Ensuring its identity, purity, and stability requires a robust, reliable, and validated analytical method.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of active ingredients and the detection of related substances.[1] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that the procedure is suitable for its intended purpose. This guide provides an in-depth, experience-driven approach to validating a stability-indicating HPLC method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4] We will explore the rationale behind experimental choices, present detailed protocols, and compare the HPLC method against viable alternatives.
Pillar 1: Strategic Method Development—The "Why" Behind the Parameters
A successful validation begins with a well-developed method. The physicochemical properties of this compound dictate the optimal chromatographic conditions.
-
Analyte Characteristics: The molecule possesses a basic secondary amine (pKa ~9-10) and a bulky, hydrophobic benzyl ester group. This amphiphilic nature requires careful control of the mobile phase pH to ensure consistent analyte retention and peak shape. At a pH below its pKa, the amine will be protonated, increasing its polarity.
-
Column Selection: The Case for C18: For robust, routine analysis, a reversed-phase C18 (octadecylsilane) column is the workhorse of the industry.[5] We select a modern, end-capped, high-purity silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) to minimize peak tailing caused by the interaction of the basic amine with residual acidic silanols on the silica surface.[6] While alternatives like Hydrophilic Interaction Liquid Chromatography (HILIC) are suitable for highly polar compounds, a well-optimized reversed-phase method offers superior ruggedness for quality control environments.[5][7]
-
Mobile Phase Optimization:
-
Aqueous Phase: A buffered aqueous phase is essential. A phosphate or acetate buffer at a pH of 7.0 is chosen. This pH is sufficiently below the pKa of the amine to ensure consistent protonation and retention behavior while being gentle on the silica-based column.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency.
-
Elution Mode: A gradient elution (e.g., starting with a higher aqueous percentage and increasing the acetonitrile concentration over time) is selected. This approach is crucial for a stability-indicating method, as it ensures the elution of not only the main analyte but also potential polar and non-polar degradation products that may be formed under stress conditions.
-
-
Detector Settings: Analysis of the analyte's UV spectrum reveals a strong chromophore in the benzyl group. A detection wavelength of 220 nm is selected to provide high sensitivity for both the parent compound and its potential related substances.
Pillar 2: The Validation Workflow—A Self-Validating System
The validation protocol is designed to rigorously test the method's performance characteristics as defined by the ICH Q2(R2) guideline.[2][3] A validation protocol should be established before commencing the study, outlining the procedures and acceptance criteria.[2]
Caption: A structured workflow for HPLC method validation, from development to final reporting.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For a stability-indicating method, this is primarily demonstrated through forced degradation studies.[9]
The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at detectable levels without completely destroying the sample.[10]
Caption: Workflow for the forced degradation study to establish method specificity.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare separate solutions of the analyte in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute. Due to the ester linkage, degradation is expected to be faster than in acid.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution and keep at room temperature. Monitor the reaction and quench if necessary by adding a reducing agent like sodium bisulfite.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample for analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a photodiode array (PDA) detector.
-
Evaluation: Assess the chromatograms for resolution between the parent peak and any degradation products. Use the PDA to evaluate peak purity to ensure no co-eluting peaks are present.
Acceptance Criteria: The method is specific if the principal peak is well-resolved from all degradation products (Resolution > 2.0) and demonstrates spectral homogeneity (no co-elution).
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required. The y-intercept should be close to zero.
| Parameter | Example Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Linearity Range | 50 - 150 µg/mL | As defined in protocol |
| Slope | 45870 | Report |
| Y-Intercept | 1250 | Report |
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
Experimental Protocol:
-
Prepare a synthetic matrix (placebo) that does not contain the analyte.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.5 | 100.3% |
| 120% | 120.3 | 119.4 | 99.2% |
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, using the same instrument.[11]
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.
| Precision Level | Parameter | Example Result (%RSD) | Acceptance Criteria |
| Repeatability | Assay (%) | 0.8% | ≤ 2.0% |
| Intermediate Precision | Assay (%) | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Method):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (%RSD) meets the acceptance criteria (typically ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 10%)
-
Organic composition in mobile phase (e.g., ± 2%)
-
-
Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).
Acceptance Criteria: System suitability parameters must remain within acceptable limits for all varied conditions.
Pillar 3: A Comparative Analysis of Alternative Technologies
While HPLC is the gold standard, it is prudent to understand its position relative to other analytical technologies.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte | Best Application |
| HPLC-UV | Liquid-phase separation based on polarity, with UV detection. | Robust, reproducible, cost-effective, ideal for routine QC.[1] | Lower sensitivity than MS; cannot provide structural information on unknown impurities. | Routine quality control, assay, and impurity profiling. |
| UPLC-UV | Similar to HPLC but uses smaller particles (<2 µm), leading to higher resolution and speed. | Faster run times, better resolution, lower solvent consumption. | Higher cost of instrumentation; more susceptible to blockage from dirty samples. | High-throughput screening, complex impurity profiles. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides molecular weight and structural information, essential for identifying unknown degradation products. Unmatched sensitivity and specificity. | Higher operational complexity and cost; potential for ion suppression from matrix components. | Identification of unknown impurities and degradants, metabolite studies. |
| GC-MS | Gas-phase separation based on volatility, with mass spec detection. | High efficiency for volatile compounds. | The analyte is not sufficiently volatile and is likely to degrade at high GC inlet temperatures. Derivatization would be required, adding complexity. | Not suitable for this analyte. |
Final Assessment
The validation of an HPLC method is a systematic and scientifically rigorous process that underpins the quality assurance of pharmaceutical products.[1] For this compound, a stability-indicating reversed-phase HPLC method, when validated according to ICH guidelines, provides a reliable and defensible tool for quality control. By demonstrating specificity, linearity, accuracy, precision, and robustness, the method is proven to be fit for its intended purpose: ensuring the consistent quality of a critical component in the journey of drug development.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-methylamino-piperidine-1-carboxylic acid benzyl ester scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a range of biological pathways. Its inherent structural features, including a chiral center, a secondary amine, and a lipophilic benzyl carbamate, offer ample opportunities for modification to optimize potency and selectivity. However, this structural complexity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects and hinder clinical translation.
This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of this compound derivatives. We will delve into the rationale behind experimental choices for assessing selectivity, provide detailed protocols for key assays, and present a comparative analysis of hypothetical derivatives to illustrate the importance of thorough off-target profiling.
The Imperative of Early-Stage Cross-Reactivity Profiling
In the early stages of drug discovery, the primary focus is often on optimizing the on-target potency of a lead compound. However, neglecting a comprehensive assessment of off-target binding can lead to costly failures in later development phases. The piperidine core, a common motif in many centrally active drugs, is known to interact with a variety of receptors and enzymes. Therefore, a proactive approach to identifying and mitigating cross-reactivity is paramount for this class of compounds.
Early-stage in vitro safety pharmacology profiling allows for the identification of potential liabilities, enabling medicinal chemists to make informed decisions about structure-activity relationships (SAR) and guide the design of more selective analogues. This proactive screening minimizes the risk of adverse drug reactions (ADRs) and increases the likelihood of a candidate's successful progression to the market.
Experimental Workflow for Assessing Cross-Reactivity
A systematic evaluation of cross-reactivity involves screening a compound against a panel of biologically relevant targets. A common and robust method for determining the binding affinity of a compound for a specific receptor is the competitive radioligand binding assay.
Caption: Hypothetical signaling pathway affected by off-target binding.
This diagram illustrates how an off-target interaction of a 3-methylamino-piperidine derivative with the α2A-adrenergic receptor (α2A-AR) could inhibit adenylyl cyclase, leading to altered cellular signaling. Such interactions could manifest as side effects related to blood pressure regulation, sedation, or other physiological processes mediated by adrenergic signaling.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. However, a thorough understanding and proactive management of cross-reactivity are essential for successful drug development. This guide has outlined a systematic approach for evaluating the selectivity of these derivatives, emphasizing the importance of early-stage profiling and providing a detailed experimental framework.
By employing robust in vitro assays, such as competitive radioligand binding, researchers can generate critical data to guide SAR studies and select candidates with the most favorable safety profiles. The comparative analysis of hypothetical derivatives and the visualization of potential off-target mechanisms serve to highlight the nuanced interplay between structure, potency, and selectivity. Ultimately, a commitment to rigorous cross-reactivity assessment will pave the way for the development of safer and more effective medicines based on this versatile chemical scaffold.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2758. [Link]
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RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Chiral Piperidines: A Comparative Analysis of Key Strategic Routes
The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its rigid, six-membered ring structure provides a valuable scaffold for orienting functional groups in three-dimensional space, making it a privileged structure in drug design. The introduction of chirality into the piperidine ring further expands its chemical space, allowing for fine-tuned interactions with biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral piperidines is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of the most prevalent and innovative synthetic strategies for accessing chiral piperidines. We will delve into the mechanistic underpinnings of each approach, present representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal route for their specific synthetic challenges.
Asymmetric Hydrogenation of Pyridine Derivatives: A Direct and Atom-Economical Approach
The catalytic asymmetric hydrogenation of prochiral pyridinium derivatives or substituted pyridines represents one of the most direct and atom-economical methods for accessing chiral piperidines. This strategy relies on the use of chiral transition-metal catalysts, typically based on rhodium or ruthenium, to control the stereochemical outcome of the hydrogenation process.
Causality in Experimental Choices: The choice of catalyst, specifically the chiral ligand, is the most critical parameter in achieving high enantioselectivity. The ligand's structure creates a chiral environment around the metal center, which directs the approach of the substrate and the delivery of hydrogen to a specific face of the molecule. The substrate itself often requires activation, typically by N-alkylation or N-acylation, to form a pyridinium salt. This activation enhances the substrate's reactivity towards hydrogenation and can also play a role in the stereochemical control by influencing the substrate's binding to the catalyst.[1] Solvent selection is also crucial, as it can affect catalyst solubility, activity, and in some cases, the enantioselectivity of the reaction.
Diagram of the Asymmetric Hydrogenation Pathway:
Caption: General workflow for the asymmetric hydrogenation of pyridines.
Comparative Data for Asymmetric Hydrogenation:
| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Rh(COD)Cl]2 / TangPhos | N-Benzyl-3-methoxycarbonylpyridinium bromide | (R)-Methyl nipecotate | 95 | 98 | [2] |
| RuCl3·xH2O / Borane-ammonia | 2-Phenylpyridine | 2-Phenylpiperidine | >95 (cis) | N/A (diastereoselective) | [3] |
| Rh2O3 | 4-Methylpyridine | 4-Methylpiperidine | >99 | N/A (racemic) | [4] |
Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-3-methoxycarbonylpyridinium bromide
This protocol is adapted from the work of Zhang et al. and describes the synthesis of a chiral nipecotate derivative, a valuable building block.[2]
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)Cl]2 (1 mol%) and the chiral ligand TangPhos (1.1 mol%). Anhydrous and degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate autoclave, N-benzyl-3-methoxycarbonylpyridinium bromide (1.0 mmol) is dissolved in anhydrous and degassed methanol (10 mL).
-
Hydrogenation: The catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm of H2.
-
Reaction Monitoring: The reaction is stirred at 50 °C for 24 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral piperidine product.
Diastereoselective Synthesis via Chiral Auxiliaries: The Power of Stereochemical Control
The use of chiral auxiliaries is a classic and reliable strategy for the synthesis of chiral molecules. In the context of piperidine synthesis, a chiral auxiliary is temporarily attached to the piperidine precursor, directing the stereochemical outcome of a subsequent bond-forming reaction. The Evans oxazolidinone auxiliaries are among the most well-established and effective for this purpose.[5]
Causality in Experimental Choices: The chiral auxiliary, by virtue of its steric bulk, dictates the conformation of the enolate formed upon deprotonation. This conformational bias ensures that the incoming electrophile attacks from the less hindered face, leading to a high degree of diastereoselectivity. The choice of base and reaction temperature is critical for the selective formation of the desired enolate geometry. Strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are typically used at low temperatures (-78 °C) to ensure kinetic control. The electrophile should be sufficiently reactive to undergo the alkylation at these low temperatures. Finally, the auxiliary must be cleavable under conditions that do not racemize the newly formed stereocenter.
Diagram of Diastereoselective Alkylation using an Evans Auxiliary:
Caption: Diastereoselective alkylation using a chiral auxiliary.
Comparative Data for Diastereoselective Alkylation:
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-propionyl derivative | Benzyl bromide | >99:1 | 85 | [6] |
| (S)-4-benzyloxazolidin-2-one | N-propionyl derivative | Allyl iodide | 98:2 | 75-85 | [5] |
Experimental Protocol: Diastereoselective Allylation of an N-Propionyl Oxazolidinone
This protocol is a representative example of an Evans auxiliary-controlled alkylation.[5]
-
Enolate Formation: To a solution of (S)-4-benzyl-N-propionyloxazolidin-2-one (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, is added sodium bis(trimethylsilyl)amide (1.1 mmol, 1.0 M solution in THF) dropwise. The resulting solution is stirred at -78 °C for 30 minutes.
-
Alkylation: Allyl iodide (1.2 mmol) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the diastereomerically enriched allylated product.
-
Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water (4:1, 5 mL). Lithium hydroxide (2.0 mmol) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layer contains the chiral carboxylic acid, which can be further transformed into the desired piperidine derivative.
Chiral Pool Synthesis: Nature's Building Blocks
The chiral pool strategy leverages the readily available enantiopure starting materials from nature, such as amino acids, to construct complex chiral molecules. L-lysine, with its pre-existing stereocenter and a six-carbon backbone, is an ideal starting material for the synthesis of chiral piperidines.[7][8]
Causality in Experimental Choices: The key to this approach is the strategic manipulation of the functional groups of the starting material to facilitate cyclization into the piperidine ring. This typically involves protection of the amino groups, modification of the carboxylic acid, and a key cyclization step. The stereocenter of the starting amino acid is retained throughout the synthesis, directly translating its chirality to the final piperidine product. The choice of protecting groups is crucial to ensure compatibility with subsequent reaction conditions and to allow for selective deprotection when needed.
Diagram of Chiral Pool Synthesis from L-Lysine:
Caption: General strategy for chiral piperidine synthesis from L-lysine.
Experimental Protocol: Synthesis of a Chiral Piperidine from L-Lysine (Conceptual Outline)
A detailed, step-by-step protocol for a specific chiral piperidine from L-lysine can be quite lengthy. The following provides a conceptual outline of a typical synthetic sequence.[9]
-
Protection: The α- and ε-amino groups of L-lysine are protected, for example, as their tert-butoxycarbonyl (Boc) derivatives. The carboxylic acid is often converted to an ester.
-
Chain Elongation/Modification (if necessary): The carbon skeleton may be modified to introduce desired substituents.
-
Cyclization Precursor Formation: One of the protected amino groups is selectively deprotected, and the terminal carbon is functionalized to create an electrophilic center (e.g., an aldehyde or a leaving group).
-
Intramolecular Cyclization: The free amino group displaces the leaving group or undergoes reductive amination with the aldehyde to form the piperidine ring.
-
Deprotection and Further Functionalization: The remaining protecting groups are removed, and the piperidine can be further functionalized as needed.
Enzymatic and Chemo-enzymatic Methods: The Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. In the context of chiral piperidines, enzymatic kinetic resolution is a common strategy. This involves the use of an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer of a racemic piperidine derivative, allowing for the separation of the two enantiomers.[10][11]
Causality in Experimental Choices: The success of an enzymatic resolution depends on the enzyme's ability to differentiate between the two enantiomers of the substrate. The choice of enzyme, solvent, and acylating agent (for acylation reactions) are critical parameters that need to be optimized for high enantioselectivity (expressed as the enantiomeric ratio, E). Lipases are often used due to their broad substrate scope and stability in organic solvents. The solvent choice is crucial as it can influence the enzyme's activity and selectivity.
Diagram of Lipase-Catalyzed Kinetic Resolution:
Caption: Lipase-catalyzed kinetic resolution of a racemic piperidine.
Comparative Data for Enzymatic Resolution:
| Enzyme | Substrate | Resolution Type | E-value | Reference |
| Candida antarctica Lipase A (CAL-A) | N-Boc-piperazine-2-carboxylic acid methyl ester | N-acylation | >200 | [12] |
| Lipase from Candida rugosa | Racemic Naproxen methyl ester | Hydrolysis | 174.2 | [13] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Piperidine Derivative
This protocol provides a general procedure for the enzymatic resolution of a racemic piperidine alcohol.[11]
-
Reaction Setup: To a solution of the racemic piperidine alcohol (1.0 mmol) in tert-butyl methyl ether (10 mL) is added the lipase (e.g., Candida antarctica lipase B, 50 mg).
-
Acylation: An acyl donor, such as vinyl acetate (2.0 mmol), is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature, and the progress is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve the highest possible ee for both components.
-
Enzyme Removal and Work-up: The enzyme is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Separation: The resulting mixture of the unreacted alcohol and the acylated product is separated by column chromatography on silica gel.
-
Deprotection (if necessary): The acylated enantiomer can be deprotected (e.g., by hydrolysis) to afford the other enantiomer of the piperidine alcohol.
Cycloaddition Reactions: Building the Ring with Precision
Cycloaddition reactions, such as the [4+2] aza-Diels-Alder reaction and transition metal-catalyzed [2+2+2] cycloadditions, provide powerful and convergent strategies for the construction of the piperidine ring with multiple stereocenters.[14][15]
Causality in Experimental Choices: In the aza-Diels-Alder reaction, the stereochemical outcome is controlled by the facial selectivity of the dienophile's approach to the diene, which can be influenced by the use of chiral catalysts or chiral auxiliaries.[16] For rhodium-catalyzed [2+2+2] cycloadditions, the chiral ligand on the rhodium center orchestrates the assembly of the three components (e.g., an alkyne, an alkene, and an isocyanate) in a stereodefined manner.[14] The choice of the metal, ligand, and reaction conditions are all critical for achieving high yields and enantioselectivities.
Diagram of a Rhodium-Catalyzed [2+2+2] Cycloaddition:
Caption: Rhodium-catalyzed [2+2+2] cycloaddition for chiral piperidine synthesis.
Experimental Protocol: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition
This protocol is based on the work of Rovis and co-workers.[14]
-
Catalyst Preparation: In a glovebox, a vial is charged with [Rh(COD)2]BF4 (5 mol%) and the chiral ligand (e.g., (R)-BINAP, 5.5 mol%). Anhydrous and degassed 1,2-dichloroethane (1 mL) is added, and the mixture is stirred for 20 minutes.
-
Reaction Setup: To this catalyst solution is added the diene component (e.g., a 1,6-enyne, 0.2 mmol) and the isocyanate (0.3 mmol).
-
Reaction: The vial is sealed and heated at 80 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated and purified by flash chromatography on silica gel to afford the chiral dihydropyridinone product, which can be subsequently reduced to the corresponding piperidine.
Comparison and Strategic Selection
| Synthetic Strategy | Advantages | Disadvantages | Best Suited For |
| Asymmetric Hydrogenation | High atom economy, direct, often high ee% | Requires specialized high-pressure equipment, catalyst can be expensive, substrate scope can be limited | Large-scale synthesis of specific piperidine targets where a suitable pyridine precursor is available. |
| Diastereoselective Synthesis | High predictability and reliability, well-established procedures, high diastereoselectivity | Multi-step process, requires stoichiometric chiral auxiliary, waste generation | Synthesizing a wide variety of substituted piperidines with excellent stereocontrol, especially in a research setting. |
| Chiral Pool Synthesis | Access to enantiopure products from inexpensive starting materials | Can involve lengthy synthetic sequences, limited to the stereochemistry of the starting material | Synthesis of piperidines with a specific, pre-determined stereochemistry derived from natural products. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly | Maximum theoretical yield of 50% for one enantiomer (without racemization), requires screening of enzymes and conditions | Obtaining both enantiomers of a piperidine from a racemic mixture, particularly for process development. |
| Cycloaddition Reactions | Convergent, rapid construction of complex polysubstituted piperidines | Can require specialized catalysts, substrate synthesis can be complex | Rapidly building molecular complexity and accessing highly substituted piperidine scaffolds. |
Conclusion
The synthesis of chiral piperidines is a rich and diverse field, with a multitude of strategies available to the synthetic chemist. The optimal choice of synthetic route depends on a careful consideration of factors such as the desired substitution pattern, the required level of stereochemical purity, scalability, and the availability of starting materials and specialized equipment. Asymmetric hydrogenation offers an elegant and direct approach, while diastereoselective methods using chiral auxiliaries provide a robust and versatile platform for a wide range of applications. Chiral pool synthesis remains a valuable strategy for accessing specific enantiopure targets, and enzymatic methods are increasingly attractive for their green credentials and high selectivity. Finally, cycloaddition reactions provide powerful tools for the rapid assembly of complex piperidine structures. By understanding the principles and practicalities of each of these approaches, researchers can make informed decisions to efficiently and effectively access the chiral piperidine building blocks that are crucial for the advancement of medicinal chemistry and drug discovery.
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Forró, E.; Fülöp, F. Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation. Tetrahedron: Asymmetry2007 , 18 (19), 2315-2319. [Link]
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Dixon, D. J.; et al. Aza-[4 + 2] cycloadditions employing catalytically derived N-acyliminium ions. Organic & Biomolecular Chemistry2018 , 16 (44), 8562-8566. [Link]
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Cao, M.-H.; Green, N. J.; Xu, S.-Z. Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry2017 , 15 (29), 6061-6075. [Link]
-
Evans, D. A.; et al. Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education2008 , 85 (5), 696. [Link]
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Newton, C. G.; et al. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Advanced Synthesis & Catalysis2019 , 361 (15), 3537-3542. [Link]
-
Grzech, D.; et al. Nonsymmetric formation of Δ1-piperideine from lysine in plants via a bacterial-like PLP-dependent enzyme. bioRxiv2023 . [Link]
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Wang, Y.; et al. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal2021 , 16 (18), 2639-2643. [Link]
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Krische, M. J.; et al. Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. Journal of the American Chemical Society2015 , 137 (4), 1459–1462. [Link]
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A Researcher's Guide to Bioisosteric Replacement of the Benzyl Ester Group: Enhancing Stability and Modulating Properties
In the landscape of contemporary drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The benzyl ester group, a common moiety in many biologically active molecules, often serves as a crucial pharmacophoric element or as a prodrug to enhance solubility and permeability. However, its inherent susceptibility to enzymatic hydrolysis by esterases can lead to rapid in vivo clearance, limiting its therapeutic efficacy. This guide provides an in-depth comparison of common bioisosteric replacements for the benzyl ester group, offering experimental data and detailed protocols to aid researchers in navigating this critical aspect of medicinal chemistry.
The Rationale for Replacing the Benzyl Ester Moiety
The primary driver for seeking alternatives to the benzyl ester is its metabolic liability. Esterases, ubiquitous in plasma, liver, and other tissues, readily cleave the ester bond, liberating the corresponding carboxylic acid and benzyl alcohol. This rapid hydrolysis often results in a short biological half-life of the parent molecule, necessitating frequent dosing and potentially leading to variable patient exposure.
Beyond metabolic instability, the resulting carboxylic acid metabolite can introduce challenges such as altered solubility, potential for off-target effects, and in some cases, toxicity. Therefore, the goal of bioisosteric replacement is to substitute the ester linkage with a group that mimics its key steric and electronic features while offering enhanced metabolic stability and tailored physicochemical properties.
A Comparative Analysis of Benzyl Ester Bioisosteres
Several heterocyclic scaffolds have emerged as effective bioisosteres for the ester group, with oxadiazoles and triazoles being among the most successfully employed. These five-membered aromatic rings can replicate the spatial arrangement and hydrogen bonding capabilities of the ester carbonyl, while their inherent aromaticity confers greater resistance to enzymatic degradation.
Key Physicochemical and Pharmacokinetic Properties
The choice of a bioisostere significantly impacts a molecule's properties. The following table summarizes a comparison of the benzyl ester group with its common heterocyclic bioisosteres.
| Functional Group | Relative Metabolic Stability | Lipophilicity (LogD) | Hydrogen Bond Acceptor Strength | Synthetic Accessibility |
| Benzyl Ester | Low | Moderate | Moderate | High |
| 1,2,4-Oxadiazole | High | Higher than 1,3,4-isomer | Moderate | Moderate |
| 1,3,4-Oxadiazole | High | Lower than 1,2,4-isomer | Moderate | Moderate |
| 1,2,3-Triazole | High | Low | Good | High (via Click Chemistry) |
Data compiled from multiple sources, relative values are context-dependent.
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs has shown that the 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity (log D) by an order of magnitude compared to its 1,2,4-counterpart.[1] This difference is attributed to their distinct charge distributions and dipole moments.[1] Furthermore, 1,3,4-oxadiazoles often show more favorable metabolic stability and aqueous solubility.[1] Triazoles, particularly 1,2,3-triazoles, are known for their metabolic stability, lower lipophilicity, and strong hydrogen bond accepting capabilities, which can be pivotal for target engagement.[2]
Case Study: Caffeic Acid Phenethyl Ester (CAPE) vs. its 1,2,4-Oxadiazole Bioisostere (OB-CAPE)
A compelling example of the benefits of ester bioisosteric replacement is the comparison of caffeic acid phenethyl ester (CAPE), a natural product with known anti-inflammatory and anticancer properties, and its 1,2,4-oxadiazole bioisostere (OB-CAPE).
In a comparative study, OB-CAPE demonstrated a similar antiproliferative effect on cancer cell lines and maintained the inhibitory activity against 5-lipoxygenase (5-LO) as CAPE.[3] Crucially, stability studies in human plasma revealed that OB-CAPE is 25% more stable than CAPE , highlighting the successful mitigation of hydrolytic cleavage.[3]
| Compound | 5-LO Inhibition IC₅₀ (µM) | Antiproliferative Activity | Plasma Stability |
| CAPE (Ester) | 1.0 | Similar to OB-CAPE | Less Stable |
| OB-CAPE (1,2,4-Oxadiazole) | 0.93 | Similar to CAPE | 25% More Stable |
Data from Touaibia et al. (2023)[3]
This case study underscores the power of bioisosteric replacement to enhance drug-like properties while preserving biological activity.
Visualizing the Bioisosteric Transformation
The following diagram illustrates the metabolic vulnerability of the benzyl ester and the stability of its heterocyclic bioisosteres.
Caption: General synthetic workflow for benzyl ester bioisosteres.
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol is a widely used method for the synthesis of 1,2,4-oxadiazoles, which are excellent bioisosteres for esters.
Materials:
-
Substituted amidoxime (R-C(NH₂)=NOH)
-
Substituted carboxylic acid (R'-COOH) or acyl chloride (R'-COCl)
-
Coupling agent (e.g., EDC, DCC) or base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM, toluene)
-
Dehydrating agent/cyclization catalyst (e.g., heat, TBAF, CDI)
Procedure:
-
Amidoxime Preparation: Prepare the required amidoxime from the corresponding nitrile by reaction with hydroxylamine.
-
Acylation of Amidoxime:
-
Method A (from Carboxylic Acid): To a solution of the amidoxime and carboxylic acid in an anhydrous solvent, add a coupling agent (e.g., EDC). Stir at room temperature until the formation of the O-acyl amidoxime is complete (monitor by TLC).
-
Method B (from Acyl Chloride): Dissolve the amidoxime in a suitable solvent with a base (e.g., pyridine). Add the acyl chloride dropwise at 0 °C and allow the reaction to proceed to room temperature.
-
-
Cyclization:
-
The intermediate O-acyl amidoxime can be isolated or the reaction can proceed as a one-pot synthesis.
-
Add a cyclizing agent or heat the reaction mixture to induce cyclodehydration to form the 1,2,4-oxadiazole ring.
-
-
Work-up and Purification: After completion of the reaction, perform an aqueous work-up to remove reagents and byproducts. Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are another important class of ester bioisosteres, often synthesized from acid hydrazides.
Materials:
-
Acid hydrazide (R-CONHNH₂)
-
Carboxylic acid (R'-COOH) or orthoester (R'-C(OEt)₃)
-
Dehydrating/cyclizing agent (e.g., POCl₃, SOCl₂, TsOH)
-
Solvent (e.g., toluene, xylene)
Procedure:
-
Hydrazide Preparation: Synthesize the acid hydrazide by reacting the corresponding ester with hydrazine hydrate.
-
Acylation of Hydrazide: React the acid hydrazide with a second equivalent of a carboxylic acid or its derivative to form a 1,2-diacylhydrazine intermediate.
-
Cyclodehydration: Heat the diacylhydrazine intermediate in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to effect cyclization to the 1,3,4-oxadiazole.
-
Work-up and Purification: Carefully quench the reaction mixture and perform an extractive work-up. Purify the product by column chromatography or recrystallization.
Protocol 3: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles (via CuAAC "Click Chemistry")
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile method for synthesizing 1,2,3-triazoles, which can serve as metabolically robust ester bioisosteres.
Materials:
-
Organic azide (R-N₃)
-
Terminal alkyne (R'-C≡CH)
-
Copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate)
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
Procedure:
-
Preparation of Azide and Alkyne: Synthesize the requisite azide and alkyne building blocks.
-
Click Reaction: To a solution of the azide and alkyne in a suitable solvent system, add the copper(I) catalyst. If using CuSO₄, add a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, perform a suitable work-up, which may involve filtration to remove the catalyst and extraction. Purify the resulting 1,2,3-triazole by column chromatography or recrystallization.
Conclusion
The bioisosteric replacement of the benzyl ester group is a powerful strategy in medicinal chemistry to overcome metabolic instability and fine-tune the physicochemical properties of drug candidates. Heterocyclic scaffolds such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles have proven to be effective mimics of the ester functionality, offering enhanced stability while often maintaining or even improving biological activity. The choice of a specific bioisostere should be guided by a thorough understanding of its impact on properties such as lipophilicity, solubility, and hydrogen bonding potential, in the context of the specific drug target. The synthetic protocols provided herein offer a starting point for the practical implementation of this important drug design tactic. As with any lead optimization strategy, a multiparametric approach, considering both the in vitro and in vivo properties of the resulting analogues, is crucial for success.
References
- Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of medicinal chemistry, 55(5), 1817–1830.
- Zhang, Y., & Li, Z. (2024).
- Touaibia, M., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Molecules, 28(2), 793.
- Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug discovery today, 22(10), 1572–1581.
- Kumar, K., & Rawat, M. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Applied Pharmaceutical Science, 11(8), 1-13.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 251-308). Academic Press.
- Vereshchagin, L. I., Tikhonova, L. G., & Maksikova, A. V. (2001). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 35(6), 311-323.
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2010). Synthesis and biological activity of 1,3,4-oxadiazoles used in medicine and agriculture. Archiv der Pharmazie, 343(10), 529-541.
- D'hooghe, M., & De Kimpe, N. (2008). The chemistry of 1,2,3-triazoles. Topics in Heterocyclic Chemistry, 14, 1-105.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Hazard Assessment and Identification
3-Methylamino-piperidine-1-carboxylic acid benzyl ester and related piperidine compounds are potent chemical agents that demand rigorous handling protocols.[1] The primary hazards associated with this class of chemicals are acute toxicity, severe corrosivity, and environmental harm.[2][3] Before handling, it is imperative to recognize the potential dangers, which are summarized below based on data from analogous compounds.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Primary Rationale & Consequence |
| Acute Toxicity (Oral, Dermal, Inhalation) | pictogram | Danger | H302: Harmful if swallowed.[2] H311 + H331: Toxic in contact with skin or if inhaled.[2] | Accidental ingestion, skin contact, or inhalation can lead to systemic toxicity. The piperidine moiety is known to be destructive to mucous membranes and the upper respiratory tract.[3] |
| Skin Corrosion / Eye Damage | pictogram | Danger | H314: Causes severe skin burns and eye damage.[2][4] | Direct contact can cause immediate and severe chemical burns to the skin and irreversible damage to the eyes. This necessitates the use of robust personal protective equipment. |
| Aquatic Hazard (Acute) | pictogram | Warning | H402: Harmful to aquatic life.[2] | Improper disposal that allows the chemical to enter waterways can be toxic to aquatic organisms. Environmental release must be strictly avoided.[2][5][6] |
| Flammability | pictogram | Danger | H225: Highly flammable liquid and vapour.[2] | The parent compound, piperidine, is highly flammable.[3][7] Vapors can form explosive mixtures with air, requiring careful management of ignition sources.[7] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the risks of exposure. The causality behind each selection is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear solvent-resistant gloves, such as nitrile or neoprene.[8][9] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[8]
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes.[9] Given the severe corrosive potential, a face shield must be worn in conjunction with goggles to protect against splashes.[9][10]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For larger quantities or in case of a significant spill potential, a chemical-resistant apron or full-body suit is required.[11]
-
Respiratory Protection: All handling of this compound must occur within a certified chemical fume hood to control vapor exposure.[5] For emergency situations or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors is mandatory.[8][9]
Spill Management Protocol
Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately alert personnel in the area and evacuate non-essential staff. Ensure the area is well-ventilated, preferably within a chemical fume hood.[8][11]
-
Control Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.[5]
-
Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to dike the spill and prevent it from spreading.[5][11][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect: Carefully absorb the spilled material with the inert absorbent.[5] Using non-sparking tools, collect the contaminated absorbent and place it into a designated, properly labeled, and sealable container for hazardous waste.[12]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.
Disposal Protocol for this compound
Disposal of this chemical is strictly regulated. Under no circumstances should it be disposed of down the drain or in regular trash.[5][8][13][14] The only acceptable method is through a licensed professional waste disposal service, typically involving chemical incineration.
Step-by-Step Disposal Workflow:
-
Waste Characterization: This compound must be classified as hazardous waste. Consult your institution's EHS guidelines for specific waste codes, which will likely include classifications for toxicity, corrosivity, and flammability.
-
Segregation: Keep this waste stream separate from all other chemical waste unless explicitly instructed otherwise by your EHS office. Incompatible materials, such as strong oxidizing agents or acids, must be kept segregated to prevent violent reactions.[8][12][15]
-
Containerization:
-
Collect the waste in a designated, leak-proof, and sealable container that is chemically compatible with the substance. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
The container must be in good condition, with a secure, tight-fitting lid.[8]
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
-
Labeling:
-
Label the waste container clearly and accurately as the waste is being generated.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable")
-
The date accumulation started.
-
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
This area must be secure, well-ventilated, and away from heat or ignition sources.[12] Ensure secondary containment is in place to capture any potential leaks.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[3] Provide them with the Safety Data Sheet (or this guide if an SDS is unavailable) to ensure they are fully aware of the material's hazards.
-
The material will likely be disposed of via high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[3]
-
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound from generation to final disposal.
Caption: Decision workflow for safe disposal.
References
- SAFETY D
- MSDS of benzyl (3S)-3-(aminomethyl)
- N-Benzyl Methylamine CAS No 103-67-3 MATERIAL SAFETY D
- 3-AMINO-1-BENZYL-PIPERIDINE-3-CARBOXYLIC ACID Safety D
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- Safety D
- SAFETY D
- Safety Data Sheet PIPERIDINE. ChemSupply Australia.
- Safety D
- Safety Data Sheet: Piperidine. (2019). Chemos GmbH&Co.KG.
- PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health.
- (S)-3-(Carboxymethyl-isopropyl-amino)
- SAFETY D
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Waste, Chemical, and Cleanup Enforcement. (2025). US EPA.
- 1-ETHYL PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health.
- PIPERIDINE.
- PIPERIDINE. CAMEO Chemicals - NOAA.
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- 3. peptide.com [peptide.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
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- 15. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Handling 3-Methylamino-piperidine-1-carboxylic acid benzyl ester
This guide provides essential safety protocols and operational plans for the handling and disposal of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester. As a substituted piperidine derivative, this compound requires careful management to mitigate risks in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by grounding every recommendation in established principles of chemical safety and risk assessment.
Hazard Assessment: An Evidence-Based Profile
The core structure includes a piperidine ring, a secondary amine, and a benzyl carbamate group. Analysis of SDS for similar molecules reveals a consistent pattern of hazards:
-
Piperidine: The parent heterocycle is known to be a flammable liquid that is toxic and corrosive, causing severe skin burns and eye damage.
-
Substituted Piperidines: Compounds like (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine are confirmed skin, eye, and respiratory irritants.[1] Symptoms of exposure can include itching, redness, blistering, and severe eye damage.[1]
-
Benzyl Carbamates & N-Benzyl Piperidines: General handling for these classes of compounds requires avoiding contact with skin and eyes and using them in well-ventilated areas.[2][3]
-
Structurally Similar Esters: A closely related compound, 4-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester, is classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4] Similarly, 3-AMINO-1-BENZYL-PIPERIDINE-3-CARBOXYLIC ACID is listed as harmful if swallowed and a cause of serious eye irritation.[5]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a checklist; it is a comprehensive system designed to shield you from the identified hazards. The causality behind each choice is critical for ensuring its effectiveness.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides robust splash protection against organic compounds. Double-gloving is recommended during procedures with a high risk of contamination. Always inspect gloves for integrity before use and replace them immediately if compromised.[1][4] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>50g) or during procedures with a high splash potential. | Protects against splashes and aerosols, preventing direct contact with mucous membranes. The piperidine scaffold and related compounds are known to cause serious eye irritation or damage.[1][4][5] |
| Body Protection | Flame-resistant laboratory coat | Protects skin from incidental contact and prevents contamination of personal clothing. Should be kept fully fastened. |
| Respiratory Protection | To be used exclusively within a certified chemical fume hood. | The potential for respiratory irritation (H335) from analogous compounds necessitates that all handling of the solid or any solutions be performed in a fume hood to control exposure to dust or vapors.[1][4] |
Operational Protocols: From Preparation to Disposal
A self-validating protocol ensures that safety is integrated into every step of the workflow. This minimizes the chance of error and provides clear, actionable steps in any situation.
Workflow for Handling this compound
Caption: Standard operational workflow for chemical handling.
Step-by-Step Handling Methodology
-
Pre-Handling Verification:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[2]
-
Designate a specific hazardous waste container for the compound and any contaminated materials.
-
-
Gowning and Preparation:
-
Don all required PPE as specified in the table above.
-
Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and transfers, deep within the sash of the fume hood.
-
Handle the compound gently to avoid generating dust or aerosols.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes in the designated hazardous waste container.
-
Securely close the primary container of the chemical and store it in a cool, dry, and well-ventilated place.[1]
-
-
Doffing PPE:
Emergency and Disposal Plans
Emergency Response Decision Tree
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
